molecular formula C5H13Cl2N B1458361 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1803588-46-6

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1458361
CAS No.: 1803588-46-6
M. Wt: 158.07 g/mol
InChI Key: KXRVURXEKPLDHJ-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H13Cl2N and its molecular weight is 158.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRVURXEKPLDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-46-6
Record name 3-chloro-2,2-dimethylpropan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide provides a comprehensive spectral analysis of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS No: 5407-04-5). It is important to note that while the initial inquiry specified "3-Chloro-2,2-dimethylpropan-1-amine hydrochloride," publicly available spectral data for that specific isomer is scarce. In contrast, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a widely used and well-documented pharmaceutical intermediate.[1][2] Given its relevance in drug development, this guide focuses on this latter compound, assuming it to be the molecule of interest for researchers and developers.

Introduction

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a bifunctional organic molecule featuring a tertiary amine and a primary alkyl chloride. This structure makes it a valuable building block in the synthesis of numerous pharmaceutical compounds, including antipsychotics like Chlorpromazine and Chlorprothixene.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive, non-destructive toolkit for this purpose, offering a detailed fingerprint of the molecule's atomic and functional group composition.

This guide offers a multi-faceted examination of the compound through the primary spectroscopic techniques used in modern chemical analysis: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the data, explaining the causal relationships between the molecular structure and the resulting spectra, and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The fundamental basis of spectral interpretation lies in understanding the molecule's structure. The hydrochloride salt form means the tertiary amine is protonated, forming a quaternary ammonium cation with a chloride counter-ion. This protonation significantly influences the electronic environment of nearby atoms, a key factor in NMR spectroscopy.

DOT script for Molecular Structure

Figure 1: 2D structure of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

In the ¹H NMR spectrum, the protonated amine group causes significant deshielding (a downfield shift) of adjacent protons. The electron-withdrawing effect of the chlorine atom similarly affects protons on the propyl chain. The spectrum is typically run in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

Table 1: ¹H NMR Spectral Data Summary (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.75Triplet (t)2HC H₂-ClAdjacent to the highly electronegative chlorine atom, causing a strong downfield shift.
~3.28Triplet (t)2HC H₂-N⁺HAdjacent to the positively charged nitrogen atom, resulting in significant deshielding.
~2.95Singlet (s)6HN⁺-(C H₃)₂The two methyl groups are chemically equivalent and attached to the deshielding nitrogen atom.
~2.25Quintet (p)2H-CH₂-C H₂-CH₂-Positioned between two electron-withdrawing groups (Cl and N⁺H), but less deshielded than its neighbors.

Expertise & Causality: The choice of a deuterated solvent like D₂O is critical. The acidic proton on the nitrogen (N⁺-H) is exchangeable and will often exchange with the deuterium in D₂O, causing its signal to disappear or broaden significantly. The splitting patterns (multiplicity) are governed by the n+1 rule. For instance, the protons on C3 are split into a triplet by the two adjacent protons on C2. The quintet for the C2 protons arises from being coupled to two protons on C1 and two protons on C3 (n=4, so n+1=5).

¹³C NMR Spectroscopy: Carbon Backbone Mapping

¹³C NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data Summary (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentRationale
~56.5C H₂-N⁺HCarbon directly attached to the protonated nitrogen is significantly deshielded.
~42.5N⁺-(C H₃)₂The two equivalent methyl carbons attached to the nitrogen.
~39.8C H₂-ClCarbon bonded to the electronegative chlorine atom is shifted downfield.
~24.0-CH₂-C H₂-CH₂-The central methylene carbon, least affected by the heteroatoms.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing.

  • Spectrometer Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire the ¹³C spectrum, which will require a greater number of scans for adequate signal-to-noise.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and established correlation tables.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will correspond to N-H, C-H, C-N, and C-Cl bonds.

Table 3: FTIR Spectral Data Summary (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3000-2850StrongC-H Stretch (Alkyl)Characteristic stretching vibrations of the sp³ C-H bonds in the propyl and methyl groups.
~2700-2400BroadN⁺-H StretchThe stretching vibration of the N-H bond in the secondary ammonium salt is typically broad and appears at lower frequencies due to H-bonding.
~1470MediumC-H Bend (Methylene/Methyl)Scissoring and asymmetrical bending vibrations of the CH₂ and CH₃ groups.
~1250-1000MediumC-N StretchCharacteristic stretching vibration for the C-N bond in an amine.
~800-600MediumC-Cl StretchThe C-Cl bond stretch appears in the fingerprint region of the spectrum.

Trustworthiness: The broad N⁺-H stretch is a highly reliable diagnostic peak for an amine salt. Its absence would strongly suggest the sample is the free-base form, not the hydrochloride. This feature serves as an internal validation of the salt's presence.

DOT script for FTIR Protocol Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg of sample with dry KBr (1:100 ratio) press Press mixture in a die to form a transparent pellet grind->press Homogenize bkg Acquire Background Spectrum (Empty sample compartment) press->bkg Insert into FTIR sample Place KBr pellet in holder and acquire Sample Spectrum bkg->sample process Ratio sample vs. background to get absorbance spectrum sample->process Process Data assign Assign peaks to functional groups and compare to reference process->assign

Figure 2: Standard workflow for FTIR analysis using the KBr pellet method.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to record the spectrum of the atmospheric water and CO₂.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument automatically ratios the sample scan against the background to produce the final absorbance spectrum.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. Since the hydrochloride salt is non-volatile, the analysis is performed on the free-base form, 3-Chloro-N,N-dimethylpropan-1-amine, typically using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The molecular weight of the free base (C₅H₁₂ClN) is 121.61 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ and various fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValueIon StructureFragment LostRationale
121/123[CH₂(Cl)CH₂CH₂N(CH₃)₂]⁺-Molecular ion peak. The M+2 peak at m/z 123 will have ~1/3 the intensity of the m/z 121 peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope pattern.
86[CH₂CH₂N(CH₃)₂]⁺•ClLoss of a chlorine radical.
58[CH₂=N(CH₃)₂]⁺•CH₂CH₂ClBase Peak. Alpha-cleavage, a characteristic fragmentation for amines, resulting in a stable, resonance-stabilized iminium cation. This is often the most abundant ion.[4]
42[CH₂=NCH₃]⁺ or [C₃H₆]⁺Multiple pathwaysFurther fragmentation.

Expertise & Causality: The most predictable and dominant fragmentation pathway in aliphatic amines is alpha-cleavage.[4] This involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process is highly favored because it results in the formation of a resonance-stabilized iminium cation, [CH₂=N(CH₃)₂]⁺, which is thermodynamically very stable. This stability is why the peak at m/z 58 is predicted to be the base peak (the most intense peak) in the spectrum.

DOT script for MS Fragmentation Pathway

G M [Cl(CH₂)₃N(CH₃)₂]⁺ (Molecular Ion) m/z = 121/123 F1 [CH₂=N(CH₃)₂]⁺ (Base Peak) m/z = 58 M->F1 α-cleavage - •CH₂CH₂Cl F2 [(CH₂)₃N(CH₃)₂]⁺ m/z = 86 M->F2 - •Cl

Figure 3: Proposed major fragmentation pathway for 3-Chloro-N,N-dimethylpropan-1-amine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare the free base by dissolving the hydrochloride salt in water and neutralizing with a base (e.g., NaOH). Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Carefully dry the organic layer and dilute to an appropriate concentration (~1 mg/mL).

  • GC Method:

    • Injector: Set to 250°C.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: Scan from m/z 40 to 300.

  • Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a peak for the analyte. The mass spectrum corresponding to this peak can then be analyzed for its molecular ion and fragmentation pattern.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide a comprehensive and unequivocal structural confirmation of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle: NMR maps the C-H framework, FTIR identifies key functional groups and confirms the presence of the amine salt, and MS verifies the molecular weight and reveals characteristic fragmentation patterns. For researchers in drug development, the application of these orthogonal techniques, guided by robust experimental protocols, ensures the identity, purity, and quality of this critical pharmaceutical intermediate.

References

  • Drawell, Sample Preparation for FTIR Analysis, Drawell Scientific. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride, NINGBO INNO PHARMCHEM. Available at: [Link]

  • Oakwood Chemical, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, Oakwood Chemical. Available at: [Link]

  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts. Available at: [Link]

  • eGyanKosh, MASS SPECTROMETRY: FRAGMENTATION PATTERNS, eGyanKosh. Available at: [Link]

Sources

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 5407-04-5), a key intermediate in pharmaceutical and biochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of ¹H and ¹³C NMR as they apply to this specific molecule, provide detailed predictions of spectral features, outline a robust experimental protocol, and discuss the nuances of interpreting the resulting data. The guide emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep, actionable understanding for the practicing scientist.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic compound featuring a neopentyl backbone substituted with a primary amine and a primary chloride. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile reagent in synthetic chemistry. The precise arrangement of its quaternary carbon, gem-dimethyl groups, and terminal functional groups presents a distinct and informative case for NMR analysis.

NMR spectroscopy serves as the gold standard for the unambiguous structural confirmation of such molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, NMR is indispensable for verifying its identity, assessing purity, and ensuring the correct isomeric form has been synthesized.

Molecular Structure:

Molecular Formula: C₅H₁₃Cl₂N[3][4] Molecular Weight: 158.07 g/mol [3][4]

Foundational Principles of NMR Spectroscopy

A thorough interpretation of the NMR spectrum requires an understanding of several key parameters. These principles dictate why the spectrum appears as it does.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a nucleus. Electrons circulating in orbitals generate a small magnetic field that opposes the main spectrometer field, "shielding" the nucleus.

  • Shielding and Deshielding: High electron density around a nucleus leads to strong shielding, causing its signal to appear at a lower frequency (upfield, lower ppm value). Conversely, electronegative atoms (like chlorine and protonated nitrogen) withdraw electron density, deshielding adjacent nuclei and shifting their signals to a higher frequency (downfield, higher ppm value).[5]

  • The δ Scale: Chemical shifts are reported in parts per million (ppm) on the delta (δ) scale, which normalizes the values, making them independent of the spectrometer's magnetic field strength. The reference standard is typically Tetramethylsilane (TMS), assigned a chemical shift of 0 ppm.[5][6]

Spin-Spin Coupling (J-coupling)

Nuclei with magnetic moments can influence the local magnetic field of their neighbors through the bonding electrons. This interaction, known as spin-spin coupling, causes the splitting of NMR signals. The multiplicity (number of peaks in a split signal) is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons. For example, a proton with two equivalent neighbors will appear as a triplet (2+1=3).

Integration

The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal. By integrating the peaks, we can determine the relative ratio of the different types of protons in the molecule.

The Effect of the Hydrochloride Salt Form

The protonation of the amine group to form an ammonium salt (-NH₃⁺) has significant consequences for the NMR spectrum:

  • ¹H NMR: The protons on the nitrogen (-NH₃⁺) become visible and are typically broad. Protons on the carbon adjacent to the nitrogen (the α-carbon) are strongly deshielded and shifted significantly downfield due to the positive charge.[7]

  • ¹³C NMR: The α-carbon is also deshielded, shifting its signal downfield compared to the corresponding free amine.[7][8]

  • Solvent Effects: The N-H protons are acidic and can exchange with deuterium atoms in deuterated protic solvents like D₂O or CD₃OD. This exchange can cause the -NH₃⁺ signal to broaden or disappear entirely. Using an aprotic solvent like DMSO-d₆ is often preferred to observe these exchangeable protons.[7]

Predicted NMR Spectral Analysis

Based on the molecular structure and the principles outlined above, we can predict the ¹H and ¹³C NMR spectra for this compound.

Structure with Proton and Carbon Labeling:

Predicted ¹H NMR Spectrum
LabelChemical EnvironmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-a Protons on Nitrogen (-NH₃ ⁺)3H~8.0 - 9.0 (in DMSO-d₆)Broad singletProtons attached to a positively charged nitrogen are highly deshielded. Broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.[9][10]
H-b Methylene protons alpha to N (-CH₂ -NH₃⁺)2H~3.1 - 3.4SingletDeshielded by the adjacent positively charged nitrogen. No adjacent protons to couple with (neighboring carbon is quaternary).
H-c Methylene protons alpha to Cl (Cl-CH₂ -)2H~3.6 - 3.9SingletStrongly deshielded by the highly electronegative chlorine atom. No adjacent protons to couple with.
H-d Methyl protons (-C(CH₃ )₂)6H~1.1 - 1.3SingletThese protons are on a standard alkyl group, appearing in the typical upfield region. They are equivalent and have no adjacent protons, resulting in a singlet.
Predicted ¹³C NMR Spectrum (Proton-Decoupled)
LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C-b Carbon alpha to N (C H₂-NH₃⁺)~45 - 50The C-N bond shifts this carbon downfield. The positive charge on the nitrogen further enhances this effect.
C-c Carbon alpha to Cl (Cl-C H₂)~50 - 55The electronegative chlorine atom strongly deshields this carbon, resulting in a significant downfield shift.
Quaternary C Quaternary Carbon (-C (CH₃)₂)~35 - 40Quaternary carbons typically have weak signals and appear in this region of the alkyl spectrum.
C-d Methyl Carbons (-C(C H₃)₂)~20 - 25Standard chemical shift for methyl groups attached to a quaternary carbon.

Experimental Workflow and Protocols

Achieving high-quality, reproducible NMR data requires careful attention to sample preparation and instrument setup.

Visualization of the Experimental Workflow

The following diagram illustrates the standard workflow for preparing an NMR sample for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition s1 Weigh Compound (5-10 mg) s3 Dissolve Sample in ~0.6-0.7 mL Solvent s1->s3 s2 Select Deuterated Solvent (e.g., DMSO-d6, D2O) s2->s3 s4 Vortex/Sonicate for full dissolution s3->s4 s5 Transfer to NMR Tube s4->s5 a1 Insert Tube into Spectrometer s5->a1 Analysis a2 Lock, Tune, Shim a1->a2 a3 Acquire Spectrum (¹H, ¹³C, etc.) a2->a3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Sample Preparation Protocol

Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (DMSO-d₆ is recommended for observing N-H protons)

  • 5 mm NMR tubes

  • Analytical balance

  • Vortex mixer or sonicator

  • Pasteur pipette

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended as its polarity will dissolve the salt and its aprotic nature will slow the exchange of the -NH₃⁺ protons, allowing for their observation. D₂O is an alternative but will result in the exchange of the N-H protons with deuterium, causing the signal to disappear.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Securely cap the vial and vortex thoroughly. If the sample does not fully dissolve, sonicate the vial for 1-2 minutes. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

  • Final Check: Cap the NMR tube and wipe the outside clean. Inspect the sample visually for any solid particulates before inserting it into the spectrometer.

Data Interpretation: A Self-Validating System

The predicted spectrum serves as a hypothesis. The actual acquired spectrum validates this hypothesis through a logical, self-consistent assignment process.

Logical Assignment Workflow

The following diagram illustrates the decision-making process for assigning peaks in the ¹H NMR spectrum.

G start Acquire ¹H NMR Spectrum p1 Identify Number of Signals start->p1 p2 Analyze Chemical Shifts (δ) p1->p2 4 unique proton environments p3 Analyze Integration Values p2->p3 Assign based on deshielding (Cl-CH₂, -CH₂-NH₃⁺ are downfield) p4 Analyze Multiplicity (Splitting) p3->p4 Check relative proton ratios (3H, 2H, 2H, 6H) p5 Correlate Data with Structure p4->p5 Confirm connectivity (All signals are singlets) end Final Structure Confirmation p5->end

Caption: Logical workflow for assigning signals in a ¹H NMR spectrum.

When analyzing the spectrum of this compound, the key confirmatory features are:

  • Four distinct signals in the ¹H spectrum.

  • An integration ratio of 3:2:2:6 .

  • The absence of any complex splitting patterns (all singlets), which is a unique feature stemming from the quaternary carbon that isolates all proton environments from each other.

  • Two downfield singlets corresponding to the two different CH₂ groups, and one highly upfield singlet for the six equivalent methyl protons.

  • One broad singlet in the far downfield region (if using DMSO-d₆) for the NH₃⁺ protons.

This unique combination of features provides a powerful and unambiguous fingerprint for the confirmation of the molecular structure.

References

  • University of California, Davis. (n.d.). Typical Proton and C-13 NMR Chemical Shifts. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • SDS Manager. (2023). 3-chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Retrieved from [Link]

  • Figshare. (n.d.). Solid-state Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility in organic solvents. In the absence of extensive published quantitative data, this guide furnishes a framework for predicting solubility based on solvent properties, details robust experimental protocols for precise solubility determination, and presents the underlying chemical logic to empower informed decision-making in experimental design and process development.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

This compound is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility is widespread, but its successful application in synthetic and formulation workflows is critically dependent on a thorough understanding of its solubility profile. Solubility dictates reaction kinetics, influences purification strategies such as crystallization, and is a cornerstone of viable formulation development.

As an amine hydrochloride salt, the compound's solubility behavior is dichotomous. The presence of the ionic hydrochloride group imparts a significant degree of polarity, which governs its interaction with various solvent systems.[1][2] This guide will dissect the structural features of this compound to provide a predictive framework for its solubility and equip the researcher with the tools to empirically validate these predictions.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

PropertyValueSource
Molecular Formula C₅H₁₃Cl₂N[3][4]
Molecular Weight 158.07 g/mol [3][4]
Melting Point 187-190 °C[3]
Appearance White to off-white solid[4]
Water Solubility Soluble[3]

The high melting point is indicative of the strong ionic forces within the crystal lattice of the salt. The established solubility in water highlights the polar nature of the molecule.[3]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. For this compound, its solubility in an organic solvent is a function of the solvent's ability to overcome the lattice energy of the solid salt and solvate the resulting ions.

The Influence of the Hydrochloride Salt

The protonation of the tertiary amine group to form the hydrochloride salt introduces a positive charge on the nitrogen atom and a corresponding chloride counter-ion. This ionic character significantly increases the polarity of the molecule compared to its free amine form.[1] Consequently, the salt exhibits enhanced solubility in polar solvents capable of stabilizing these charges.

Solvent Polarity and Hydrogen Bonding

The primary determinants of a solvent's ability to dissolve this compound are its polarity and its capacity for hydrogen bonding.

  • Polar Protic Solvents: Solvents like methanol and ethanol are excellent candidates for dissolving this salt. Their high polarity can effectively solvate the charged species, and the hydroxyl group can act as a hydrogen bond donor to the chloride ion and a hydrogen bond acceptor from the N-H group of the protonated amine.

  • Polar Aprotic Solvents: Solvents such as acetone and ethyl acetate have a significant dipole moment but lack a hydrogen bond-donating group. While they can solvate the cation through dipole-ion interactions, their ability to solvate the chloride ion is diminished, generally leading to lower solubility compared to protic solvents.

  • Nonpolar Solvents: Solvents like dichloromethane and hexane are poor solvents for ionic compounds. They lack the polarity to effectively solvate the ions and cannot participate in hydrogen bonding, resulting in very low to negligible solubility.

The interplay of these factors is illustrated in the following diagram:

G cluster_solute 3-Chloro-2,2-dimethylpropan-1-amine HCl cluster_solvents Organic Solvents Solute Ionic Lattice (High Lattice Energy) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Strong Solvation (Ion-Dipole & H-Bonding) High Solubility PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Moderate Solvation (Ion-Dipole) Lower Solubility Nonpolar Nonpolar (e.g., Dichloromethane, Hexane) Solute->Nonpolar Weak Solvation (van der Waals) Insoluble G start Start prep Prepare Supersaturated Slurry (Excess Solid + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48h with Agitation) prep->equilibrate settle Settle Undissolved Solids equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (HPLC or GC) sample->analyze end Determine Solubility analyze->end

Sources

Physical and chemical properties of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Properties, Synthesis, and Applications

A Note to the Reader: Initial research for the requested topic, "3-Chloro-2,2-dimethylpropan-1-amine hydrochloride," revealed a significant lack of publicly available scientific data for this specific compound. However, a closely related and structurally similar compound, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) , is extensively documented and widely used in research and development. This guide provides a comprehensive overview of this latter compound, which is of significant interest to researchers, scientists, and drug development professionals.

Introduction

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agricultural chemicals.[1][2] Its structure, featuring both a reactive alkyl chloride and a tertiary amine, allows for a diverse range of chemical transformations, making it an indispensable intermediate in organic synthesis. This guide will delve into the essential physical and chemical properties of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, explore its primary synthetic routes, and discuss its significant applications, particularly within the pharmaceutical industry.

Physicochemical Properties

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is typically a white to off-white crystalline solid.[3] It is known for its high solubility in water.[1] The presence of the hydrochloride salt enhances its stability and ease of handling compared to its free base form.

Key Physical Data

A summary of the key physical and chemical properties of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is presented in the table below.

PropertyValueSource(s)
CAS Number 5407-04-5,
Molecular Formula C₅H₁₃Cl₂N,
Molecular Weight 158.07 g/mol ,
Appearance White to off-white solid
Melting Point 187-190 °C (lit.)
Boiling Point 130.7 °C at 760 mmHg
Solubility Soluble in water
Storage Store at room temperature, keep dry and cool.,

Chemical Structure and Reactivity

The chemical structure of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is fundamental to its utility in organic synthesis. The molecule possesses a primary alkyl chloride, which is susceptible to nucleophilic substitution, and a tertiary amine that is protonated in the hydrochloride salt form.

Caption: Chemical structure of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

The primary alkyl chloride allows for facile reaction with a variety of nucleophiles, enabling the introduction of the dimethylaminopropyl moiety into other molecules. The tertiary amine can be deprotonated to its free base form, which can then act as a base or a nucleophile itself.

Synthesis and Manufacturing

The synthesis of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is well-established and can be achieved through several routes. A common laboratory and industrial method involves the chlorination of 3-dimethylamino-1-propanol.

Synthesis from 3-dimethylamino-1-propanol

This synthetic pathway involves the reaction of 3-dimethylamino-1-propanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chloride.

G start 3-Dimethylamino-1-propanol reagent + Thionyl Chloride (SOCl₂) start->reagent product 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride reagent->product

Caption: Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with 3-dimethylamino-1-propanol and an appropriate solvent, such as dichloromethane.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete conversion.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess solvent and volatile byproducts are removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Applications in Drug Development

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its ability to introduce the dimethylaminopropyl side chain is crucial for the biological activity of many drugs, particularly in the areas of antidepressants and antipsychotics.

Examples of APIs synthesized using this intermediate include:

  • Chlorpromazine: An antipsychotic medication.

  • Amitriptyline: A tricyclic antidepressant.

  • Imipramine: A tricyclic antidepressant.

The synthesis of these molecules typically involves the nucleophilic substitution of the chloride by a suitable amine or other nucleophile present on the core structure of the drug molecule.

Analytical Characterization

The identity and purity of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride are typically confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the compound. The spectrum is expected to be consistent with the molecular structure, showing characteristic peaks for the different proton environments.[3]

Typical ¹H NMR Data Interpretation:

  • Singlet for N-methyl protons: A sharp singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom.

  • Multiplets for propyl chain protons: A series of multiplets corresponding to the protons on the three-carbon chain, with their chemical shifts and splitting patterns determined by their proximity to the nitrogen and chlorine atoms.

Purity Analysis

The purity of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is often determined by NMR, with typical purities for commercially available research-grade material being ≥97%.[3]

Safety and Handling

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry and cool place.[3][4]

Conclusion

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the synthesis of a wide range of important molecules, particularly in the pharmaceutical industry. A thorough understanding of its characteristics, synthesis, and safe handling is essential for any researcher or scientist working with this compound.

References

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride . Chemsrc. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride (CAS Number: 133306-37-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride (CAS Number: 133306-37-3), a niche chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures, relevant patents, and established chemical principles to offer a robust profile. The guide covers projected physicochemical properties, a plausible synthetic route derived from historical patents, predicted spectral characteristics, and essential safety and handling protocols. All information is presented to support the work of researchers and professionals in drug development and chemical synthesis, with a strong emphasis on scientific integrity and practical application.

Introduction and Molecular Structure

This compound is a primary amine salt featuring a neopentyl backbone. The steric hindrance provided by the gem-dimethyl group on the carbon adjacent to the primary amine is a key structural feature that influences its reactivity and potential applications. The presence of a primary chloroalkane at the opposing end of the molecule introduces a reactive site for nucleophilic substitution. This bifunctional nature makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

While this compound is not widely documented in commercial or academic literature, its structural motifs are of interest. The neopentyl group can impart unique solubility and metabolic stability profiles to derivative compounds.

Below is a diagram illustrating the molecular structure of the 3-Chloro-2,2-dimethylpropan-1-amine cation.

Caption: Structure of the 3-Chloro-2,2-dimethylpropan-1-amine cation.

Physicochemical Properties (Projected)

PropertyProjected ValueRationale and References
Molecular Formula C₅H₁₃Cl₂NBased on the structure of the amine hydrochloride.
Molecular Weight 158.07 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amine hydrochloride salts.
Melting Point >150 °C (with decomposition)Primary amine hydrochlorides are salts with high melting points. The related 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride has a melting point of 187-190 °C.
Boiling Point Not applicable (decomposes)Salts do not have a defined boiling point at atmospheric pressure.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol).The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents.
pKa (of the conjugate acid) ~10.0Similar to the pKa of neopentylamine (~10.15), with a slight decrease expected due to the electron-withdrawing effect of the chlorine atom.[1]

Proposed Synthesis and Mechanism

A plausible synthetic route for 3-Chloro-2,2-dimethylpropan-1-amine can be adapted from a historical patent describing the production of "1-chloro-2,2-dimethyl-3-amino propane"[2]. The process involves the catalytic hydrogenation of a nitrile precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Synthesis of the Free Amine

The synthesis of the free amine, 3-Chloro-2,2-dimethylpropan-1-amine, can be achieved through the reduction of 3-chloro-2,2-dimethylpropanenitrile.

Reaction:

(CH₃)₂C(CH₂Cl)CN + 2 H₂ → (CH₃)₂C(CH₂Cl)CH₂NH₂

Causality of Experimental Choices:

  • Starting Material: 3-chloro-2,2-dimethylpropanenitrile serves as a logical precursor, as the nitrile group can be selectively reduced to a primary amine without affecting the chloro-substituent under appropriate conditions.

  • Catalyst: A nickel-based catalyst, such as Raney Nickel, is specified in the reference patent and is a common and effective catalyst for nitrile hydrogenation[2].

  • Solvent: An inert solvent like diethyl ether or another alcohol is used to dissolve the reactants and facilitate the reaction at the catalyst surface[2].

  • High Pressure and Temperature: The hydrogenation of nitriles typically requires elevated temperatures (80-200 °C) and high pressures of hydrogen gas (1000-5000 psi) to achieve a reasonable reaction rate and yield[2].

Experimental Protocol: Synthesis of 3-Chloro-2,2-dimethylpropan-1-amine

Warning: This procedure involves high-pressure hydrogenation and should only be performed by trained personnel in a specialized high-pressure laboratory.

  • Reactor Preparation: A high-pressure autoclave is charged with 3-chloro-2,2-dimethylpropanenitrile and a suitable solvent (e.g., anhydrous ethanol).

  • Catalyst Addition: A catalytic amount of Raney Nickel (as a slurry in the solvent) is carefully added to the reactor under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is then increased to the target range (e.g., 1500 psi), and the temperature is raised to approximately 100-150 °C.

  • Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling and careful venting of the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 3-Chloro-2,2-dimethylpropan-1-amine.

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the free amine with hydrochloric acid.

Reaction:

(CH₃)₂C(CH₂Cl)CH₂NH₂ + HCl → [(CH₃)₂C(CH₂Cl)CH₂NH₃]⁺Cl⁻

Protocol:

  • The crude 3-Chloro-2,2-dimethylpropan-1-amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise with stirring.

  • The this compound will precipitate as a solid.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

G cluster_0 Synthesis of Free Amine cluster_1 Salt Formation Start 3-chloro-2,2-dimethyl- propanenitrile Hydrogenation Catalytic Hydrogenation (H2, Ni Catalyst, High P/T) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation FreeAmine 3-Chloro-2,2-dimethyl- propan-1-amine Evaporation->FreeAmine Dissolution Dissolve in Anhydrous Solvent FreeAmine->Dissolution Acidification Add Anhydrous HCl Dissolution->Acidification Precipitation Precipitation of Salt Acidification->Precipitation Isolation Filtration and Drying Precipitation->Isolation Product 3-Chloro-2,2-dimethylpropan-1-amine HCl Isolation->Product

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds.[1] Its bifunctional nature, containing both a reactive chloro group and a primary amine, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established scientific principles and regulatory guidelines, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.

Table 1: GHS Classification and Hazard Statements

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[2][3]

Some suppliers also include the following, indicating a higher degree of caution is warranted:

  • H311 : Toxic in contact with skin.[4]

  • H314 : Causes severe skin burns and eye damage.[4]

  • H331 : Toxic if inhaled.[4]

The hydrochloride salt is a white to off-white solid, which can exist as a fine powder.[5] This physical form presents a significant risk of inadvertent inhalation or dust formation, which can lead to respiratory irritation.[2] The primary amine and alkyl chloride functionalities contribute to its irritant and corrosive properties.

The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant and corrosive properties of this compound stem from its chemical reactivity. The primary amine is basic and can disrupt the physiological pH of tissues, leading to irritation and burns. The alkyl chloride can act as an alkylating agent, potentially reacting with biological nucleophiles like proteins and DNA, which is the underlying reason for its toxic and irritant effects. This reactivity underscores the importance of preventing direct contact.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved through a hierarchical approach, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing and solution preparation, should be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[2] The fume hood provides a physical barrier and actively removes airborne contaminants from the user's breathing zone. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

  • Hand Protection: Compatible, chemical-resistant gloves are required.[4] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal technique to avoid contaminating the skin.[2]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, chemical safety goggles are strongly recommended.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and sleeves are advisable.[4] Protective boots may be necessary depending on the scale of the operation.[4]

  • Respiratory Protection: If work cannot be conducted in a fume hood, or if there is a risk of generating significant dust, a government-approved respirator with a particulate filter is necessary.[4]

The following diagram illustrates the logical flow for selecting appropriate safety measures.

Safety_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_eng_details Engineering Details cluster_ppe_details PPE Details A Identify Hazards: - Irritant (Skin, Eyes, Respiratory) - Harmful if Swallowed - Potential for Dust Formation B Engineering Controls A->B Mitigate with C Personal Protective Equipment (PPE) A->C Supplement with D Chemical Fume Hood B->D E Eyewash Station & Safety Shower B->E F Hand Protection (Chemical-Resistant Gloves) C->F G Eye/Face Protection (Goggles/Face Shield) C->G H Body Protection (Lab Coat, Apron) C->H I Respiratory Protection (If necessary) C->I

Caption: Workflow for selecting safety controls.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidents and maintain the chemical's integrity.

Handling
  • Preparation: Before starting any work, ensure all necessary safety equipment is in place and functional. Have the Safety Data Sheet (SDS) readily available.

  • Weighing and Transfer: Conduct all transfers of solid material within a fume hood to contain any dust. Use tools (spatulas, etc.) that will not generate static electricity.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] The recommended storage temperature is often room temperature.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7] The amine functionality can react exothermically with acids, and the alkyl halide can be reactive towards bases.

  • Security: Store in a locked cabinet or area with restricted access.[4]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action is crucial in the event of an emergency.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Spill Response

In the event of a spill, the following protocol should be initiated.

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Secure the Area B->C D Don Appropriate PPE (Gloves, Goggles, Respirator if needed) C->D E Contain the Spill (Use inert absorbent material) D->E For solid spills F Collect Spill Material - Do not create dust - Use non-sparking tools E->F G Place in a Labeled, Sealed Container for Hazardous Waste F->G H Decontaminate the Area G->H I Dispose of Waste (Follow institutional guidelines) H->I

Caption: Step-by-step spill response protocol.

For a small spill, use an inert absorbent material like vermiculite or sand. Avoid creating dust.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2] After the material is collected, decontaminate the area with a suitable solvent (e.g., water, followed by a detergent solution), and ventilate the area.

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.[7] Do not allow the material to enter drains or waterways.[2] All disposal must be in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below.

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₅H₁₃Cl₂N[5][6][8]
Molecular Weight 158.07 g/mol [5][6][8]
Appearance White to off-white solid[5]
Melting Point 187-190 °C[1]
Solubility Soluble in water[1]

Conclusion

This compound is a valuable research chemical, but its potential hazards demand respect and careful handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount to ensuring a secure research environment for all personnel.

References

  • Enamine. Safety Data Sheet.

  • Chemsrc. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Dimethylaminopropyl chloride hydrochloride.

  • PharmaCompass. 3-chloro-N,N-dimethylpropane-1-amine hydrochloride.

  • Central Drug House (P) Ltd. 3-DIMETHYL AMINOPROPYL CHLORIDE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET.

  • Thermo Fisher Scientific. Safety Data Sheet: Dimethylamine hydrochloride.

  • ChemScene. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

  • MedChemExpress. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Safety Data Sheet.

  • MedChemExpress. Certificate of Analysis: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Sources

An In-Depth Technical Guide to the Hygroscopicity of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hygroscopic nature of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its stability, processability, and the performance of its final dosage form.[1] This technical guide provides a comprehensive framework for the characterization of the hygroscopicity of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key chemical intermediate. In the absence of publicly available experimental data for this specific molecule, this document serves as a first-principles guide, outlining the necessary experimental protocols and the scientific rationale behind them. We present detailed methodologies for determining the initial water content by Karl Fischer titration and for characterizing moisture sorption behavior using Dynamic Vapor Sorption (DVS). Furthermore, this guide provides a system for classifying the compound's hygroscopicity according to European Pharmacopoeia standards and discusses the significant implications of these findings for drug development, including formulation strategies, manufacturing controls, and packaging selection.

The Critical Role of Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the intrinsic property of a substance to attract and hold water molecules from the surrounding environment, a phenomenon driven by either absorption or adsorption.[2][3] For pharmaceutical solids, the amount of sorbed moisture can have significant and often detrimental effects on the API's physical and chemical stability.[1][4] Uncontrolled moisture uptake can lead to:

  • Physical Changes: Deliquescence, caking, agglomeration, and alterations in powder flowability, which can severely impact manufacturing processes like blending and tablet compression.[]

  • Chemical Degradation: Hydrolysis is a common degradation pathway for moisture-sensitive compounds, leading to a loss of potency and the formation of potentially harmful impurities.

  • Solid-State Transformations: Moisture can induce changes in the crystalline form (polmorphism) or trigger a conversion from a more stable crystalline state to a less stable amorphous or hydrated form, impacting solubility and bioavailability.

Therefore, a thorough investigation of hygroscopicity is not merely a characterization step but a cornerstone of risk mitigation in drug development.[1] It provides the foundational data required to establish appropriate handling, storage, and packaging conditions, ensuring product quality and shelf-life.[]

Physicochemical Profile of this compound

A comprehensive literature search did not yield specific experimental data on the hygroscopicity of this compound. While data exists for related isomers like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, it is crucial to recognize that even minor structural changes, such as the placement of methyl groups, can significantly alter a molecule's crystal packing and, consequently, its interaction with water vapor.

The structure of this compound, featuring a primary amine hydrochloride salt, suggests a potential for hydrogen bonding with water molecules. Amine hydrochloride salts are ionic and often crystalline, which may confer a degree of stability; however, the presence of polar functional groups necessitates a formal experimental evaluation. The lack of public data underscores the importance of the protocols detailed herein.

Experimental Strategy for Hygroscopicity Assessment

A robust evaluation of hygroscopicity involves a multi-step approach, beginning with the quantification of initial water content and followed by a dynamic assessment of moisture uptake under varying humidity conditions.

G cluster_0 Phase 1: Initial State Analysis cluster_1 Phase 2: Dynamic Sorption Profiling cluster_2 Phase 3: Development Implications A API Sample: 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride B Karl Fischer Titration A->B D Dynamic Vapor Sorption (DVS) A->D C Initial Water Content (%) B->C G Risk Assessment C->G E Sorption-Desorption Isotherm D->E F Hygroscopicity Classification E->F F->G H Define Handling, Storage, Formulation & Packaging Strategy G->H DVS_Cycle A Start: Sample at 25°C, 0% RH B Adsorption: Stepwise RH increase 0% -> 90% RH A->B Ramp 1 C Equilibration at 90% RH B->C Hold D Desorption: Stepwise RH decrease 90% -> 0% RH C->D Ramp 2 E Equilibration at 0% RH D->E Hold F 2nd Adsorption: Stepwise RH increase 0% -> 90% RH E->F Ramp 3 G End of Cycle F->G Complete

Figure 2: Representative DVS Experimental Cycle.

Methodology:

  • Sample Preparation: Place 5-10 mg of the API onto the DVS sample pan. An accurate initial mass is recorded by the instrument's microbalance.

  • Experimental Conditions:

    • Temperature: Set the experiment to be isothermal at 25°C, which is the standard temperature for hygroscopicity classification. [2][3] * Drying Step: Begin by holding the sample at 0% RH until a stable mass is achieved. This establishes the dry mass baseline.

  • Sorption/Desorption Profile:

    • Adsorption Phase: Increase the RH in steps of 10%, from 0% to 90% RH.

    • Equilibrium Criterion: At each RH step, the sample mass is allowed to equilibrate. A typical criterion is a mass change of less than 0.002% per minute over a 10-minute period. This ensures that the data represents the true equilibrium state.

    • Desorption Phase: After reaching equilibrium at 90% RH, decrease the RH in the same 10% steps back down to 0% RH.

    • Second Adsorption (Optional): A second adsorption cycle can be run to investigate any irreversible changes (e.g., crystallization of amorphous content) that may have occurred during the first cycle.

  • Data Collection: The instrument software plots the percentage change in mass versus the target RH, generating a moisture sorption-desorption isotherm.

Data Interpretation and Classification

Hygroscopicity Classification

The primary output for classification is the percentage of water uptake at a specific condition. According to the European Pharmacopoeia (Ph. Eur.), the hygroscopicity of a substance is classified based on its mass increase after being stored at 25°C and 80% relative humidity for 24 hours. [2][3][6]The DVS data at the 80% RH step provides a direct and more accurate measure for this classification.

Hygroscopicity ClassificationMass Increase (% w/w) at 25°C / 80% RH
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Absorbs sufficient water to form a liquid
Table 1: European Pharmacopoeia Hygroscopicity Classification.[2][3][7]
Isotherm Analysis

The full DVS isotherm provides deeper insights beyond a simple classification:

  • Type of Isotherm: The shape of the curve can indicate the mechanism of water sorption (e.g., surface adsorption vs. bulk absorption).

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can suggest physical changes in the material, such as the formation of a hydrate or capillary condensation in a porous material.

  • Critical Points: A sharp, sudden increase in water uptake at a specific RH may indicate a deliquescence point or a phase transition from a crystalline to an amorphous form. Conversely, a sudden mass loss during desorption can indicate crystallization.

Implications for Drug Development

The hygroscopicity classification of this compound will directly dictate subsequent development activities:

  • Slightly Hygroscopic:

    • Handling: Standard laboratory conditions are likely acceptable, but prolonged exposure to high humidity should be avoided.

    • Formulation: Offers wide flexibility in formulation, including wet granulation processes.

    • Packaging: Standard packaging, such as HDPE bottles with desiccant, is likely sufficient.

  • Hygroscopic or Very Hygroscopic:

    • Handling: Requires strictly controlled low-humidity environments (e.g., glove boxes) for all weighing and processing steps to prevent physical changes and ensure accurate dosing.

    • Formulation: Dry granulation or direct compression would be strongly preferred over aqueous-based wet granulation. Excipients should be selected for their low hygroscopicity.

    • Packaging: High-barrier packaging is mandatory. This may include aluminum/aluminum blisters or glass bottles with tight seals to prevent moisture ingress over the product's shelf life.

Conclusion

While specific hygroscopicity data for this compound is not currently in the public domain, a robust and scientifically sound characterization is achievable through the systematic application of established analytical techniques. The protocols for Karl Fischer titration and Dynamic Vapor Sorption detailed in this guide provide a comprehensive pathway to not only classify the material's hygroscopicity according to regulatory standards but also to gain critical insights into its solid-state stability in the presence of moisture. The resulting data is indispensable for guiding formulation design, defining manufacturing processes, and selecting appropriate packaging, ultimately ensuring the development of a safe, stable, and efficacious drug product.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Available at: [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348-358. Available at: [Link]

  • Scribd. (n.d.). Hygroscopicity and Solubility Methods | PDF. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • Semantic Scholar. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 5.11. characters section in monographs. Available at: [Link]

  • Google Patents. (n.d.). US7452848B2 - Amine-based gas hydrate inhibitors.
  • YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

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An In-depth Technical Guide to the Thermal Decomposition of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal decomposition of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal stability and degradation pathways of this compound. This document will delve into the theoretical underpinnings of its decomposition, present robust experimental protocols for its analysis, and discuss the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

This compound is a substituted alkylamine hydrochloride, a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The thermal stability of such intermediates is a critical parameter that influences various aspects of drug development, including synthesis, purification, formulation, and storage. A thorough understanding of a compound's behavior at elevated temperatures is paramount for ensuring the safety, efficacy, and quality of the final drug product.

This guide will provide a detailed examination of the thermal decomposition of this compound, leveraging established analytical techniques to elucidate its degradation profile. Due to the limited publicly available data on this specific molecule, this guide will draw parallels with the closely related and structurally similar compound, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (DMPC), to infer and predict its thermal behavior.

Predicted Thermal Decomposition Pathway

The thermal decomposition of alkylammonium halides can proceed through several pathways. For this compound, the most probable primary decomposition route involves the liberation of hydrogen chloride gas and the formation of the corresponding free amine, 3-chloro-2,2-dimethylpropan-1-amine. This is a common decomposition pattern for amine hydrochlorides.

Further heating of the free amine could lead to subsequent fragmentation. A plausible secondary decomposition pathway involves an intramolecular cyclization to form 3,3-dimethylazetidine, with the elimination of hydrogen chloride. Alternatively, fragmentation of the carbon backbone could occur at higher temperatures.

Decomposition_Pathway A 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride B 3-Chloro-2,2-dimethylpropan-1-amine + HCl A->B Heat (Δ) C 3,3-Dimethylazetidine + HCl B->C Intramolecular Cyclization (Δ) D Fragmentation Products B->D High Temp (Δ)

Caption: Predicted thermal decomposition pathway of this compound.

Analytical Methodology for Assessing Thermal Stability

The primary techniques for evaluating the thermal stability of pharmaceutical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a comprehensive understanding of the decomposition process, including the identification of evolved gases, can be achieved.[3]

Experimental Workflow

A systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates the key steps in the thermal analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_coupled Evolved Gas Analysis (Optional) cluster_data Data Interpretation Prep Weigh Sample (5-10 mg) TGA TGA Analysis Prep->TGA DSC DSC Analysis Prep->DSC TGA_FTIR TGA-FTIR TGA->TGA_FTIR TGA_MS TGA-MS TGA->TGA_MS Interpret Analyze TGA/DSC Curves & Identify Products TGA->Interpret DSC->Interpret TGA_FTIR->Interpret TGA_MS->Interpret

Caption: Experimental workflow for the thermal analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for the thermal analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.[4]

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Create a pinhole in the lid to allow for the escape of any evolved gases.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 350 °C.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic and exothermic events, such as melting and decomposition, and determine the corresponding peak temperatures and enthalpy changes.

Data Interpretation and Expected Results

The thermal analysis of this compound is expected to yield data that can be summarized and interpreted as follows.

Thermogravimetric Analysis (TGA)

The TGA curve will likely show a multi-step decomposition profile.

  • Step 1: A significant mass loss corresponding to the liberation of hydrogen chloride. The theoretical mass loss for this step can be calculated and compared to the experimental value.

  • Subsequent Steps: Further mass loss at higher temperatures, corresponding to the decomposition of the free amine.

Differential Scanning Calorimetry (DSC)

The DSC thermogram is expected to show:

  • Melting Endotherm: A sharp endothermic peak corresponding to the melting point of the compound. For the related compound, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, the melting point is reported to be in the range of 187-190 °C.[5][6]

  • Decomposition Events: Broad endothermic or exothermic peaks following the melting point, indicating the energy changes associated with the decomposition reactions.

Quantitative Data Summary

The expected quantitative data from the thermal analysis can be summarized in the following table:

ParameterExpected Value/RangeAnalytical Technique
Melting Point (Tm)~180-200 °CDSC
Onset of Decomposition (Tonset)> 200 °CTGA
Mass Loss (Step 1)Corresponds to HCl lossTGA
Enthalpy of Fusion (ΔHf)To be determinedDSC
Enthalpy of Decomposition (ΔHd)To be determinedDSC

Safety Considerations

This compound and its decomposition products may be hazardous. The hydrochloride salt itself is likely to be an irritant.[7] The thermal decomposition will evolve hydrogen chloride gas, which is corrosive and toxic upon inhalation. Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a comprehensive framework for understanding and analyzing the thermal decomposition of this compound. By employing the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the thermal stability and degradation profile of this important pharmaceutical intermediate. The predicted decomposition pathway and expected results serve as a valuable reference for interpreting the experimental data. A thorough characterization of the thermal properties of this compound is essential for ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). Google Scholar.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Google Scholar.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Scholar.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024).
  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
  • 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. (n.d.). Google Scholar.
  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride-SDS. (2025). MedChemExpress.
  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. (2025). Chemsrc.
  • Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. (n.d.).

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Methodological & Application

Synthesis of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthetic strategy is devised based on established chemical transformations, offering researchers a reliable pathway to this target compound. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for successful execution.

Introduction

This compound is a bifunctional organic molecule featuring a neopentyl backbone substituted with a primary amine and a primary alkyl chloride. The sterically hindered neopentyl group imparts unique properties to molecules incorporating this moiety, influencing their conformational behavior and metabolic stability. The presence of both a nucleophilic amine (in its protected hydrochloride form) and an electrophilic alkyl chloride makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

This guide outlines a two-step synthetic sequence followed by a salt formation. The synthesis commences with the chlorination of a commercially available hydroxynitrile, followed by the reduction of the nitrile group to a primary amine. Finally, the resulting amine is converted to its stable hydrochloride salt.

Overall Synthetic Scheme

The proposed synthetic route is as follows:

Synthetic_Scheme Start 3-Hydroxy-2,2-dimethylpropanenitrile Intermediate 3-Chloro-2,2-dimethylpropanenitrile Start->Intermediate SOCl2, Pyridine (or other base) Amine 3-Chloro-2,2-dimethylpropan-1-amine Intermediate->Amine Reduction (e.g., H2/Ni or LiAlH4) Final This compound Amine->Final HCl

Caption: Overall synthetic pathway for this compound.

PART 1: Synthesis of 3-Chloro-2,2-dimethylpropanenitrile

The initial step involves the conversion of the primary alcohol in 3-hydroxy-2,2-dimethylpropanenitrile to a primary chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically carried out in the presence of a base, such as pyridine or a trialkylamine, to neutralize the HCl byproduct generated during the reaction. This method is analogous to the synthesis of other 2-chloroacetonitriles from their corresponding 2-hydroxyacetonitrile precursors.[1]

Experimental Protocol

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Hydroxy-2,2-dimethylpropanenitrileC₅H₉NO99.131009.91 g
Thionyl chloride (SOCl₂)SOCl₂118.97120 (1.2 eq)8.7 mL
PyridineC₅H₅N79.10120 (1.2 eq)9.7 mL
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-200 mL

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanenitrile (9.91 g, 100 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add pyridine (9.7 mL, 120 mmol) to the solution.

  • In the dropping funnel, prepare a solution of thionyl chloride (8.7 mL, 120 mmol) in anhydrous dichloromethane (50 mL).

  • Add the thionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,2-dimethylpropanenitrile.

  • The crude product can be purified by vacuum distillation.

PART 2: Reduction of 3-Chloro-2,2-dimethylpropanenitrile to 3-Chloro-2,2-dimethylpropan-1-amine

The reduction of the nitrile functional group to a primary amine is a critical step. Two robust methods are presented here: catalytic hydrogenation and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Method A: Catalytic Hydrogenation

This method is adapted from a patented process for a structurally identical compound and is suitable for larger-scale synthesis.[2] It involves the use of a nickel catalyst under elevated hydrogen pressure and temperature.

Experimental Protocol (Method A)

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Chloro-2,2-dimethylpropanenitrileC₅H₈ClN117.5810011.76 g
Raney Nickel (activated)Ni--~1 g (catalyst)
Diethyl ether (anhydrous)(C₂H₅)₂O74.12-150 mL
Hydrogen gas (H₂)H₂2.02-High pressure

Procedure:

  • In a high-pressure autoclave, combine 3-chloro-2,2-dimethylpropanenitrile (11.76 g, 100 mmol), anhydrous diethyl ether (150 mL), and activated Raney Nickel catalyst (~1 g).

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 1000-2000 psi.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Maintain the hydrogen pressure and temperature until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with additional diethyl ether.

  • The filtrate contains the desired 3-chloro-2,2-dimethylpropan-1-amine. This solution can be used directly in the next step or concentrated carefully under reduced pressure.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method is a common and effective way to reduce nitriles to primary amines on a laboratory scale.[3][4] LiAlH₄ is a powerful reducing agent, and appropriate safety precautions must be taken.

Experimental Protocol (Method B)

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95150 (1.5 eq)5.69 g
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-200 mL
3-Chloro-2,2-dimethylpropanenitrileC₅H₈ClN117.5810011.76 g

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (5.69 g, 150 mmol) and anhydrous THF (100 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 3-chloro-2,2-dimethylpropanenitrile (11.76 g, 100 mmol) in anhydrous THF (100 mL).

  • Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (6 mL)

    • 15% aqueous NaOH solution (6 mL)

    • Water (18 mL)

  • Stir the resulting granular precipitate for 1 hour.

  • Filter the precipitate and wash thoroughly with THF or diethyl ether.

  • The combined filtrate contains the desired 3-chloro-2,2-dimethylpropan-1-amine.

Reduction_Workflow cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: LiAlH4 Reduction A1 Combine Nitrile, Solvent, and Ni Catalyst in Autoclave A2 Pressurize with H2 (1000-2000 psi) A1->A2 A3 Heat to 100-150 °C with Stirring A2->A3 A4 Cool and Vent A3->A4 A5 Filter to Remove Catalyst A4->A5 B1 Suspend LiAlH4 in Anhydrous THF B2 Cool to 0 °C B1->B2 B3 Add Nitrile Solution Dropwise B2->B3 B4 Reflux for 4-6 hours B3->B4 B5 Cool and Quench (H2O, NaOH, H2O) B4->B5 B6 Filter Precipitate B5->B6

Caption: Workflow for the reduction of 3-chloro-2,2-dimethylpropanenitrile.

PART 3: Formation of this compound

The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt. This is achieved by treating the amine with hydrochloric acid.

Experimental Protocol

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Chloro-2,2-dimethylpropan-1-amineC₅H₁₂ClN121.61~100~12.16 g
Diethyl ether (anhydrous)(C₂H₅)₂O74.12-200 mL
HCl in diethyl ether (2 M solution)HCl36.46~100~50 mL

Procedure:

  • Dissolve the crude 3-chloro-2,2-dimethylpropan-1-amine (from Part 2) in anhydrous diethyl ether (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until the mixture is acidic (test with pH paper).

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and toxic. Handle in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive, and flammable solid. All operations involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents. The quenching procedure must be performed slowly and with extreme caution.

  • Catalytic hydrogenation at high pressure should only be performed by trained personnel using appropriate high-pressure equipment.

  • Hydrogen gas is extremely flammable. Ensure there are no ignition sources in the vicinity.

References

  • Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. PrepChem.com. (URL: [Link])

  • 4 - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • Cass, O. W. (1950). U.S. Patent No. 2,499,847. Washington, DC: U.S.
  • Chemistry of Nitriles. (2021, August 15). Chemistry LibreTexts. (URL: [Link])

  • Nitrile Chemistry. (2022, October 30). Chemistry LibreTexts. (URL: [Link])

  • Ohoka, M., Kojitani, T., & Yanagida, S. (1974). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine.
  • 3-Hydroxy-2,2-dimethylpropanenitrile. PubChem. (URL: [Link])

  • Process for the production of 2,3-dichloropropionitrile. (1982). EP0058033A1.
  • Making Acid Chlorides with Thionyl Chloride. (2018, November 11). YouTube. (URL: [Link])

  • Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (2007). CN101148428A.
  • Quick Revision - Nitriles and hydroxynitriles. (2018, June 10). YouTube. (URL: [Link])

  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides. (1962). US3025325A.
  • Chloroacetonitrile synthesis. (1984). US4476059A.

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Application Notes and Protocols: The Strategic Use of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Building Block

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a bifunctional organic molecule of significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive primary alkyl chloride and a tertiary amine, makes it a versatile intermediate for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this valuable building block. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols for key transformations, and discuss the critical parameters for successful and reproducible synthesis.

The strategic importance of this intermediate lies in its ability to introduce the N,N-dimethylpropan-1-amine moiety into a target molecule. This functional group is a common feature in several classes of drugs, including tricyclic antidepressants and antipsychotics, where it plays a crucial role in the drug's pharmacological activity.[2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 5407-04-5[1]
Molecular Formula C₅H₁₃Cl₂N[1]
Molecular Weight 158.07 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 187-190 °C[3]
Solubility Soluble in water[3]

Core Application: Nucleophilic Substitution Reactions

The primary utility of this compound stems from the reactivity of the carbon-chlorine bond. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile formation of new bonds with a variety of nucleophiles. The reaction is typically carried out with the free base form of the amine, which can be generated in situ or in a separate step by treatment of the hydrochloride salt with a base.

Mechanism Insight: S(_N)2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction results in the inversion of stereochemistry at the carbon center, although in this specific molecule, the reacting carbon is not a stereocenter.

Caption: Generalized S(_N)2 reaction mechanism.

Application in the Synthesis of Antipsychotics: The Chlorpromazine Core

A prominent application of this compound is in the synthesis of phenothiazine antipsychotics, such as Chlorpromazine.[2] The synthesis involves the N-alkylation of 2-chlorophenothiazine with the side chain provided by our title compound.

Experimental Protocol 1: Synthesis of Chlorpromazine

This protocol is based on procedures described in the patent literature, with modifications for laboratory scale synthesis.[4][5][6]

Reaction Scheme:

Chlorpromazine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Chlorophenothiazine 2-Chlorophenothiazine Chlorpromazine Chlorpromazine Chlorophenothiazine->Chlorpromazine Chloroamine 3-Chloro-N,N-dimethylpropan-1-amine Chloroamine->Chlorpromazine Base NaOH, Phase Transfer Catalyst Solvent Toluene, reflux

Caption: Synthesis of Chlorpromazine.

Materials:

  • 2-Chlorophenothiazine

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride in water. Add a solution of sodium hydroxide to basify the mixture to a pH > 12. Extract the free amine with toluene. Dry the organic layer over anhydrous sodium sulfate and use the resulting toluene solution directly in the next step.

  • N-Alkylation: To a solution of 2-chlorophenothiazine in toluene, add sodium hydroxide and a catalytic amount of tetrabutylammonium bromide. Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Reaction: Slowly add the toluene solution of 3-chloro-N,N-dimethylpropan-1-amine to the refluxing mixture. Continue to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and wash with water to remove inorganic salts.

  • Purification: The toluene layer containing the crude Chlorpromazine can be concentrated under reduced pressure. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and subsequent recrystallization.

Mechanism Insight:

The use of a phase transfer catalyst like TBAB is crucial for this reaction. 2-chlorophenothiazine is deprotonated by sodium hydroxide to form the corresponding anion, which is the active nucleophile. However, this anion is poorly soluble in the non-polar toluene. TBAB facilitates the transfer of the phenothiazine anion from the solid or aqueous phase into the organic phase, where it can react with the chloroamine.

Application in the Synthesis of Tricyclic Antidepressants: The Imipramine and Amitriptyline Scaffolds

This compound is also a key intermediate in the synthesis of tricyclic antidepressants like Imipramine and Amitriptyline.

Experimental Protocol 2: Synthesis of Imipramine (Illustrative)

The synthesis of Imipramine involves the N-alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine.[3]

Reaction Scheme:

Imipramine_Synthesis Dibenzazepine 10,11-dihydro-5H-dibenzo[b,f]azepine Imipramine Imipramine Dibenzazepine->Imipramine Chloroamine 3-Chloro-N,N-dimethylpropan-1-amine Chloroamine->Imipramine Base Strong Base (e.g., NaNH₂) Solvent Anhydrous Toluene

Caption: Synthesis of Imipramine.

Procedure:

  • Deprotonation: In an inert atmosphere, a solution of 10,11-dihydro-5H-dibenzo[b,f]azepine in anhydrous toluene is treated with a strong base such as sodium amide to generate the corresponding anion.

  • Alkylation: The solution of the deprotonated dibenzazepine is then treated with a solution of 3-chloro-N,N-dimethylpropan-1-amine (as the free base) in toluene. The reaction mixture is heated to facilitate the alkylation.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, and dried. The crude Imipramine is then purified, often by conversion to its hydrochloride salt and recrystallization.

Conceptual Protocol 3: Synthesis of Amitriptyline

The synthesis of Amitriptyline follows a different pathway, involving a Grignard reaction.[7]

Reaction Scheme:

Amitriptyline_Synthesis Chloroamine 3-Chloro-N,N-dimethylpropan-1-amine Grignard Grignard Reagent Chloroamine->Grignard THF Mg Mg turnings Dibenzosuberone Dibenzosuberone Amitriptyline_alcohol Intermediate Alcohol Dibenzosuberone->Amitriptyline_alcohol Grignard->Amitriptyline_alcohol Amitriptyline Amitriptyline Amitriptyline_alcohol->Amitriptyline Dehydration (H⁺)

Caption: Synthetic route to Amitriptyline.

Procedure Outline:

  • Grignard Reagent Formation: 3-Chloro-N,N-dimethylpropan-1-amine is reacted with magnesium turnings in an anhydrous ether solvent like THF to form the corresponding Grignard reagent.

  • Addition to Ketone: The Grignard reagent is then added to a solution of dibenzosuberone.

  • Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions to yield Amitriptyline.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a cornerstone intermediate in the synthesis of several important classes of pharmaceuticals. Its utility in forming crucial carbon-nitrogen and carbon-oxygen bonds via nucleophilic substitution reactions makes it an indispensable tool for medicinal chemists and process development scientists. The protocols and insights provided in this document are intended to serve as a practical guide for the effective and safe utilization of this versatile building block in the pursuit of novel and improved therapeutics.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Roman, G. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 60, 70-80.
  • Google Patents. (2015).
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  • Google Patents. (n.d.). (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate. CN103396320A.
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  • ResearchGate. (n.d.).
  • Google Patents. (2019). Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts. US20190314385A1.
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  • Google Patents. (n.d.). Method for preparing 2-chlorophenothiazine. CN101417986A.
  • Google Patents. (n.d.). Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. US7982032B2.
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  • Japanese Pharmacopoeia. (n.d.). Chlorpromazine Hydrochloride.
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  • Google Patents. (n.d.). Dapoxetine hydrochloride synthetic method. CN104496830A.
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The Versatile Building Block: Application Notes for 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a bifunctional organic molecule of significant interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a primary alkyl chloride and a tertiary amine (the latter protonated in the hydrochloride salt form), makes it a valuable building block for introducing the 2,2-dimethyl-3-aminopropyl moiety into a target molecule. This structural motif is found in a number of biologically active compounds. The presence of two reactive sites allows for a range of chemical transformations, primarily through nucleophilic substitution at the carbon bearing the chlorine atom. This guide provides detailed application notes and protocols for the use of this versatile reagent, with a focus on its application in the synthesis of pharmaceutically relevant compounds.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is crucial for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 132141-07-2N/A
Molecular Formula C₅H₁₃Cl₂N[1]
Molecular Weight 158.07 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 187-190 °C[1][2]
Solubility Highly soluble in water[1]

Safety and Handling Precautions:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with copious amounts of water. Store the reagent in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Core Application: N-Alkylation in Pharmaceutical Synthesis

The primary utility of this compound lies in its ability to act as an alkylating agent, introducing the dimethylaminopropyl group onto various nucleophiles. This is a key step in the synthesis of several important pharmaceutical agents. The hydrochloride salt is typically converted to the free amine in situ or in a separate step before reaction.

General Workflow for Liberation of the Free Amine

The hydrochloride salt is stable and easy to handle. To generate the more reactive free amine for subsequent reactions, a simple acid-base extraction is employed.

start Dissolve Hydrochloride Salt in Water base Add Aqueous Base (e.g., NaOH) start->base Deprotonation extraction Extract with Organic Solvent (e.g., Et2O, DCM) base->extraction Phase Separation dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->dry Remove Water concentrate Concentrate in vacuo dry->concentrate Remove Solvent product Free Amine (use immediately) concentrate->product

Caption: General workflow for the liberation of the free amine.

Protocol 1: Synthesis of Cyclobenzaprine - A Muscle Relaxant

Cyclobenzaprine is a widely used muscle relaxant, and its synthesis provides an excellent example of the application of 3-chloro-2,2-dimethylpropan-1-amine (as the free amine, generated from the corresponding alkyl halide) in the formation of a key carbon-carbon bond via a Grignard reaction.[4][5]

Reaction Scheme:

sub1 3-Chloro-N,N-dimethylpropan-1-amine reagent Grignard Reagent sub1->reagent + Mg (in THF) sub2 Mg turnings sub2->reagent intermediate Tertiary Alcohol Intermediate reagent->intermediate + Dibenzosuberone sub3 Dibenzosuberone sub3->intermediate product Cyclobenzaprine intermediate->product Dehydration (H+)

Caption: Synthesis of Cyclobenzaprine.

Detailed Experimental Protocol:

This protocol is adapted from a one-pot synthesis described in the patent literature.[5][6]

Materials:

  • 3-Chloro-N,N-dimethylpropan-1-amine (free amine)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Dibenzosuberenone

  • Aqueous Hydrochloric Acid (HCl)

  • Sodium Bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Isopropyl Alcohol (IPA)

  • Hydrogen Chloride (gas or in IPA)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-chloro-N,N-dimethylpropan-1-amine (1.0 eq) in anhydrous THF.

    • Add a small portion of the amine solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining amine solution dropwise at a rate that maintains a steady reflux.[5]

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Dibenzosuberone:

    • Cool the Grignard reagent solution to 0-5 °C in an ice bath.

    • Prepare a solution of 5-dibenzosuberenone (0.9 eq) in anhydrous THF and add it dropwise to the cold Grignard reagent solution, maintaining the temperature below 10 °C.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Hydrolysis and Dehydration:

    • Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of aqueous HCl. This will both hydrolyze the intermediate alkoxide and dehydrate the resulting tertiary alcohol.[5][6]

    • Heat the mixture to 50-60 °C and stir for 1-3 hours to ensure complete dehydration.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude cyclobenzaprine free base.

  • Salt Formation and Purification:

    • Dissolve the crude free base in isopropyl alcohol.

    • Bubble hydrogen chloride gas through the solution (or add a solution of HCl in IPA) until the pH is acidic (pH ~3).[7]

    • The cyclobenzaprine hydrochloride will precipitate out of solution.

    • Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield the final product.[7]

Protocol 2: Representative Synthesis of Amitriptyline - A Tricyclic Antidepressant

The synthesis of amitriptyline follows a similar strategy to that of cyclobenzaprine, involving the reaction of a Grignard reagent derived from 3-chloro-N,N-dimethylpropan-1-amine with a tricyclic ketone, in this case, dibenzosuberone.[1][4]

Reaction Scheme:

sub1 3-Chloro-N,N-dimethylpropan-1-amine reagent 3-(Dimethylamino)propylmagnesium chloride sub1->reagent + Mg (in THF) sub2 Mg sub2->reagent intermediate Tertiary Alcohol Intermediate reagent->intermediate + Dibenzosuberone sub3 Dibenzosuberone sub3->intermediate product Amitriptyline intermediate->product Dehydration (H+)

Caption: Representative synthesis of Amitriptyline.

Representative Experimental Protocol:

Materials:

  • 3-Chloro-N,N-dimethylpropan-1-amine (free amine)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dibenzosuberone

  • Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Aqueous Sodium Hydroxide (NaOH)

  • Organic solvent for extraction (e.g., Toluene)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • Follow the procedure outlined in Protocol 1, Step 1 to prepare the 3-(dimethylamino)propylmagnesium chloride Grignard reagent.

  • Reaction with Dibenzosuberone:

    • Cool the Grignard reagent to 0-5 °C.

    • Add a solution of dibenzosuberone (0.9 eq) in anhydrous THF dropwise, maintaining a low temperature.

    • After addition, allow the reaction to proceed at room temperature for 2-3 hours.

  • Hydrolysis and Dehydration:

    • Quench the reaction by the slow addition of dilute aqueous acid (e.g., 10% HCl or H₂SO₄) with cooling.

    • Heat the biphasic mixture to reflux for 1-2 hours to effect dehydration of the intermediate alcohol.

  • Work-up and Isolation:

    • Cool the mixture and separate the layers.

    • Make the aqueous layer basic by the addition of aqueous NaOH.

    • Extract the aqueous layer with toluene (3 x volumes).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield crude amitriptyline.

  • Purification:

    • The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Causality and Experimental Choices

  • Choice of Solvent: Anhydrous THF is the solvent of choice for the Grignard reaction because it is aprotic and can solvate the magnesium ions, stabilizing the Grignard reagent.

  • Use of the Free Amine: The Grignard reagent cannot be formed in the presence of the acidic proton of the amine hydrochloride. Therefore, the free amine must be used.

  • One-Pot Procedure: The one-pot synthesis of cyclobenzaprine is advantageous as it avoids the isolation of the intermediate tertiary alcohol, which can be unstable. This improves the overall efficiency and yield of the reaction.[5][6]

  • Dehydration: The dehydration of the tertiary alcohol intermediate is acid-catalyzed and driven by the formation of a stable, conjugated system in the final product.

  • Salt Formation for Purification: Conversion of the final amine product to its hydrochloride salt often facilitates purification by crystallization, as the salt is typically a stable, crystalline solid with lower solubility in organic solvents than the free base.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically active molecules. A clear understanding of its properties, handling requirements, and reactivity allows for its effective incorporation into synthetic routes. The protocols provided herein for the synthesis of cyclobenzaprine and a representative synthesis of amitriptyline illustrate its utility in forming key carbon-carbon bonds through the generation of an organometallic intermediate. By following these guidelines and understanding the underlying chemical principles, researchers can confidently employ this reagent to achieve their synthetic goals.

References

  • PubChem. Amitriptyline. National Center for Biotechnology Information. Available from: [Link]

  • International Journal of New Chemistry. A Review on Tricyclic Antidepressants Synthesis Methods. (2025). Available from: Not a direct URL, but the journal and title can be used for searching.
  • Google Patents. CN102942489A - Preparation method for cyclobenzaprine hydrochloride.
  • Google Patents. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride.
  • PrepChem.com. Synthesis of amitriptyline. Available from: [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. (2025). Available from: [Link]

  • Google Patents. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride.
  • YouTube. Alkylation of Amines. (2022). Available from: [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. (2020). Available from: [Link]

  • Google Patents. CN103242170B - Preparation method of hydrochloric acid cyclobenzaprine.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available from: [Link]

  • Chemsrc. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. (2025). Available from: [Link]

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Derivatization of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the GC-MS Analysis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride via Trifluoroacetyl Derivatization

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide and a detailed protocol for the derivatization of this compound for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to its high polarity and low volatility, particularly in its salt form. To overcome these limitations, a chemical derivatization strategy is essential. This document outlines an acylation method using Trifluoroacetic Anhydride (TFAA), which converts the primary amine into a stable, volatile, and thermally stable N-trifluoroacetyl derivative, ideal for GC-MS analysis. We will delve into the causality behind the experimental choices, provide a self-validating, step-by-step protocol, and discuss the expected mass spectrometric fragmentation for confident identification.

Introduction: The Analytical Challenge

3-Chloro-2,2-dimethylpropan-1-amine is a bifunctional organic compound used as an intermediate in the synthesis of various pharmaceutical agents.[1] Its analysis is often critical for process monitoring, quality control, and metabolic studies. However, in its common hydrochloride salt form, the compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis.[2] The primary amine group introduces high polarity, leading to undesirable interactions with the GC column's stationary phase, resulting in poor peak shape, tailing, and inaccurate quantification.

Derivatization is a chemical modification technique that addresses these challenges by converting the polar analyte into a less polar, more volatile derivative.[3] This process replaces the active hydrogen on the amine's nitrogen atom with a nonpolar functional group, leading to several key advantages:

  • Increased Volatility: The derivative can be analyzed at lower temperatures, minimizing the risk of thermal degradation.

  • Improved Chromatographic Performance: Derivatization reduces interactions with the GC system, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: The introduction of fluorine atoms via acylation with reagents like TFAA significantly increases the sensitivity for detectors like the mass spectrometer.

Rationale for Selecting Acylation with Trifluoroacetic Anhydride (TFAA)

For primary amines, the two most common derivatization strategies are silylation and acylation.[4][5]

  • Silylation reagents, such as BSTFA or MTBSTFA, are highly effective but the resulting silyl derivatives can be susceptible to hydrolysis, requiring strictly anhydrous conditions and potentially compromising sample stability.[6]

  • Acylation involves replacing the active amine hydrogen with an acyl group. Acylated derivatives, particularly those formed with fluorinated anhydrides like TFAA, are generally more stable than their silylated counterparts.[4][7]

Trifluoroacetic Anhydride (TFAA) was selected for this protocol due to its high reactivity towards primary amines and the excellent properties of the resulting derivative.[8] The trifluoroacetyl group effectively masks the amine's polarity, increases volatility, and the presence of three fluorine atoms provides a distinct mass signature for MS detection.[9]

Reaction Mechanism: N-Trifluoroacetylation

The derivatization proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the TFAA molecule. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion and forming the stable N-(3-chloro-2,2-dimethylpropyl)-2,2,2-trifluoroacetamide derivative.

Caption: Reaction of 3-Chloro-2,2-dimethylpropan-1-amine with TFAA.

Experimental Protocol: Derivatization Workflow

This protocol details the conversion of the hydrochloride salt to its free amine form, followed by extraction and derivatization. This two-step approach ensures a clean reaction by removing non-volatile salts prior to derivatization.

Materials and Reagents
  • This compound (Analyte)

  • Trifluoroacetic Anhydride (TFAA), Derivatization Grade (CAS 407-25-0)

  • Ethyl Acetate, Anhydrous

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 2 mL Screw-top reaction vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or oven

  • Pipettes and tips

  • GC-MS system

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh ~1-5 mg of this compound into a 2 mL reaction vial.

  • Free Amine Liberation: Add 500 µL of deionized water to dissolve the salt. Add 200 µL of 1M NaOH solution to the vial to bring the pH > 10, converting the amine salt to its free base form. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the vial. Cap tightly and vortex vigorously for 1 minute to extract the free amine into the organic layer. Centrifuge briefly to separate the layers if necessary.

  • Drying: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Reagent Addition: Transfer 200 µL of the dried ethyl acetate extract into a clean, dry 2 mL reaction vial. Add 100 µL of TFAA.

  • Reaction: Cap the vial tightly and place it in a heating block or oven set to 70°C for 30 minutes .

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Derivatization Workflow start Weigh Analyte HCl Salt dissolve Dissolve in H₂O Add 1M NaOH start->dissolve extract Add Ethyl Acetate Vortex to Extract dissolve->extract dry Transfer Organic Layer Dry with Na₂SO₄ extract->dry react Transfer 200µL Extract Add 100µL TFAA dry->react heat Heat at 70°C for 30 min react->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Step-by-step workflow for TFAA derivatization.

GC-MS Analysis and Data Interpretation

The derivatized sample can be analyzed using a standard GC-MS system equipped with a non-polar capillary column.

Recommended GC-MS Parameters
ParameterSpecificationRationale
GC System
Injector TypeSplit/SplitlessSplitless mode is recommended for trace analysis to maximize sensitivity.
Injector Temperature250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier GasHelium, Constant FlowProvides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)This program allows for good separation from solvent and potential byproducts.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[10]
Ion Source Temp.230 °CStandard temperature to maintain compound integrity and prevent contamination.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Mass Scan Range40 - 450 m/zCovers the expected molecular ion and key fragments of the derivative.
Solvent Delay3-4 minutesPrevents the solvent peak from saturating the detector and causing filament damage.
Expected Results and Mass Spectral Fragmentation

The derivatization converts the polar amine into N-(3-chloro-2,2-dimethylpropyl)-2,2,2-trifluoroacetamide (Molecular Formula: C₇H₁₁ClF₃NO, Molecular Weight: 217.62 g/mol ). The resulting chromatogram should show a single, sharp peak for this derivative. The EI mass spectrum is expected to show characteristic fragments that confirm the structure.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation pathway for amines and their derivatives involves cleavage of the C-C bond alpha to the nitrogen atom.[11][12]

  • Loss of Neutral Fragments: Loss of small, stable molecules like Cl, CF₃, or parts of the alkyl chain are also expected.

FeatureExpected Value / Observation
Retention Time Instrument and method dependent, but will be significantly earlier and sharper than the underivatized amine (if it elutes at all).
Molecular Ion (M⁺) m/z 217 (May be low in abundance due to extensive fragmentation)
Key Fragment 1 m/z 168 : [M - CH₂Cl]⁺. Loss of the chloromethyl group via alpha-cleavage. This is often a prominent peak.
Key Fragment 2 m/z 120 : [M - C(CH₃)₂CH₂Cl]⁺. Cleavage of the entire substituted propyl group.
Key Fragment 3 m/z 69 : [CF₃]⁺. A characteristic ion for trifluoroacetyl derivatives.
Key Fragment 4 m/z 97 : [COCF₃]⁺. The trifluoroacetyl cation.

References

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  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2018). IU Indianapolis ScholarWorks. [Link]

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  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • Derivatizing Reagents for GC – The Buffers Strike Back. (2021). Phenomenex. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. [Link]

  • Gas chromatography of amines as various derivatives. (2015). ResearchGate. [Link]

  • Belal, T., et al. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science. [Link]

  • Neurochemical Analysis of Amino Acids, Polyamines and Carboxylic Acids: GC-MS Quantitation of tBDMS Derivatives Using Ammonia Positive Chemical Ionization. (2005). Journal of Mass Spectrometry. [Link]

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. (2005). Northwestern Engineering. [Link]

  • Pyrolysis acetylation. (2023). Unibo. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. (2009). PubMed. [Link]

  • Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. (2018). PubMed. [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. (n.d.). Chemsrc. [Link]

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  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. (2011). PubMed. [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. (n.d.). Oakwood Chemical. [Link]

  • Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

Sources

Application Note: The Strategic Use of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride in the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. This bifunctional building block, featuring a sterically hindered neopentyl-like backbone, offers a unique combination of a nucleophilic primary amine and an electrophilic primary chloride. This orthogonal reactivity allows for sequential, controlled functionalization, making it an invaluable scaffold for constructing novel ligands with potential applications in catalysis, targeted therapeutics, and materials science. We present the core chemical principles, strategic applications, and detailed, validated protocols for its effective use in modern synthetic chemistry.

Introduction: The Neopentyl Scaffold in Ligand Design

The neopentyl group, characterized by a quaternary carbon atom adjacent to a functional group, is a highly sought-after motif in medicinal chemistry. Its defining feature is significant steric hindrance, which can confer several advantageous properties to a molecule, including:

  • Enhanced Metabolic Stability: The bulky structure can shield susceptible bonds from enzymatic degradation.

  • Improved Selectivity: The defined three-dimensional shape can enforce specific binding orientations with biological targets like enzymes or G-protein coupled receptors (GPCRs).[1]

  • Modulation of Physicochemical Properties: It can increase lipophilicity and influence crystal packing.

This compound emerges as a particularly strategic reagent by embedding this sterically demanding core within a bifunctional framework. The presence of both a primary amine and a primary alkyl chloride on the same small scaffold provides two distinct chemical handles for elaboration, opening avenues for creating complex molecular architectures that would be challenging to access through other routes.

Core Reactivity and Strategic Considerations

The primary amine (-NH₂) serves as a potent nucleophile, ideal for forming amides, sulfonamides, ureas, and for undergoing reductive amination or N-alkylation reactions.[1] Conversely, the primary chloride (-CH₂Cl) is an electrophilic center, susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles such as phenols, thiols, azides, and carbanions.

The hydrochloride salt form ensures stability and enhances solubility in polar solvents, but the free amine must typically be liberated in situ using a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to engage in nucleophilic reactions. The key to leveraging this building block is the selective and sequential reaction of its two functional groups.

G cluster_0 Primary Decision Point cluster_1 Pathway 1: Amine Protection First cluster_2 Pathway 2: Amine Reaction First start 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride protect_amine Protect Amine (e.g., Boc Anhydride) start->protect_amine react_amine React Amine Directly (e.g., Amide Coupling) start->react_amine protected_intermediate N-Boc Protected Intermediate protect_amine->protected_intermediate amide_intermediate Amide-linked Intermediate react_amine->amide_intermediate react_chloride Functionalize Chloride (Sₙ2 with Nu⁻) protected_intermediate->react_chloride deprotect Deprotect Amine (e.g., TFA) react_chloride->deprotect final_product1 Final Ligand (Amine available for further reaction) deprotect->final_product1 react_chloride2 Functionalize Chloride (Sₙ2 with Nu⁻) amide_intermediate->react_chloride2 final_product2 Final Ligand react_chloride2->final_product2 G reagent 3-Chloro-2,2-dimethylpropan-1-amine HCl coupling Amide Coupling (EDC, HOBt) reagent->coupling acid Aryl Carboxylic Acid (Pharmacophore Core) acid->coupling intermediate Chloride-containing Amide coupling->intermediate sn2 Sₙ2 Substitution intermediate->sn2 nucleophile Nucleophile (Nu⁻) (e.g., Phenoxide, Azide) nucleophile->sn2 final_ligand Final Sigma-1 Ligand sn2->final_ligand

Sources

Application Notes and Protocols for Antimicrobial Studies of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Cationic Agent

The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel chemical entities with potent activity against multidrug-resistant pathogens. Within this landscape, cationic compounds, particularly quaternary ammonium compounds (QACs), have long been recognized for their broad-spectrum antimicrobial efficacy.[1][2] These agents primarily act by disrupting the integrity of the negatively charged microbial cell membranes, leading to leakage of cellular contents and cell death.[2][3]

This document provides a detailed guide to the investigation of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride , a halogenated tertiary amine salt, for its potential antimicrobial applications. While direct, extensive studies on this specific molecule are nascent, its structural features—a cationic amino group and an alkyl chain—suggest a plausible mechanism analogous to well-characterized QACs.[4][5] This guide is designed to provide researchers with the foundational knowledge and detailed, field-proven protocols to rigorously evaluate its antimicrobial efficacy and preliminary safety profile.

The protocols herein are grounded in standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reliable, reproducible, and comparable across different laboratories.[6][7] We will explore the determination of its bacteriostatic and bactericidal properties and conclude with an essential assessment of its cytotoxicity, a critical step in gauging its therapeutic potential.[8]

Physicochemical Properties and Handling

This compound is a biochemical reagent often utilized as an intermediate in pharmaceutical synthesis.[9][10] Its hydrochloride form confers solubility in aqueous solutions, a crucial property for antimicrobial testing in biological media.[9]

PropertyValueSource
Molecular Formula C₅H₁₃Cl₂N[9]
Molecular Weight 158.07 g/mol [9]
Melting Point 187-190 °C[9]
Solubility Soluble in water[5][9]
Appearance (Varies) Crystalline solidN/A

Stock Solution Preparation (10 mg/mL): Aseptically weigh 100 mg of this compound powder. Dissolve in 10 mL of sterile deionized water or an appropriate solvent (e.g., DMSO, if necessary, ensuring final concentration does not inhibit microbial growth). Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Proposed Mechanism of Action: A Cationic Disruption Model

While the precise mechanism of this compound is yet to be fully elucidated, we can hypothesize based on its chemical structure and the established action of similar cationic antimicrobials.[2][4] The protonated tertiary amine provides a positive charge that is electrostatically attracted to the negatively charged components of bacterial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[4]

This initial binding is followed by the insertion of the hydrophobic alkyl portion of the molecule into the lipid bilayer, disrupting the membrane's fluidity and structural integrity.[2] This disruption leads to the loss of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell lysis.[2][3] One source suggests that the related free amine, 3-Chloro-N,N-dimethylpropan-1-amine, may interfere with bacterial replication by inhibiting RNA synthesis after binding to biomembranes.[5]

G cluster_0 Bacterial Cell cluster_1 Mechanism Steps Compound Cationic Amine (+) Adsorption 1. Electrostatic Adsorption Compound->Adsorption Attraction Membrane Anionic Cell Membrane (-) (Phospholipids, LPS, Teichoic Acids) Cell_Interior Cytoplasm Insertion 2. Hydrophobic Insertion Adsorption->Insertion binds to Disruption 3. Membrane Disruption Insertion->Disruption destabilizes Disruption->Cell_Interior increased permeability Leakage 4. Leakage of Cellular Contents Disruption->Leakage causes Death 5. Cell Death Leakage->Death leads to

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] This protocol uses the broth microdilution method, a standard for quantitative susceptibility testing.[6][13]

Causality Behind Choices:

  • Mueller-Hinton Broth (MHB): Chosen as it is a standardized medium with low levels of inhibitors, ensuring reproducibility.[14]

  • 96-Well Plate Format: Enables high-throughput screening of multiple concentrations and replicates.

  • Bacterial Inoculum Standardization: A concentration of ~5 x 10⁵ CFU/mL is critical; too high an inoculum can overwhelm the agent, while too low may yield falsely susceptible results.[12] This is standardized using the 0.5 McFarland standard.[15]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer colonies to a tube of sterile saline or MHB.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a densitometer.[12]

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be further diluted by half in the assay plate.

  • Prepare Assay Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution of this compound (at twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 18-24 hours under ambient air conditions.[12]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

    • The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

G cluster_workflow MIC Determination Workflow start Prepare 0.5 McFarland Bacterial Suspension dilute Dilute Suspension to ~1x10^6 CFU/mL start->dilute inoculate Inoculate Plate with Bacterial Suspension dilute->inoculate plate Prepare Serial Dilutions of Compound in 96-Well Plate plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results: Identify Lowest Concentration with No Visible Growth incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][16] This test is a direct extension of the MIC assay.

Step-by-Step Methodology:

  • Perform MIC Assay: Complete the MIC protocol as described above.

  • Subculture from Clear Wells:

    • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

    • Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Be sure to label the plate to correspond with the concentrations from the microtiter plate.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies at each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16] For practical purposes, it is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., ≤ 5 colonies if the initial inoculum was 5 x 10⁵ CFU/mL).

ParameterDescription
MIC Lowest concentration inhibiting visible growth.
MBC Lowest concentration killing ≥99.9% of bacteria.
Interpretation If MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal. If > 4, it is considered bacteriostatic.
Protocol 3: Preliminary Cytotoxicity Assessment (MTT Assay)

Evaluating the toxicity of a new antimicrobial agent to mammalian cells is a critical step in assessing its therapeutic potential.[8][17] A high therapeutic index (ratio of toxic dose to effective dose) is desirable. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18]

Causality Behind Choices:

  • Mammalian Cell Lines: Using standard, well-characterized cell lines like HaCaT (human keratinocytes) or 3T3 (mouse fibroblasts) provides a reproducible system for initial toxicity screening.[17]

  • MTT Reagent: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantifiable color change directly proportional to the number of living cells.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 96-well cell culture plate with a suitable mammalian cell line (e.g., HaCaT keratinocytes) at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[18]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of this compound in complete culture medium at twice the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control (100% viability).

    • Incubate for 24 hours (or a desired exposure time) at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Reading and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

    • Plot the % Viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial antimicrobial evaluation of this compound. By systematically determining its MIC and MBC against a panel of relevant pathogenic bacteria and assessing its preliminary cytotoxicity, researchers can generate the foundational data needed to justify further investigation.

Positive results—demonstrating potent antimicrobial activity at non-cytotoxic concentrations—would warrant more advanced studies. These could include time-kill kinetic assays, investigations into its effect on microbial biofilms, and elucidation of its precise molecular mechanism of action. Ultimately, the rigorous application of these standardized protocols will provide a clear and reliable assessment of this compound's potential as a future antimicrobial agent.

References

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at: [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. Available at: [Link]

  • Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI. Available at: [Link]

  • Quaternary ammonium compounds QACs action as antiseptics and disinfectants. YouTube. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Chemsrc. Available at: [Link]

  • CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine. Google Patents.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]

  • The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]

  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers. Available at: [Link]

  • Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols: 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride as a Building Block for Stable Radiotracers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of Steric Hindrance in Radiotracer Design

In the development of radiolabeled compounds for Positron Emission Tomography (PET), the in vivo stability of the tracer is paramount. Metabolic degradation of a radiotracer can lead to altered biodistribution, loss of signal at the target site, and the generation of radiometabolites that confound image interpretation. The neopentyl scaffold, characterized by a quaternary carbon atom adjacent to a functional group, offers a robust solution to this challenge. The significant steric hindrance provided by the tert-butyl group effectively shields the radiolabel from enzymatic attack, enhancing the biological half-life of the tracer.[1][2]

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a bifunctional building block that leverages this principle. While the neopentyl chloride itself is exceptionally resistant to direct nucleophilic substitution (an SN2 reaction), making direct radiofluorination at this position kinetically unfeasible for the short half-life of radionuclides like fluorine-18, the primary amine serves as a versatile handle for chemical conjugation.[3][4] This allows for a two-stage strategy for the synthesis of novel PET tracers:

  • Conjugation: The primary amine of 3-chloro-2,2-dimethylpropan-1-amine is covalently linked to a biologically active molecule (e.g., a kinase inhibitor, a receptor ligand, or a peptide) that has a suitable site for radiolabeling.

  • Radiolabeling: The resulting conjugate is then radiolabeled, typically with fluorine-18, at a sterically accessible and chemically activated position on the biologically active moiety.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor for the synthesis of stable, radiolabeled compounds for PET imaging.

Part 1: Synthesis of a Radiolabeling Precursor via Amide Coupling

The primary amine of this compound can be readily coupled with a carboxylic acid on a molecule of interest to form a stable amide bond. This is a common and robust method in medicinal chemistry for linking molecular fragments.[6]

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the coupling of 3-chloro-2,2-dimethylpropan-1-amine with a hypothetical molecule of interest containing a carboxylic acid and an activated aromatic ring for subsequent radiolabeling (e.g., a nitro-substituted benzoic acid derivative).

Materials:

  • This compound

  • Molecule of Interest (MOI) with a carboxylic acid and a site for radiolabeling (e.g., 4-nitrobenzoic acid as a model)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS) or other activator

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Carboxylic Acid Activation: In a separate flask, dissolve the MOI-carboxylic acid (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DCM. Stir at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the activated MOI solution to remove the DCU precipitate, and add the filtrate to the neutralized amine solution. Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure conjugated precursor.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Expected Outcome: A stable amide conjugate of the neopentyl amine and the molecule of interest, ready for radiolabeling.

Part 2: Radiolabeling of the Conjugated Precursor with Fluorine-18

The second stage involves the nucleophilic substitution of a leaving group (e.g., a nitro group) on an activated aromatic ring of the conjugated precursor with [¹⁸F]fluoride.[7]

Protocol 2: Aromatic [¹⁸F]Fluorination

This protocol outlines a typical procedure for the radiolabeling of the synthesized precursor via nucleophilic aromatic substitution.

Materials:

  • Synthesized precursor from Protocol 1

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Automated radiosynthesis module or a shielded hot cell

  • C18 Sep-Pak cartridge

  • HPLC system with a semi-preparative column, UV detector, and radiation detector

  • TLC plates (silica gel) and a radio-TLC scanner

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous.[8]

  • Radiolabeling Reaction:

    • Dissolve the precursor (5-10 mg) in anhydrous DMSO and add it to the dried [¹⁸F]K/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product and separate it from unreacted [¹⁸F]fluoride.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the crude product from the cartridge with acetonitrile or ethanol.

    • Inject the eluted product onto a semi-preparative HPLC system for final purification.

  • Formulation:

    • Collect the HPLC fraction corresponding to the [¹⁸F]-labeled product.

    • Remove the HPLC solvent under a stream of nitrogen and gentle heating.

    • Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

Expected Outcome: A radiochemically pure [¹⁸F]-labeled PET tracer. Radiochemical yields can vary significantly depending on the substrate but are typically in the range of 20-50% (decay-corrected).

Part 3: Quality Control of the Final Radiotracer

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo imaging.[9]

Protocol 3: Quality Control Procedures

1. Radiochemical Purity and Identity (HPLC):

  • System: Analytical HPLC with a reverse-phase column (e.g., C18), a UV detector, and a radiation detector connected in series.

  • Mobile Phase: A suitable gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).

  • Procedure:

    • Inject a small aliquot of the final product onto the HPLC system.

    • Inject a sample of the non-radioactive ("cold") standard of the final product for comparison of retention times.

    • The radiochemical purity is determined by integrating the peak areas in the radiation chromatogram. The peak corresponding to the product should be >95% of the total radioactivity.

    • The identity is confirmed by matching the retention time of the radioactive peak with the UV peak of the cold standard.[10]

2. Radiochemical Purity (TLC):

  • System: Silica gel TLC plates and a suitable mobile phase.

  • Procedure:

    • Spot a small amount of the final product onto a TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Analyze the plate using a radio-TLC scanner.

    • Calculate the Rf value of the product spot and any impurities (e.g., free [¹⁸F]fluoride will remain at the baseline). Radiochemical purity should be >95%.[11]

3. Radionuclidic Purity:

  • System: A multichannel analyzer.

  • Procedure: Measure the gamma spectrum of the final product. The spectrum should show a characteristic peak at 511 keV, and the half-life should be approximately 110 minutes.

4. pH:

  • Procedure: Spot a drop of the final product solution onto a pH strip. The pH should be within the acceptable range for injection (typically 4.5-7.5).

5. Sterility and Endotoxin Testing:

  • These tests should be performed according to standard pharmacopeia guidelines to ensure the product is free from microbial and pyrogenic contamination.

Data Presentation and Visualization

Table 1: Representative Quality Control Parameters

ParameterSpecificationTypical Method
Radiochemical Purity≥ 95%HPLC, TLC
Radionuclidic IdentityFluorine-18Gamma Spectroscopy
Radionuclidic Purity≥ 99.5%Gamma Spectroscopy
pH4.5 - 7.5pH strip
SterilitySterileUSP <71>
Bacterial Endotoxins< 175 EU/VLAL test

Diagrams:

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Radiolabeling Precursor 3-Chloro-2,2-dimethylpropan-1-amine HCl Coupling Amide Coupling (DCC, NHS, TEA in DCM) Precursor->Coupling MOI Molecule of Interest (with -COOH and labeling site) MOI->Coupling Conjugate Conjugated Precursor Coupling->Conjugate Labeling Nucleophilic Substitution (K222, K2CO3, DMSO, Heat) Conjugate->Labeling Conjugate->Labeling F18 [18F]Fluoride F18->Labeling Purification HPLC Purification Labeling->Purification FinalProduct [18F]-Labeled Tracer Purification->FinalProduct

Caption: Overall workflow from precursor to final radiolabeled product.

QC_Workflow cluster_QC Quality Control Tests FinalProduct Final [18F]-Tracer Solution HPLC HPLC Analysis (Radiochemical Purity & Identity) FinalProduct->HPLC TLC TLC Analysis (Radiochemical Purity) FinalProduct->TLC GammaSpec Gamma Spectroscopy (Radionuclidic Purity & Identity) FinalProduct->GammaSpec pH_Test pH Measurement FinalProduct->pH_Test Sterility Sterility & Endotoxin Testing FinalProduct->Sterility Release Release for Preclinical/Clinical Use HPLC->Release TLC->Release GammaSpec->Release pH_Test->Release Sterility->Release

Caption: Quality control workflow for the final radiotracer.

Conclusion

This compound is a valuable bifunctional building block for the development of novel PET tracers. Its primary utility lies not in direct radiolabeling, but in its ability to introduce a metabolically stable neopentyl group into a larger, biologically active molecule. The protocols and workflows detailed in this application note provide a framework for the synthesis, radiolabeling, and quality control of such tracers, enabling the development of next-generation molecular imaging agents with enhanced in vivo stability.

References

  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging.
  • HPLC and TLC methods for analysis of [18F]FDG and its metabolites from biological samples.
  • Chemical Conjugation in Drug Delivery Systems. PubMed Central. (URL: [Link])

  • Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. (URL: [Link])

  • Synthesis of new bifunctional BINOL derivatives.
  • Neopentyl glycol-based radiohalogen-labeled amino acid derivatives for cancer radiotheranostics. PubMed Central. (URL: [Link])

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. National Institutes of Health. (URL: [Link])

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. PubMed Central. (URL: [Link])

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online. (URL: [Link])

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois College of Liberal Arts & Sciences. (URL: [Link])

  • (PDF) Neopentyl glycol-based radiohalogen-labeled amino acid derivatives for cancer radiotheranostics.
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. National Institutes of Health. (URL: [Link])

  • Synthesis of Succinimidoalkylbenzaldehyde Analogues: Potential Bifunctional Linkers for Bioconjugation.
  • 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. PubMed Central. (URL: [Link])

  • Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability.
  • Synthesis of aminobenzyltriethylenetetraaminohexaacetic acid: conjugation of the chelator to protein by an alkylamine linkage. PubMed. (URL: [Link])

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. (URL: [Link])

  • Fluorine-18 labelled building blocks for PET tracer synthesis. R Discovery. (URL: [Link])

  • Neopentyl labeling group 5 for radiohalogens.
  • Fluorine-18 labelled building blocks for PET tracer synthesis.
  • Fig. 5. HPLC -and radio-TLC analysis after first 18 F radiolabeling of...
  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PubMed Central. (URL: [Link])

  • (PDF) State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (URL not available)
  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (URL not available)
  • Pyrazolyl Derivatives as Bifunctional Chelators for Labeling Tumor-Seeking Peptides with the fac-[M(CO)3]. (URL not available)
  • New Method for Developing Tracers Used for Medical Imaging Discovered. UNC School of Medicine. (URL: [Link])

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. (URL: [Link])

  • Development of a novel 18F-labeled small molecule probe for PET imaging of mesenchymal epithelial transition receptor expression. PubMed. (URL: [Link])

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides.
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Application Notes and Protocols: N-Alkylation using 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Neopentyl Amine Moiety

N-alkylation stands as a cornerstone transformation in the fields of organic synthesis and medicinal chemistry, providing a direct pathway to construct carbon-nitrogen bonds.[1] These reactions are fundamental in the derivatization of amines, a functional group prevalent in a vast array of pharmaceuticals and bioactive molecules.[2] The choice of the alkylating agent is paramount as it dictates the nature of the substituent introduced, which in turn can profoundly influence the pharmacological profile of a molecule.

This document provides a detailed guide to the use of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride as a valuable building block in N-alkylation reactions. This reagent is of particular interest as it allows for the introduction of a sterically hindered neopentyl-like amino fragment. The bulky 2,2-dimethylpropyl group can impart unique properties to a parent molecule, such as increased metabolic stability by shielding the nitrogen atom from enzymatic degradation, and modulation of physicochemical properties like lipophilicity and basicity. Such modifications are a key strategy in the optimization of lead compounds during the drug discovery process.[3]

Mechanistic Insights and Key Considerations

The N-alkylation of a primary or secondary amine with 3-Chloro-2,2-dimethylpropan-1-amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] In this process, the lone pair of electrons on the nitrogen atom of the nucleophilic amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group and the formation of a new C-N bond.

A critical aspect of this reaction is the use of the hydrochloride salt of the alkylating agent. The amine functionality of 3-Chloro-2,2-dimethylpropan-1-amine is protonated, rendering it non-nucleophilic and preventing self-alkylation or polymerization. Therefore, a base is required not only to deprotonate the nucleophilic amine substrate (if it is also used as a salt) but also to neutralize the hydrochloride of the product as it is formed. The choice of base is crucial; a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred to avoid competition with the desired nucleophile.[5]

One of the common challenges in N-alkylation is the potential for over-alkylation, where the newly formed secondary or tertiary amine product, being nucleophilic itself, reacts further with the alkylating agent.[6] However, the steric hindrance provided by the 2,2-dimethylpropyl group in the product of this specific reaction can significantly mitigate the rate of a second alkylation, thereby favoring mono-alkylation.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details a general procedure for the N-alkylation of a representative secondary amine, morpholine, with this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound10228-98-5172.09Major Chemical Supplier
Morpholine110-91-887.12Major Chemical Supplier
Diisopropylethylamine (DIPEA)7087-68-5129.24Major Chemical Supplier
Acetonitrile (anhydrous)75-05-841.05Major Chemical Supplier
Ethyl acetate141-78-688.11Major Chemical Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Major Chemical Supplier
Brine (saturated aqueous NaCl)7647-14-558.44Major Chemical Supplier
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Major Chemical Supplier
Experimental Workflow Diagram

experimental_workflow reagents 1. Combine secondary amine, alkylating agent, and DIPEA in anhydrous acetonitrile. reaction 2. Heat the reaction mixture (e.g., 60-80 °C) under N₂. reagents->reaction monitoring 3. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup_start 4. Cool to room temperature and concentrate in vacuo. monitoring->workup_start extraction 5. Partition between ethyl acetate and saturated NaHCO₃ solution. workup_start->extraction wash 6. Wash organic layer with brine. extraction->wash drying 7. Dry organic layer over anhydrous MgSO₄. wash->drying filtration 8. Filter and concentrate the filtrate. drying->filtration purification 9. Purify crude product by flash column chromatography. filtration->purification characterization 10. Characterize the pure product (NMR, LC-MS, HRMS). purification->characterization

Caption: Step-by-step workflow for the N-alkylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (e.g., morpholine, 1.0 equiv.), this compound (1.1 equiv.), and diisopropylethylamine (DIPEA, 2.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Conduct all manipulations of this compound and other volatile reagents within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9] This compound is classified as a skin and eye irritant.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Applications in Medicinal Chemistry and Drug Discovery

The introduction of the N-(2,2-dimethyl-3-aminopropyl) moiety via this protocol can be a valuable tactic in drug design. This structural unit can serve as a versatile handle for further functionalization or can itself impart beneficial properties. The tertiary amine can act as a basic center, crucial for aqueous solubility and interaction with biological targets. The neopentyl-like framework can enhance metabolic stability and influence receptor binding.

While direct examples of marketed drugs containing the precise 3-amino-2,2-dimethylpropyl fragment are not abundant, the broader class of chloro-containing molecules and functionalized amines are integral to a wide range of pharmaceuticals, including antidepressants, antipsychotics, and neuroprotective agents.[3][11] The protocol described herein provides a reliable method for accessing novel derivatives for screening in various drug discovery programs.[12]

References

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Amine alkylation. (2023, December 2). Wikipedia. Retrieved from [Link]

  • N-alkylation of secondary amine? (2017, March 21). ResearchGate. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. (2015, August 6). ResearchGate. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020, July 24). National Center for Biotechnology Information. Retrieved from [Link]

  • 3 chloro, 2,2 dimethyl propylamine and process of preparing. (1950, March 7). Google Patents.
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine. (1990, July 11). Google Patents.
  • N-Dealkylation of Amines. (2018, February 21). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,3-two chloro-N, the preparation method of N-dimethyl propylamine. (1989, March 1). Google Patents.
  • 3-chloro-N,N-dimethylpropane-1-amine hydrochloride. (n.d.). PharmaCompass. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI. Retrieved from [Link]

  • The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. (2021, March 19). MDPI. Retrieved from [Link]

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. (2014, October 15). National Center for Biotechnology Information. Retrieved from [Link]

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Application and Protocol Guide: Synthesis of Novel Quaternary Ammonium Compounds Using 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quaternary Ammonium Compounds with Neopentyl Scaffolds

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups.[1] This permanent cationic nature, independent of pH, underpins their widespread use across various industries as antimicrobials, surfactants, fabric softeners, and phase transfer catalysts.[1][2][3][4] The biological and chemical properties of QACs are highly tunable and are largely determined by the nature of the organic substituents on the nitrogen atom.[1][5] The balance between hydrophilicity and lipophilicity is particularly crucial for their efficacy.[1]

This guide focuses on the synthesis of novel QACs utilizing a unique building block: 3-chloro-2,2-dimethylpropan-1-amine hydrochloride. The incorporation of the 2,2-dimethylpropyl (neopentyl) group is of particular interest in drug development and material science. The bulky neopentyl scaffold can impart unique steric and lipophilic properties to the final QAC, potentially influencing its biological activity, solubility, and stability. For instance, the steric hindrance provided by the neopentyl group can affect the interaction of the QAC with biological membranes or its susceptibility to enzymatic degradation.[6]

This document provides a comprehensive overview of the synthesis, including a discussion of the reaction mechanism, detailed experimental protocols, and key considerations for the successful preparation of these promising compounds.

Chemical Principles and Mechanistic Insights

The synthesis of quaternary ammonium salts from an amine and an alkyl halide is known as the Menschutkin reaction .[7] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7] The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The overall synthetic strategy using this compound involves two key stages:

  • Liberation of the Free Amine: The starting material is a hydrochloride salt. To render the amine nucleophilic, it must first be deprotonated by treatment with a base to yield the free amine.

  • Quaternization (N-Alkylation): The free amine is then reacted with an alkylating agent (e.g., an alkyl halide) to form the quaternary ammonium salt.

Diagram of the General Reaction Pathway

reaction_pathway cluster_step1 Step 1: Free Amine Generation cluster_step2 Step 2: Quaternization (N-Alkylation) start 3-Chloro-2,2-dimethylpropan-1-amine HCl free_amine Free 3-Chloro-2,2-dimethylpropan-1-amine start->free_amine + Base base Base (e.g., NaOH, K2CO3) free_amine_2 Free 3-Chloro-2,2-dimethylpropan-1-amine alkyl_halide Alkyl Halide (R-X) qac Quaternary Ammonium Compound free_amine_2->qac + R-X

Caption: General two-step synthesis of a quaternary ammonium compound.

A critical consideration in this specific synthesis is the steric hindrance imparted by the neopentyl structure of 3-chloro-2,2-dimethylpropan-1-amine. Neopentyl halides are known to be poor substrates for SN2 reactions due to the bulky quaternary carbon adjacent to the reaction center, which impedes the backside attack of the nucleophile. While in this case, the quaternization occurs at the nitrogen, the steric bulk of the neopentyl group on the incoming amine can still slow down the reaction rate with the alkylating agent. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a more reactive alkylating agent (e.g., alkyl iodides or triflates over bromides or chlorides), may be necessary to achieve good yields.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) is highly recommended for each specific substrate to achieve the best results.

Protocol 1: Generation of the Free Amine

This step is crucial as the quaternization reaction will not proceed with the amine hydrochloride salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq.) in deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 2M aqueous solution of NaOH (1.1 eq.) or a saturated solution of K₂CO₃ to the stirred amine hydrochloride solution. Monitor the pH of the aqueous layer to ensure it is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the free 3-chloro-2,2-dimethylpropan-1-amine. This solution can be used directly in the next step, or the solvent can be carefully removed under reduced pressure to yield the free amine as an oil. Caution: The free amine may be volatile.

Protocol 2: Synthesis of a Quaternary Ammonium Salt

This protocol describes the N-alkylation of the free amine with a generic alkyl halide.

Materials:

  • Solution of 3-chloro-2,2-dimethylpropan-1-amine in a suitable solvent (from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.0 - 1.2 eq.)

  • Acetonitrile, Dimethylformamide (DMF), or another suitable polar aprotic solvent

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To the solution of the free amine (1.0 eq.), add the chosen alkyl halide (1.0 - 1.2 eq.).

  • If the free amine was isolated, dissolve it in a suitable solvent like acetonitrile or DMF before adding the alkyl halide.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Due to the steric hindrance of the neopentyl group, prolonged reaction times and elevated temperatures may be necessary.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Diagram of the Experimental Workflow

workflow A Dissolve Amine HCl in Water B Basification (e.g., NaOH aq.) A->B C Liquid-Liquid Extraction (e.g., DCM) B->C D Drying of Organic Phase (e.g., Na2SO4) C->D E Filtration D->E F Solvent Removal (Optional) E->F Isolate Free Amine G N-Alkylation with R-X in Solvent E->G Use Solution Directly F->G H Heating / Reflux G->H I Product Isolation / Purification H->I J Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for the synthesis of QACs.

Data Presentation and Characterization

The successful synthesis of the target quaternary ammonium compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Spectroscopy Appearance of new signals corresponding to the protons of the added alkyl group. A downfield shift of the protons adjacent to the newly formed quaternary nitrogen center is also expected.
¹³C NMR Spectroscopy Appearance of new signals for the carbons of the added alkyl group and a shift in the signals of the carbons of the neopentyl backbone, particularly those close to the nitrogen atom.
Mass Spectrometry (e.g., ESI-MS) Detection of a molecular ion corresponding to the cationic part of the quaternary ammonium salt.
Infrared (IR) Spectroscopy While less definitive, changes in the C-N stretching region may be observed. The disappearance of the N-H stretch from the primary amine starting material is a key indicator.

Applications and Future Directions

Quaternary ammonium compounds bearing a neopentyl group have potential applications in several areas:

  • Antimicrobial Agents: The unique steric and lipophilic properties of the neopentyl group could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity against bacteria, fungi, and viruses.[1][5][8] The bulky group may influence how the molecule interacts with and disrupts microbial cell membranes.

  • Phase Transfer Catalysts: The solubility of the QAC in organic solvents, a key property for phase transfer catalysis, can be fine-tuned by the nature of the alkyl groups. The neopentyl group adds significant lipophilicity.

  • Ionic Liquids: With appropriate counter-ions, these compounds could be explored as novel ionic liquids with specific physical properties (e.g., viscosity, thermal stability).

  • Drug Delivery: The cationic nature of QACs allows for interaction with negatively charged biological molecules like DNA and RNA, opening possibilities in gene delivery applications.

Further research should focus on synthesizing a library of these novel QACs with varying alkyl chains and counter-ions to systematically investigate the structure-activity relationships for these potential applications.

References

  • Quora. (2015, November 9). How are quaternary ammonium salts synthesized? Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Novel one-pot synthesis of quaternary ammonium halides: new route to ionic liquids. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC. Retrieved from [Link]

  • New Journal of Chemistry. (2004). Novel one-pot synthesis of quaternary ammonium halides: New route to ionic liquids. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Quaternary Ammonium Compounds in the Prevention and Treatment of Oral Diseases: State-of-the-Art and Future Directions | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PMC. Retrieved from [Link]

  • PubMed. (2023, August 25). Applications of quaternary ammonium compounds in the prevention and treatment of oral diseases: State-of-the-art and future directions. Retrieved from [Link]

  • MDPI. (n.d.). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of allylic quaternary ammonium salts with alcohols in the synthesis of terpene ethers | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 19). Design, Synthesis, Antibacterial, Antifungal and Anticancer Evaluations of Novel β-Pinene Quaternary Ammonium Salts. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,2-dimethyl-3-propylperoxypropan-1-ol | C8H19NO3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • PubChem. (n.d.). CID 161474807 | C12H30N2O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 16). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. PMC. Retrieved from [Link]

  • PubMed. (2022, December 16). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a substituted aminocyclohexane derivative with potential applications in pharmaceutical and chemical synthesis. Achieving high purity of this compound is critical for its intended use. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide offers a structured approach to developing a recrystallization protocol for this specific amine hydrochloride, along with troubleshooting advice for common issues encountered during the process.

Section 1: Understanding the Fundamentals of Recrystallization for Amine Hydrochlorides

Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound to be purified sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.

Amine hydrochlorides, being salts, are generally polar compounds. This property guides the initial selection of suitable solvents. Typically, polar solvents are required to dissolve them. The goal is to find a solvent or solvent system where the solubility of this compound shows a steep increase with temperature.

Section 2: Developing a Recrystallization Protocol: A Step-by-Step Guide

This section outlines a systematic approach to developing a reliable recrystallization protocol for this compound, starting with small-scale solvent screening and progressing to a larger scale purification.

Step 1: Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system.[2] This is typically done on a small scale (10-20 mg of crude material).

Table 1: Suggested Solvents for Initial Screening

Solvent ClassSpecific Solvents to TestRationale
Alcohols Isopropanol, Ethanol, MethanolAmine hydrochlorides often have good solubility in hot alcohols and lower solubility in cold alcohols.
Ketones AcetoneCan be a good solvent for some hydrochloride salts, but may also act as an anti-solvent.[3]
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Typically used as anti-solvents to induce precipitation from a more polar solvent.
Esters Ethyl acetateCan be used as a primary solvent or as an anti-solvent.[3]
Water Deionized WaterWhile many amine hydrochlorides are highly soluble in water, it can be a good recrystallization solvent if the solubility decreases significantly upon cooling.[4]

Experimental Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observe the quality and quantity of the crystals formed.

An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and upon cooling, forms well-defined crystals.

Step 2: Recrystallization Procedure (Single Solvent)

Once a suitable single solvent has been identified, the following protocol can be applied.

Experimental Protocol for Single Solvent Recrystallization:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent, enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum or in a desiccator to a constant weight.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Crude Amine Hydrochloride solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for developing a single-solvent recrystallization protocol.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: You may have added too much solvent, and the solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent with a lower boiling point or use a two-solvent system.

Q3: The yield of my recrystallization is very low. What went wrong?

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution (the "mother liquor").

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product.

    • Solution: Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. The excess solvent can be boiled off after filtration.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Formed - Too much solvent - Supersaturation start->no_crystals oiling_out Compound Oiled Out - Cooling too fast - Inappropriate solvent start->oiling_out low_yield Low Yield - Excess solvent - Premature crystallization - Over-washing start->low_yield solution1 Boil off excess solvent no_crystals->solution1 If solution is clear solution2 Scratch flask / Add seed crystal no_crystals->solution2 If solution is clear solution3 Reheat and cool slowly oiling_out->solution3 solution4 Change solvent system oiling_out->solution4 solution5 Use minimal hot solvent low_yield->solution5 solution6 Pre-heat filtration apparatus low_yield->solution6 solution7 Wash with minimal cold solvent low_yield->solution7

Caption: Troubleshooting logic for common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Without a specific synthesis route, we can hypothesize potential impurities based on common synthetic pathways for similar molecules. These could include unreacted starting materials, by-products from chlorination or amination steps, and residual solvents. A well-executed recrystallization should be effective at removing these types of impurities.

Q2: Can I use a two-solvent system for recrystallization?

A2: Yes, a two-solvent system is a powerful technique when a suitable single solvent cannot be found. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" or "anti-solvent" (in which the compound is poorly soluble) is then added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then heated slightly to redissolve the precipitate and allowed to cool slowly. For amine hydrochlorides, a common two-solvent system is an alcohol (good solvent) and an ether or ester (anti-solvent).[3]

Q3: How do I know if my recrystallized product is pure?

A3: The purity of the recrystallized product should be assessed using analytical techniques such as:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and reveal the presence of impurities.

Q4: My crude material is an oil. Can I still use recrystallization?

A4: Recrystallization is a purification technique for solids. If your crude material is an oil, it is likely impure. You may need to first purify it by another method, such as column chromatography, to obtain a solid that can then be recrystallized. Alternatively, if the oil is the free amine form of your compound, you would first need to convert it to the hydrochloride salt, which is typically a solid, before attempting recrystallization.

References

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. This resource is tailored for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural outlines to delve into the causality behind common experimental challenges, offering field-proven insights and robust troubleshooting strategies.

I. Overview of the Synthetic Pathway

The most prevalent and scalable synthesis of this compound is a multi-step process commencing from 2,2-dimethyl-1,3-propanediol. Each stage presents unique challenges that can impact the overall yield and purity of the final product. Understanding the flow and critical junctures is the first step toward optimization.

SynthesisWorkflow cluster_start Starting Material cluster_intermediates Key Intermediates & Reactions cluster_end Final Product cluster_issues Common Troubleshooting Points A 2,2-Dimethyl-1,3-propanediol B Step 1: Selective Monochlorination A->B HCl or SOCl₂ C 3-Chloro-2,2-dimethylpropan-1-ol B->C Issue1 Low selectivity, dichloride byproduct B->Issue1 D Step 2: Conversion to Dichloride C->D SOCl₂ or other chlorinating agent E 1,3-Dichloro-2,2-dimethylpropane D->E F Step 3: Amination E->F NH₃ G 3-Chloro-2,2-dimethylpropylamine F->G Issue2 Over-alkylation & Elimination side reactions F->Issue2 H Step 4: Salt Formation (with HCl) G->H I 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride H->I Issue3 Purification challenges H->Issue3

Figure 1. A workflow of the synthesis pathway with key reaction steps and common points of failure.

II. Troubleshooting Guide & Experimental Solutions

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.

Issue 1: Poor Yield and Selectivity in the Initial Monochlorination of 2,2-Dimethyl-1,3-propanediol

Question: "My first step, converting 2,2-dimethyl-1,3-propanediol to 3-chloro-2,2-dimethylpropan-1-ol, results in a low yield of the desired product along with significant amounts of the dichloride byproduct and unreacted starting material. How can I improve the selectivity for the mono-chloro alcohol?"

Expert Analysis & Causality: This is a classic selectivity problem. The two primary hydroxyl groups on the neopentyl glycol scaffold have very similar reactivity. Without precise control, the reaction can easily proceed to the thermodynamically stable 1,3-dichloro-2,2-dimethylpropane.

  • Stoichiometric Imbalance: Using an excess of the chlorinating agent (like thionyl chloride or HCl gas) will inevitably drive the reaction towards the dichloride.

  • High Temperature: Elevated temperatures provide the necessary activation energy to overcome the barrier for the second chlorination, reducing the yield of the mono-chloro intermediate.

  • Byproduct Inhibition: Reactions with HCl gas can be equilibrium-limited. The water produced as a byproduct can hydrolyze the chlorinated product back to the diol.

Recommended Protocol for Selective Monochlorination:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess HCl or SO₂).

  • Reagents: Dissolve 1.0 equivalent of 2,2-dimethyl-1,3-propanediol in a suitable non-polar solvent like toluene.

  • Controlled Addition: Cool the flask to 0-5°C using an ice bath. Add 0.95-1.0 equivalents of thionyl chloride (SOCl₂) dropwise via the addition funnel over 1-2 hours. The sub-stoichiometric amount of the chlorinating agent ensures that some diol remains unreacted, but significantly suppresses the formation of the dichloride.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Track the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the mono- and di-chloro products.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2,2-dimethylpropan-1-ol.

Issue 2: Impurity Profile and Low Yield During the Amination of 1,3-Dichloro-2,2-dimethylpropane

Question: "When I react 1,3-dichloro-2,2-dimethylpropane with ammonia, I get a complex mixture of products, including what appears to be secondary amines and possibly elimination byproducts. How can I achieve a cleaner conversion to the desired primary amine?"

Expert Analysis & Causality: This step is a nucleophilic substitution reaction that is highly prone to side reactions.

  • Over-alkylation: The product, 3-chloro-2,2-dimethylpropylamine, is itself a nucleophile. It can react with another molecule of the starting dichloride to form a secondary amine, which can then react again. This is a very common issue in amination reactions.

  • Elimination Reactions: Although the substrate is a primary halide, the steric bulk of the neopentyl group can hinder the SN2 pathway. If the reaction conditions are too harsh (high temperature, strong base), an E2 elimination pathway can compete, leading to alkene impurities.

Solutions & Optimization Strategies:

The key to preventing over-alkylation is to use a large excess of the aminating agent, making it statistically much more likely for the dichloride to react with ammonia rather than the amine product.

Amination MethodKey AdvantagesPotential DrawbacksExpected Purity
High-Pressure Ammonia Simple, uses inexpensive reagent.Requires specialized high-pressure equipment (autoclave).Good to Excellent (>90%)
Gabriel Synthesis Excellent for preventing over-alkylation.[1]Requires an additional deprotection step (e.g., with hydrazine).Excellent (>98%)
Delepine Reaction Uses easily handled solid hexamine.Deprotection requires acidic hydrolysis.Very Good (>95%)

Recommended Protocol for High-Pressure Amination:

  • Safety First: This procedure must be conducted in a properly rated and maintained autoclave behind a blast shield.

  • Charging the Reactor: Place the 1,3-dichloro-2,2-dimethylpropane in the autoclave. Cool the vessel to below -33°C (the boiling point of ammonia).

  • Ammonia Addition: Carefully add a significant excess (10-20 equivalents) of liquid ammonia to the cooled reactor.

  • Reaction: Seal the autoclave. Allow it to slowly warm to room temperature, and then heat to 60-80°C. The internal pressure will rise significantly. Maintain this temperature for 12-24 hours.

  • Cooling and Venting: Cool the reactor to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia gas into an acid trap.

  • Workup: Open the reactor and add water to dissolve the ammonium chloride byproduct. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts and concentrate under reduced pressure to yield the crude amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound salt? A1: The most effective purification method is recrystallization. A common and effective solvent system is a mixture of isopropanol and diethyl ether. Dissolve the crude salt in a minimal amount of hot isopropanol, and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of well-defined crystals. Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Q2: During the conversion of the mono-chloro alcohol to the dichloride, I am getting a dark-colored reaction mixture and low yield. What could be the cause? A2: Dark coloration often indicates decomposition or side reactions, possibly due to excessive heat. This step, especially if using thionyl chloride, is highly exothermic. Ensure you are performing the addition of the chlorinating agent at a low temperature (0-5°C) and maintaining good temperature control throughout the reaction. Also, ensure your starting alcohol is dry, as water can react violently with thionyl chloride and lead to byproducts.

Q3: Are there any specific safety precautions for handling the reagents in this synthesis? A3: Absolutely. Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. The high-pressure amination step carries a risk of explosion if not performed in the correct equipment by trained personnel. Always consult the Safety Data Sheet (SDS) for every chemical before use.

IV. References

  • McConnell, R. L., & Coover Jr, H. W. (1959). Phosphorus-containing derivatives of 2, 2-dimethyl-1, 3-propanediol. The Journal of Organic Chemistry, 24(5), 630-635. [Link]

  • Synthesis of 2,2-dimethylpropane-1,3-diamine. (1973). U.S. Patent No. 3,766,277.

  • Santacesaria, E., Tesser, R., Di Serio, M., & Casale, L. (2010). Chlorination of glycerol with gaseous hydrochloric acid. Industrial & Engineering Chemistry Research, 49(19), 9072-9077. [Link]

  • Su, Y., et al. (2012). Selective chlorination of glycerol to 3-chloro-1, 2-propanediol catalyzed by Brønsted acidic ionic liquids. Journal of the Brazilian Chemical Society, 23, 1188-1194. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Provides background on the Gabriel and Delepine reactions). [Link]

Sources

Technical Support Center: Navigating Nucleophilic Reactions with 3-Chloro-2,2-dimethylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride (HCl). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging reagent. Due to its unique neopentyl structure, this primary alkyl halide exhibits reactivity patterns that can lead to unexpected side reactions. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is extremely slow or shows no conversion to the desired product. What's wrong?

Answer: This is the most frequently encountered issue and is a direct consequence of the molecule's structure.

  • Root Cause Analysis: The substrate, 3-Chloro-2,2-dimethylpropan-1-amine, is a neopentyl-type halide. Although it is a primary halide, the presence of a bulky tertiary-butyl group on the adjacent carbon (the β-carbon) creates immense steric hindrance. This bulkiness effectively blocks the required backside attack for a standard bimolecular nucleophilic substitution (SN2) reaction. For practical purposes, the SN2 pathway is severely inhibited, leading to extremely slow reaction rates, if any.[1]

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, proceed with caution, as elevated temperatures will invariably promote competing elimination and rearrangement side reactions.

    • Extend Reaction Time: Monitor the reaction over an extended period (24-72 hours) to allow for slow conversion.

    • Solvent Choice: Utilize a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation but leave the nucleophile "naked" and more reactive, which can help accelerate the slow SN2 reaction without promoting unwanted SN1 pathways.[2][3]

    • Consider a Better Leaving Group: If your synthesis allows, converting the chloride to a more reactive halide (e.g., via the Finkelstein reaction to an iodide) or using an analogue with a sulfonate leaving group (tosylate, mesylate) can increase the reaction rate.

Question 2: I've isolated a product with the correct mass, but the NMR spectrum shows a different carbon skeleton. What happened?

Answer: You have likely observed the classic outcome of a Wagner-Meerwein rearrangement, a common side reaction for neopentyl systems under conditions that favor a carbocation intermediate (SN1 pathway).

  • Mechanistic Explanation:

    • Carbocation Formation: The reaction proceeds via an SN1 mechanism, where the chloride leaving group departs first, forming a highly unstable primary carbocation.

    • 1,2-Methyl Shift: To achieve greater stability, a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center.[4][5][6][7][8]

    • Formation of a Stable Carbocation: This migration, known as a 1,2-methyl shift, results in the formation of a much more stable tertiary carbocation.

    • Nucleophilic Attack: The nucleophile then rapidly attacks this rearranged tertiary carbocation, leading to the rearranged product.

  • Visualizing the Rearrangement Pathway:

    G cluster_0 Wagner-Meerwein Rearrangement start Initial Substrate (Neopentyl Structure) c1 Formation of Unstable Primary Carbocation start->c1 - Cl- rearrange 1,2-Methyl Shift (Rate-Determining Step for Rearrangement) c1->rearrange c2 Formation of Stable Tertiary Carbocation rearrange->c2 product Attack by Nucleophile (Rearranged Product) c2->product + Nu-

    Caption: Mechanism of the Wagner-Meerwein rearrangement.

  • Mitigation Strategy: To avoid rearrangement, you must use conditions that disfavor carbocation formation. This means strictly avoiding SN1 conditions (polar protic solvents, weak nucleophiles, heat) and instead using conditions that promote the (albeit very slow) SN2 pathway.

Question 3: My reaction produced significant amounts of an alkene byproduct. How can I prevent this?

Answer: The formation of alkenes indicates that elimination reactions (E1 or E2) are competing with your desired substitution.

  • Causality:

    • E2 Mechanism: A strong, bulky base will preferentially abstract a proton from a β-carbon in a concerted step with the departure of the leaving group. This is favored by high temperatures and high concentrations of a strong base.[9][10][11][12]

    • E1 Mechanism: If the reaction proceeds via an SN1 pathway, the carbocation intermediate can also be quenched by a weak base (including the solvent) abstracting a proton, leading to an alkene. This pathway competes directly with the SN1 substitution.[9][10][13]

  • Troubleshooting Protocol:

    • Base Selection: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider a less basic alternative. If a base is required, use it stoichiometrically rather than in excess.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate of substitution. Elimination reactions typically have a higher activation energy and are more favored by heat.

    • Nucleophile Choice: Use a nucleophile that has a high nucleophilicity-to-basicity ratio (e.g., Br⁻, I⁻, N₃⁻, RS⁻).

Question 4: I've observed the formation of a four-membered ring byproduct, an azetidinium salt. Why is this happening?

Answer: This side reaction is due to intramolecular cyclization, where the amine part of the molecule acts as an internal nucleophile.

  • Mechanistic Insight: For this to occur, the amine must be in its free base form, not the protonated hydrochloride salt. If the reaction conditions involve adding a base to free the amine, the nitrogen's lone pair can attack the electrophilic carbon bearing the chlorine, forming a stable, albeit strained, four-membered azetidinium ring.[14][15]

  • Prevention:

    • Maintain Acidity: If the goal is an intermolecular reaction with an external nucleophile, ensure the reaction medium is sufficiently acidic to keep the nitrogen protonated and non-nucleophilic. Often, running the reaction without adding any extra base is sufficient, as the starting material is the hydrochloride salt.

    • Controlled Basicity: If a base is absolutely necessary for your external nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) and add it slowly at low temperatures to minimize the concentration of the free amine at any given time.

Frequently Asked Questions (FAQs)

  • Q: What is the primary challenge when working with this reagent?

    • A: The core challenge is the inherent conflict in its reactivity. Its structure as a primary halide suggests an SN2 reaction, but the severe steric hindrance from the adjacent t-butyl group makes this path extremely slow.[1] Attempting to force the reaction with conditions that favor carbocation formation (SN1) almost inevitably leads to a Wagner-Meerwein rearrangement to a more stable tertiary carbocation, yielding an isomeric product.[4][5]

  • Q: How does the hydrochloride salt form affect the reaction?

    • A: The hydrochloride salt is crucial for stability and for preventing self-reaction. The protonated ammonium group is non-nucleophilic and cannot participate in intramolecular cyclization.[16] It also prevents the amine from acting as a base. If your reaction requires the free amine, it must be generated in situ, typically by the addition of a base.

  • Q: Which reaction conditions should I use to favor the desired direct substitution product?

    • A: Achieving direct substitution is challenging and often results in low yields. The goal is to promote the slow SN2 pathway while suppressing all others. The following table summarizes the general guidelines:

Desired PathwaySubstrateNucleophileSolventTemperatureExpected Outcome
SN2 (Direct Sub.) Primary (Unhindered)Strong, Non-basicPolar Aprotic (DMSO, DMF)ModerateDesired Product (Slowly)
SN1 / Rearrangement Tertiary > SecondaryWeak (H₂O, ROH)Polar Protic (EtOH, H₂O)ElevatedRearranged Product
E2 Elimination Tertiary > SecondaryStrong, Bulky BaseAnyElevatedAlkene Product
E1 Elimination Tertiary > SecondaryWeak BasePolar ProticElevatedAlkene Product
  • Visualizing the Competing Reaction Pathways:

    G cluster_main Reaction Pathways for 3-Chloro-2,2-dimethylpropan-1-amine cluster_sn2 SN2 Pathway cluster_sn1 SN1 / E1 Pathway cluster_e2 E2 Pathway start Starting Material sn2 Direct Substitution (Desired Product) start->sn2 [Slow] carbocation Primary Carbocation (Unstable) start->carbocation elim_e2 Elimination Product (Alkene) start->elim_e2 sn2_cond Conditions: - Strong Nucleophile - Polar Aprotic Solvent - Very Slow! rearranged_c Tertiary Carbocation (Rearranged) carbocation->rearranged_c 1,2-Shift rearranged_p Rearranged Product rearranged_c->rearranged_p +Nu- elim_p Elimination Product (Alkene) rearranged_c->elim_p -H+ sn1_cond Conditions: - Weak Nucleophile - Polar Protic Solvent - Heat e2_cond Conditions: - Strong, Bulky Base - Heat

References

Sources

Technical Support Center: Overcoming Challenges with 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. This resource is designed to provide practical, in-depth solutions to common challenges encountered during its use in chemical synthesis, with a primary focus on overcoming its characteristically poor solubility in many organic solvents.

Introduction: Understanding the Molecule

This compound is a neopentyl derivative. This structural motif is central to understanding its behavior. The key features are:

  • Amine Hydrochloride Salt: As a salt, it possesses high lattice energy, making it crystalline and generally soluble in water but poorly soluble in nonpolar organic solvents.[1]

  • Neopentyl Structure: The presence of a quaternary carbon (a carbon bonded to four other carbons) adjacent to the reactive C-Cl bond creates significant steric hindrance . This bulkiness severely impedes backside nucleophilic attack, dramatically slowing down SN2 reaction rates.[2] In fact, neopentyl halides can react up to 100,000 times slower than less hindered primary alkyl halides like propyl halides.[2]

This combination of physical form (salt) and molecular structure (steric bulk) means that challenges in reactions are often twofold: getting the compound into solution and then overcoming its inherent low reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

Amine hydrochlorides are ionic salts.[3] Strong electrostatic forces hold the ions together in a crystal lattice, which requires a solvent with high polarity to overcome. Most common nonpolar or moderately polar organic solvents (e.g., toluene, THF, diethyl ether, dichloromethane) are not effective at solvating these salts. While the free amine form, 2,2-dimethylpropan-1-amine (neopentylamine), is soluble in water and most organic solvents, the hydrochloride salt form is not.[4][5]

Q2: I've managed to get some of the hydrochloride salt to dissolve, but the reaction is still incredibly slow or fails to proceed. What's happening?

This is likely due to the profound steric hindrance of the neopentyl group. Nucleophilic substitution (SN2) reactions require the nucleophile to attack the carbon atom bearing the chlorine atom from the rear. The bulky tert-butyl group adjacent to this carbon acts as a physical shield, blocking this approach.[2] This steric effect can increase the activation energy for the reaction by approximately 6 kcal/mol compared to a less hindered substrate.[6] Therefore, even if the reactant is in solution, the energy barrier to reaction is exceptionally high.

Q3: Can I just heat the reaction to a higher temperature to force it to work?

While increasing the temperature can sometimes overcome activation energy barriers, it can also lead to undesirable side reactions. For neopentyl halides, high temperatures may favor elimination (E2) reactions if a strong base is present, or rearrangement via an SN1 mechanism, which proceeds through a primary carbocation that can rearrange to a more stable tertiary carbocation.[7] This can significantly reduce the yield of your desired substitution product.

Q4: Is there a better solvent I should be using?

Yes, solvent choice is critical. Forcing an amine hydrochloride into a reaction often requires moving away from standard nonpolar solvents. Polar aprotic solvents are the most effective choice for dissolving salts while also favoring SN2 reactions.

Solvent TypeExamplesSuitability for Amine HCl ReactionsRationale
Nonpolar Toluene, HexanePoorCannot overcome the crystal lattice energy of the salt.
Polar Protic Water, Ethanol, MethanolGood for Dissolution, Poor for ReactionCan dissolve the salt but will solvate the nucleophile via hydrogen bonding, reducing its reactivity.[8]
Polar Aprotic DMF, DMSO, NMP, Acetonitrile Excellent Possess strong dipole moments to dissolve salts but lack acidic protons, leaving the nucleophile "free" and highly reactive.[8][9]

Troubleshooting Guides & Protocols

Here we present three robust strategies to overcome the dual challenges of solubility and reactivity.

Strategy 1: In-Situ Liberation of the Free Amine

This is often the most reliable method. Instead of trying to dissolve the hydrochloride salt directly in an organic solvent, you convert it to its free amine form, which is much more soluble in organic media.

Causality: By adding a base, you neutralize the hydrochloric acid, breaking the ionic bond and liberating the neutral, more organo-soluble free amine. This amine can then be extracted into your reaction solvent.

Experimental Protocol: Free Amine Generation and Extraction

  • Dissolution: In a separatory funnel, dissolve the this compound (1.0 equiv) in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) with swirling until the pH of the aqueous layer is >10 (confirm with pH paper).

  • Extraction: Add your desired organic reaction solvent (e.g., ethyl acetate, dichloromethane). Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Isolation: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate). Perform two more extractions of the aqueous layer with the organic solvent.

  • Drying: Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting oil or solid is the free amine, which can be used directly in your subsequent reaction.

Strategy 2: Direct Reaction in Polar Aprotic Solvents

If isolating the free amine is not desirable, performing the reaction directly with the hydrochloride salt in a suitable polar aprotic solvent is the next best approach.

Causality: Solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) have high dielectric constants and are excellent at solvating ionic compounds.[9] They effectively surround the cation and anion, breaking down the crystal lattice. This approach requires a base to neutralize the HCl and free the amine for the reaction.

Experimental Protocol: N-Alkylation in DMF with a Carbonate Base

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv), your nucleophile (e.g., a primary or secondary amine, 1.1 equiv), and a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Heating: Heat the reaction mixture to 60-80 °C. The higher temperature is often necessary to overcome the steric hindrance of the neopentyl group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Strategy 3: Phase-Transfer Catalysis (PTC)

This elegant technique is ideal for reactions where the nucleophile is in an aqueous phase (or is an insoluble salt) and the electrophile (your chloro-amine) is in an organic phase. It avoids the need for expensive anhydrous polar aprotic solvents.

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous phase into the organic phase where it can react.[7][10] The catalyst's lipophilic alkyl chains allow it to dissolve in the organic phase, while its charged headgroup can pair with the nucleophile.

Experimental Protocol: Phase-Transfer Catalyzed Substitution

  • Reaction Setup: In a round-bottom flask, combine your nucleophile (e.g., sodium phenoxide, 1.1 equiv) in water with this compound (1.0 equiv) in a nonpolar organic solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.10 equiv).

  • Base Addition: Add a base, such as 50% aqueous NaOH, to neutralize the hydrochloride and facilitate the reaction.

  • Heating & Stirring: Heat the biphasic mixture to 50-70 °C with vigorous stirring to ensure maximum surface area between the two phases.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction, separate the aqueous and organic layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product via column chromatography or distillation.

Visualization of Key Concepts

Solubility_Strategies cluster_0 The Problem cluster_1 Solution Pathways Problem 3-Chloro-2,2-dimethylpropan-1-amine HCl (Poorly Soluble & Sterically Hindered) S1 Strategy 1: In-Situ Free Amine Generation Problem->S1 S2 Strategy 2: Polar Aprotic Solvents Problem->S2 S3 Strategy 3: Phase-Transfer Catalysis Problem->S3 P1 Reacts in standard organic solvents S1->P1 Liberates soluble free amine P2 Reacts in DMF, DMSO, etc. S2->P2 Directly dissolves the salt P3 Reacts in biphasic system (e.g., Toluene/Water) S3->P3 Transports nucleophile across phases

Caption: Decision workflow for overcoming issues with the target compound.

Caption: Steric hindrance in the neopentyl system blocking Sₙ2 reactions.

References

  • Benchchem. (n.d.). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. Retrieved from Benchchem Technical Support.

  • Pratt, D. W., & Jorgensen, W. L. (2006). Steric Retardation of SN2 Reactions in the Gas Phase and Solution. Journal of the American Chemical Society, 128(15), 5134–5140.[6]

  • Smolecule. (n.d.). Buy Neopentylamine | 5813-64-9. Retrieved from Smolecule.[4]

  • Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?. Retrieved from Quora.[7]

  • Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.[2]

  • ChemScene. (n.d.). 5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from ChemScene.[10]

  • Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. r/chemhelp.[11]

  • Chemsrc. (n.d.). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from Chemsrc.[12]

  • Grokipedia. (n.d.). Neopentylamine. Retrieved from Grokipedia.[13]

  • MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride-COA-48844. Retrieved from MedChemExpress.[14]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps.[8]

  • Fisher Scientific. (n.d.). Neopentylamine, 97%. Retrieved from Fisher Scientific.[15]

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  • Cheméo. (n.d.). Chemical Properties of Neopentylamine (CAS 5813-64-9). Retrieved from Cheméo.[16]

  • CymitQuimica. (n.d.). CAS 5813-64-9: Neopentylamine. Retrieved from CymitQuimica.[5]

  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine. Retrieved from Google Patents.[9]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from Wikipedia.[9]

  • Google Patents. (n.d.). US2499847A - 3 chloro, 2,2 dimethyl propylamine and process of preparing. Retrieved from Google Patents.[17]

  • PubChem. (n.d.). Amphetamine | C9H13N | CID 3007. National Center for Biotechnology Information.[18]

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  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride. Retrieved from PrepChem.com.[20]

  • PrepChem.com. (n.d.). Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Retrieved from PrepChem.com.[21]

  • ChemicalBook. (n.d.). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis. Retrieved from ChemicalBook.[22]

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3-Chloro-2,2-dimethylpropan-1-amine hydrochloride reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.

Introduction: The Synthetic Challenge of the Neopentyl Moiety

This compound is a valuable building block in pharmaceutical synthesis, notable for its sterically hindered neopentyl core.[1] This unique structure, while desirable in final drug products for its metabolic stability, presents significant challenges during synthesis. The quaternary carbon adjacent to the reaction center sterically hinders nucleophilic substitution and promotes unwanted rearrangement reactions under certain conditions. This guide addresses the most common issues encountered during its synthesis and provides scientifically grounded solutions for reaction optimization.

Core Synthesis Pathway Overview

The most reliable pathway to this compound avoids carbocationic intermediates that lead to rearrangement. This is best achieved through a two-stage process: (1) Free-radical chlorination of neopentane to form neopentyl chloride, followed by (2) Nucleophilic substitution with an amine source and subsequent salt formation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination & Salt Formation A Neopentane B Neopentyl Chloride A->B Cl₂, hν (UV light) (Free-Radical Chlorination) C 3-Chloro-2,2-dimethylpropan-1-amine (Free Base) B->C Excess NH₃ (Nucleophilic Substitution) D 3-Chloro-2,2-dimethylpropan-1-amine HCl (Final Product) C->D HCl (in ether or IPA)

Caption: Recommended synthetic workflow for 3-Chloro-2,2-dimethylpropan-1-amine HCl.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing both solutions and the underlying chemical principles.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in this synthesis typically stem from three sources: incomplete reaction due to steric hindrance, formation of side products, or losses during workup.

  • Cause A: Inefficient Nucleophilic Substitution (Sₙ2 Reaction)

    • Expertise & Experience: The neopentyl group, (CH₃)₃CCH₂-, presents significant steric bulk, which dramatically slows down the rate of Sₙ2 reactions.[2][3] The nucleophile (ammonia or an equivalent) has difficulty accessing the electrophilic carbon.

    • Trustworthiness (Solution): To overcome this kinetic barrier, you must increase the reaction energy and ensure proper solvent choice.

      • Increase Temperature: Use a high-boiling point, polar aprotic solvent like DMF or DMSO and increase the reaction temperature to 80-120 °C.

      • Extend Reaction Time: Monitor the reaction by GC-MS or TLC over 24-48 hours to ensure it has proceeded to completion.

      • Use a Large Excess of Nucleophile: Employing a 10-fold or greater molar excess of ammonia will favor the forward reaction according to Le Châtelier's principle and minimize potential side reactions like over-alkylation.[2][4]

  • Cause B: Side Product Formation (Rearrangement)

    • Expertise & Experience: If the precursor, neopentyl chloride, was synthesized from neopentyl alcohol using methods involving strong acids (e.g., HCl), a significant portion of it will be the rearranged isomer, 2-chloro-2-methylbutane.[5][6] This occurs via the formation of a primary carbocation which rapidly undergoes a 1,2-methyl shift to a more stable tertiary carbocation.[6][7]

    • Trustworthiness (Solution): The most critical step for ensuring high yield is to start with a pure, unrearranged precursor. The best method for preparing neopentyl chloride is the free-radical photochlorination of neopentane, as free-radical intermediates do not typically undergo rearrangement.[5][6]

Question 2: I'm observing significant impurities in my final product. How can I identify and minimize them?

The primary impurity is typically the rearranged amine isomer, resulting from the mechanism described above.

G cluster_0 Problematic SN1 Pathway cluster_1 Desired Product (via other routes) A Neopentyl Alcohol B Protonated Alcohol A->B + H⁺ C Primary Carbocation (Unstable) B->C - H₂O D Tertiary Carbocation (Stable) C->D 1,2-Methyl Shift (Rearrangement) E 2-Chloro-2-methylbutane (Rearranged Impurity) D->E + Cl⁻ F Neopentyl Chloride

Sources

Technical Support Center: Synthesis and Purification of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis and purification of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the highest purity of the final product.

I. Synthetic Strategy Overview & Impurity Profiling

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and reliable synthetic route commences with the commercially available 2,2-dimethyl-1,3-propanediol.

A robust synthetic pathway is outlined below:

Synthesis_Pathway A 2,2-Dimethyl-1,3-propanediol B 3-(Tosyloxy)-2,2-dimethylpropan-1-ol A->B  p-TsCl, Ag2O, KI   C 3-Chloro-2,2-dimethylpropan-1-ol B->C  LiCl, Acetone   D 1-Azido-3-chloro-2,2-dimethylpropane C->D  DPPA, DBU   E 3-Chloro-2,2-dimethylpropan-1-amine D->E  H2, Pd/C   F 3-Chloro-2,2-dimethylpropan-1-amine HCl E->F  HCl in Ether  

Figure 1: Proposed synthetic pathway for this compound.

Each step in this synthesis can introduce specific impurities. Understanding the potential byproducts is critical for developing an effective purification strategy.

Synthetic Step Potential Impurities Reason for Formation
Monotosylation 2,2-Dimethyl-1,3-propanediol (unreacted), 2,2-Dimethyl-1,3-bis(tosyloxy)propane (ditosylated byproduct)Incomplete reaction or lack of selectivity.
Chlorination 3-(Tosyloxy)-2,2-dimethylpropan-1-ol (unreacted)Incomplete nucleophilic substitution.
Azide Formation 3-Chloro-2,2-dimethylpropan-1-ol (unreacted)Incomplete reaction.
Azide Reduction 1-Azido-3-chloro-2,2-dimethylpropane (unreacted)Incomplete reduction.
HCl Salt Formation Free amine, residual solvents, inorganic saltsIncomplete protonation, inadequate drying, or use of aqueous HCl.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

A. Challenges in the Synthetic Pathway

Q1: My monotosylation of 2,2-dimethyl-1,3-propanediol is giving a mixture of mono- and di-tosylated products, along with unreacted starting material. How can I improve the selectivity?

A1: Achieving selective monotosylation of a symmetrical diol can be challenging. Here are several strategies to improve the yield of the desired monotosylated product:

  • Stoichiometry and Reagent Choice: The use of silver(I) oxide (Ag₂O) as a base has been shown to be highly effective for selective monotosylation.[1] A slight excess of the diol relative to p-toluenesulfonyl chloride (p-TsCl) can also favor mono-substitution.

  • Reaction Conditions: Performing the reaction at low temperatures can enhance selectivity. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction.[1]

  • Purification of the Intermediate: It is often more practical to proceed with the mixture and separate the desired 3-chloro-2,2-dimethylpropan-1-ol in the subsequent step, as the polarity difference between the chlorinated products will be more significant.

Q2: I am observing over-alkylation during the amination step. How can I obtain the primary amine selectively?

A2: Direct amination of alkyl halides with ammonia or primary amines is often plagued by over-alkylation, as the product amine can be more nucleophilic than the starting amine. To circumvent this, an azide-based route is recommended:

  • Convert the Chloro-intermediate to an Azide: React 3-chloro-2,2-dimethylpropan-1-ol with sodium azide (NaN₃) or, for a milder approach, with diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

  • Reduce the Azide to the Amine: The resulting azide can be cleanly reduced to the primary amine using methods such as catalytic hydrogenation (H₂ over Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] This two-step process ensures the selective formation of the primary amine.

Amination_Strategy cluster_0 Direct Amination (Problematic) cluster_1 Azide-Based Synthesis (Recommended) A R-Cl B R-NH2 (Primary Amine) A->B NH3 C R2NH (Secondary Amine) B->C R-Cl D R3N (Tertiary Amine) C->D R-Cl E R-Cl F R-N3 (Azide) E->F NaN3 or DPPA/DBU G R-NH2 (Primary Amine) F->G H2, Pd/C

Figure 2: Comparison of direct amination and the azide-based synthetic route.
B. Purification of the Final Hydrochloride Salt

Q3: After forming the hydrochloride salt, I have a significant amount of inorganic salts (e.g., NaCl) in my product. How can I remove them?

A3: The presence of inorganic salts is a common issue, especially if aqueous HCl is used for salt formation. Here’s a recommended procedure:

  • Evaporate the Solvent: Remove the reaction solvent under reduced pressure.

  • Dissolve in a Minimal Amount of Water: Your amine hydrochloride should be highly water-soluble, while some inorganic salts might be less so at high concentrations.

  • Precipitate with an Anti-Solvent: Add a large excess of a solvent in which your product is insoluble but the inorganic salts have some solubility, such as acetone or isopropanol. This will cause your amine hydrochloride to precipitate.

  • Filter and Wash: Collect the precipitated product by vacuum filtration and wash the filter cake with a small amount of the cold anti-solvent to remove residual inorganic salts.

Q4: My this compound is an oil and won't crystallize. What should I do?

A4: Oiling out during crystallization can be frustrating. Here are some troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate solvent system. For amine hydrochlorides, a common starting point is recrystallization from ethanol or isopropanol.[6] Sometimes, a two-solvent system is necessary. For example, dissolve the oil in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add a poor solvent (an "anti-solvent") like diethyl ether or acetone until turbidity persists. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.[7]

  • Purity: The presence of impurities can inhibit crystallization. Consider an initial purification step, such as an acid-base extraction, to remove non-basic organic impurities.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.

Q5: How do I remove unreacted starting materials and non-basic impurities from my final product?

A5: An acid-base extraction is a highly effective method for this purpose.

Acid_Base_Extraction A Crude Product (Amine + Neutral Impurities) in Organic Solvent C Separatory Funnel A->C B Aqueous HCl B->C D Organic Layer (Neutral Impurities) C->D Separate E Aqueous Layer (Amine Hydrochloride) C->E Separate F Add Base (e.g., NaOH) E->F G Free Amine in Aqueous Layer F->G H Extract with Organic Solvent G->H I Pure Amine in Organic Solvent H->I

Figure 3: Workflow for the purification of an amine using acid-base extraction.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude 3-Chloro-2,2-dimethylpropan-1-amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated amine hydrochloride) into a clean flask. The organic layer contains the neutral impurities and can be discarded.[8]

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is basic (pH > 10), which will deprotonate the amine hydrochloride to the free amine.[9]

  • Extract the free amine from the aqueous layer with three portions of the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified free amine.

Protocol 2: Recrystallization of this compound
  • Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot 2-propanol and stir until the solid dissolves completely. If insoluble impurities are present, perform a hot filtration.[6]

  • Slowly add diethyl ether dropwise until the solution becomes faintly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

IV. References

  • LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. Royal Society of Chemistry. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic letters, 4(14), 2329–2332. [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Google Patents.

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]

  • ResearchGate. (2025). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. ResearchGate. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. YouTube. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687-691. [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • Chemsrc. (2025). 3-azido-2,2-dimethyl-1-propanol | CAS#:51916-35-9. Chemsrc. [Link]

  • ResearchGate. (2025). Effect of the β-substituent with respect to the azido group on the reactivity of methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate. ResearchGate. [Link]

  • PubMed. (2019). Synthesis and Properties of 3-Azido-2,2-bis(azidomethyl)propyl 2-Azidoacetate: A Potential Azido Ester Plasticizer. PubMed. [Link]

  • PubMed Central. (n.d.). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. PubMed Central. [Link]

  • Ottokemi. (n.d.). 2,2-Dimethyl-1,3-propanediol, 98%. Ottokemi. [Link]

  • Frontiers. (2020). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Selective synthesis of 1,3-propanediol from glycidol over a carbon film encapsulated Co catalyst. Catalysis Science & Technology (RSC Publishing). [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a bifunctional molecule, it presents unique challenges and opportunities. This document provides in-depth, experience-driven answers to common issues encountered during its use, ensuring your experiments are both efficient and successful.

Section 1: Reagent Fundamentals and Handling

Understanding the properties and proper handling of your starting material is the foundation of a successful reaction. This section addresses the most frequently asked questions about the reagent itself.

Q1: What are the essential physical and chemical properties I should be aware of?

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a white to off-white crystalline solid.[1] Its hydrochloride form renders it significantly more stable and easier to handle than its corresponding free amine. However, it is crucial to understand that the hydrochloride salt itself is generally unreactive in nucleophilic substitution reactions. The key reactive species is the free amine, which must be generated in situ or in a separate preparatory step.

Table 1: Physicochemical Properties of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

Property Value Source(s)
CAS Number 5407-04-5 [2][3]
Molecular Formula C₅H₁₃Cl₂N [2][4]
Molecular Weight 158.07 g/mol [1][2][5]
Appearance White to off-white crystalline powder/solid [1][5]
Melting Point 187-190 °C [4][5]
Solubility Highly soluble in water (2000 g/L); Soluble in alcohols. [5]

| Purity | Typically ≥97% |[1][2] |

Q2: How must I store and handle this reagent to ensure its integrity and my safety?

Proper storage and handling are critical for both reagent stability and user safety.

  • Storage: The compound is sensitive to moisture.[5] It should be stored at room temperature in a tightly sealed container in a cool, dry place to prevent hydrolysis and clumping.[1][2]

  • Safety: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[3][5][6] Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][6] Avoid creating dust when handling the solid.[3]

Q3: Why isn't my reaction working when I use the hydrochloride salt directly with my nucleophile?

This is the most common conceptual error. The nitrogen atom in the hydrochloride salt is protonated, forming an ammonium salt. This protonated amine is not nucleophilic and the overall positive charge on the molecule can repel incoming nucleophiles. To engage in a productive nucleophilic substitution at the carbon-chlorine bond, you must first deprotonate the ammonium salt to generate the free tertiary amine, 3-chloro-N,N-dimethylpropan-1-amine.

G HCl_Salt 3-Chloro-N,N-dimethylpropan-1-amine HCl (Unreactive Salt Form) Base + Base (e.g., NaOH, K₂CO₃) HCl_Salt->Base Free_Amine 3-Chloro-N,N-dimethylpropan-1-amine (Reactive Free Base) Base->Free_Amine Deprotonation Products Salt Byproduct (e.g., NaCl) + H₂O Base->Products Neutralization

Caption: Conversion of the inactive hydrochloride salt to the reactive free amine.

Section 2: Liberating the Reactive Free Amine

The generation of the free amine is the critical first step for almost all subsequent reactions.

Detailed Protocol: Aqueous Base Extraction for Free Amine Generation

This protocol describes a standard lab-scale procedure to generate a solution of the free amine, which is often used directly in the next step.

  • Dissolution: Dissolve 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.0 eq.) in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a strong base, such as a 2M sodium hydroxide (NaOH) solution, while monitoring the pH with a pH strip or meter. Continue adding the base until the pH is >12 to ensure complete deprotonation.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, diethyl ether). The free amine is less soluble in the highly basic aqueous solution and will partition into the organic layer.

  • Drying & Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Warning: The free amine, 3-chloro-N,N-dimethylpropan-1-amine, is a colorless liquid.[7] It is significantly less stable than its salt form and should ideally be used immediately after preparation. It is prone to intramolecular cyclization upon standing or heating.

Q4: My reaction yield is poor. How can I confirm that I properly generated the free amine before proceeding?
  • pH Confirmation: The most straightforward check is pH. After adding the base, ensure the aqueous layer is strongly basic (pH >12). If it is not, the deprotonation is incomplete, and you will have a mixture of the salt and the free amine, leading to poor partitioning into the organic layer.

  • Extraction Efficacy: The free amine has some water solubility. Ensure you perform multiple extractions (at least 3x) with your organic solvent to maximize recovery from the aqueous phase.

  • Post-Extraction Analysis: Before adding to your main reaction, you can take a small aliquot of your dried organic solution, carefully evaporate the solvent, and obtain a quick ¹H NMR. The spectrum of the free amine will be distinctly different from the hydrochloride salt, particularly the chemical shifts of the protons adjacent to the nitrogen.

Section 3: Troubleshooting Nucleophilic Substitution Reactions

This is where most challenges arise, from low conversion to the formation of persistent impurities.

Q5: I'm experiencing low or no conversion of my starting material. What are the likely causes?

Low conversion is a frustrating but solvable issue. A systematic approach is key.

G cluster_checks Primary Diagnostic Checks cluster_solutions Corrective Actions start Low or No Conversion check_base Was the free amine successfully generated? (See Section 2) start->check_base check_nucleophile Is the nucleophile active and potent? start->check_nucleophile check_conditions Are reaction conditions (solvent, temp) appropriate? start->check_conditions sol_base Re-run free base generation. Verify pH > 12. Use freshly prepared solution. check_base->sol_base sol_nucleophile Use a fresh batch of nucleophile. Consider a stronger base if deprotonating the nucleophile is required. check_nucleophile->sol_nucleophile sol_conditions Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Increase reaction temperature incrementally. check_conditions->sol_conditions

Caption: A logical workflow for troubleshooting low reaction conversion.

  • Cause 1: Incomplete Free Amine Generation: As discussed, this is the primary suspect. Any residual hydrochloride salt is dead weight in your reaction.

  • Cause 2: Nucleophile Potency: Is your nucleophile strong enough? Is it being consumed by a side reaction or is it sterically hindered? For alcohol or thiol nucleophiles, ensure you are using a suitable base (e.g., NaH, K₂CO₃) to deprotonate it first, creating the more potent alkoxide or thiolate.

  • Cause 3: Reaction Conditions: The C-Cl bond is on a primary carbon, favoring an Sₙ2 mechanism. This type of reaction is often accelerated in polar aprotic solvents like DMF or acetonitrile. If you are using a non-polar solvent like toluene, the reaction may be sluggish. Additionally, gentle heating (40-60 °C) can often increase the reaction rate, but must be balanced against the risk of side reactions (see Q7).

Q6: My desired product is contaminated with a water-soluble impurity that I can't easily remove. What is it and how do I prevent it?

The most common byproduct when using this reagent is the N,N-dimethylazetidinium chloride salt, formed via an intramolecular Sₙ2 reaction. The tertiary amine on one end of the molecule acts as a nucleophile and attacks the primary alkyl chloride on the other end, forming a stable four-membered ring.

G cluster_pathways Reactant 3-Chloro-N,N-dimethylpropan-1-amine (Free Base) Nucleophile + Nu⁻ Desired_Product Desired Product (Intermolecular Sₙ2) Reactant->Desired_Product  Desired Path (High [Nu⁻])   Side_Product N,N-Dimethylazetidinium Salt (Intramolecular Sₙ2) Reactant->Side_Product  Side Reaction (Low [Nu⁻], High Temp)  

Caption: Visualization of the desired intermolecular reaction versus the competing intramolecular cyclization.

This azetidinium salt is highly polar and water-soluble, making it difficult to remove from polar products via chromatography. Prevention is the best strategy:

  • Control Concentration: The intramolecular reaction is a first-order process, while the desired intermolecular reaction is second-order. Therefore, running the reaction at a higher concentration of your external nucleophile will favor the desired pathway.

  • Order of Addition: A slow addition of the free amine solution to a solution of the nucleophile (and any necessary base) ensures that the concentration of the free amine is always low relative to the external nucleophile, minimizing its chance to cyclize.

  • Temperature Control: Higher temperatures can accelerate the rate of cyclization. Run the reaction at the lowest temperature that allows for a reasonable rate of formation for your desired product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. [Link]

  • Chemsrc. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. [Link]

  • PubChem. 3-Chloro-N,N-dimethyl-1-propanamine. [Link]

  • SDS Manager. 3-chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • ECHA. 3-chloro-N,N-dimethylpropan-1-amine hydrochloride Safety Data Sheet. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] The selection of an appropriate analytical method is paramount for ensuring quality, purity, and consistency in the drug development and manufacturing pipeline. This document delves into the principles, protocols, and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Potentiometric Titration. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to guide method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating and quantifying compounds in a mixture.[3][4] For a small, polar compound like this compound, which lacks a strong UV chromophore, method development requires careful consideration of the column chemistry and detection strategy.

Scientific Principle & Rationale

The primary HPLC approach for this analyte is Reversed-Phase (RP-HPLC). In this mode, the compound is separated based on its hydrophobic/hydrophilic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A key challenge with amines in RP-HPLC is their tendency to interact with residual silanol groups on the silica-based column packing, leading to poor peak shape (tailing).[5]

Causality Behind Experimental Choices:

  • Column: A modern, end-capped C18 column is selected to minimize silanol interactions.

  • Mobile Phase pH: The mobile phase is buffered to a low pH (e.g., pH 2.5-3.5). At this pH, the amine is fully protonated, ensuring a single ionic state and improving peak symmetry.

  • Detection: Due to the absence of a significant chromophore, detection can be challenging. Two strategies are compared:

    • Low-Wavelength UV Detection: Detection at a very low wavelength (~195-210 nm) where the amine functional group has some absorbance.[6] This approach is simple but can be prone to interference from mobile phase additives and other impurities.

    • Universal Detection: Using a detector not reliant on chromophores, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). An RI detector is robust for isocratic methods and suitable for detecting analytes at moderate concentrations.[7]

Experimental Protocol: RP-HPLC with RI Detection

This protocol outlines a self-validating system for quantifying the analyte. Method validation should be performed according to ICH guidelines, assessing specificity, linearity, range, accuracy, and precision.[8][9][10]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

    • Column: Symmetry shield RP-C18 (250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Prepare a 20 mM potassium phosphate monobasic solution, adjust pH to 3.0 with phosphoric acid, and mix with acetonitrile in a 90:10 (v/v) ratio. Filter and degas.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index (RI) Detector, temperature controlled at 35°C.[7]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Analysis Procedure:

    • Equilibrate the RI detector and the column for at least 60 minutes.

    • Inject the standard solution in replicate (n=5) to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution.

    • Quantify the sample concentration against the reference standard using the peak areas.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + ACN) Equilibrate System Equilibration MobilePhase->Equilibrate Standard Standard Prep (~1 mg/mL) Inject Inject Sample/ Standard Standard->Inject Sample Sample Prep (~1 mg/mL) Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect RI Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for HPLC quantification with RI detection.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and semi-volatile compounds.[11] For this compound, the analysis is performed on the free base form, which is more volatile than the salt. This requires a sample preparation step to neutralize the hydrochloride.

Scientific Principle & Rationale

The sample is first basified to form the free amine, which is then extracted into an organic solvent. This extract is injected into the GC, where the compound is vaporized and separated in a column. The analysis of amines by GC can be challenging due to their basicity and polarity, which can cause adsorption onto the column and lead to peak tailing.

Causality Behind Experimental Choices:

  • Sample Preparation: A crucial step involves converting the non-volatile salt into the volatile free amine. This is achieved by dissolving the sample in an aqueous base (e.g., NaOH) and extracting the free amine into a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Column: A specialized column for amines, such as a wax-type or a base-deactivated column, is essential to prevent peak tailing and ensure good peak shape.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unequivocal identification and higher sensitivity, a Mass Spectrometer (MS) is the detector of choice, allowing for both quantification and structural confirmation.[12][13]

Experimental Protocol: GC-MS

This protocol provides a robust method for trace-level quantification and identification. Validation should confirm the efficiency and reproducibility of the extraction step.

  • Instrumentation and Conditions:

    • Instrument: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.

    • Column: DB-WAX or similar polar, base-deactivated capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.

    • MS Conditions: Transfer line at 230°C. Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in water.

    • Transfer 1.0 mL of this solution to a separatory funnel. Add 2 mL of 2M NaOH and 5 mL of dichloromethane.

    • Shake vigorously for 2 minutes. Allow layers to separate.

    • Collect the organic (bottom) layer. Repeat the extraction of the aqueous layer with a fresh 5 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Dilute to a final volume of 10 mL with dichloromethane to create a stock standard. Prepare a calibration curve by serial dilution.

  • Sample Preparation:

    • Prepare the sample using the same basification and extraction procedure described for the standard.

  • Analysis Procedure:

    • Inject 1 µL of the prepared standards and samples.

    • Identify the analyte peak by its retention time and mass spectrum (in scan mode).

    • Quantify using a calibration curve constructed from the peak areas of characteristic ions in SIM mode.

GC-MS Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Aqueous Solution Weigh->Dissolve Basify Basify with NaOH Dissolve->Basify Extract Liquid-Liquid Extraction (DCM) Basify->Extract Dry Dry & Dilute Organic Extract Extract->Dry Inject Inject 1 µL (Splitless) Dry->Inject Separate GC Separation (WAX Column) Inject->Separate Detect MS Detection (SIM/Scan) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify vs. Calibration Curve Identify->Quantify

Caption: Workflow for GC-MS quantification via free base extraction.

Nonaqueous Potentiometric Titration

Titration is a classic, absolute analytical method ideal for determining the purity of a bulk substance with high accuracy and precision. For amine hydrochlorides, nonaqueous titration is superior to aqueous methods because it provides a much sharper and more distinct titration endpoint.[14]

Scientific Principle & Rationale

This method determines the total basicity of the sample. The amine hydrochloride is treated as a salt of a weak base. To titrate it as a base, the interference from the chloride ion must be addressed.

Causality Behind Experimental Choices:

  • Solvent: A non-basic, aprotic solvent like glacial acetic acid is used. It allows the differentiation of weak bases that would be indistinguishable in water.[14]

  • Titrant: Perchloric acid (HClO₄) dissolved in glacial acetic acid is a very strong acidic titrant in this medium, ensuring a complete reaction with the weak amine base.

  • Interference Removal: The halide ion (Cl⁻) is also basic in acetic acid and would be co-titrated. To prevent this, mercuric acetate is added. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interference.[14]

  • Endpoint Detection: A potentiometer with a suitable electrode system is used to detect the endpoint, as colorimetric indicators can be subjective.

Experimental Protocol
  • Reagent Preparation:

    • Titrant (0.1 N Perchloric Acid): Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid and 21 mL of acetic anhydride. Allow the solution to stand for 24 hours before use. Standardize against potassium hydrogen phthalate (KHP).

    • Mercuric Acetate Solution: Prepare a 5% (w/v) solution of mercuric acetate in glacial acetic acid.

  • Procedure:

    • Accurately weigh a quantity of this compound (equivalent to ~100-150 mg) into a 100 mL beaker.

    • Add 40 mL of glacial acetic acid and stir until dissolved.

    • Add 10 mL of the 5% mercuric acetate solution and stir.

    • Immerse the electrodes of a calibrated pH meter/potentiometer into the solution.

    • Titrate with the standardized 0.1 N perchloric acid, recording the mV readings against the volume of titrant added.

    • Determine the endpoint from the point of maximum inflection on the titration curve (or by using the first/second derivative).

  • Calculation:

    • Calculate the purity using the formula: Purity (%) = (V * N * MW * 100) / (W * 1000) Where:

      • V = Volume of titrant at the endpoint (mL)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of the analyte (158.07 g/mol )[15][16][17]

      • W = Weight of the sample (g)

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Processing Weigh Weigh Sample Accurately Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve AddHg Add Mercuric Acetate Solution Dissolve->AddHg Setup Setup Potentiometer & Electrodes AddHg->Setup Titrate Titrate with 0.1 N Perchloric Acid Setup->Titrate Record Record mV vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Endpoint Determine Endpoint Volume Plot->Endpoint Calculate Calculate Assay (%) Purity Endpoint->Calculate

Caption: Workflow for nonaqueous potentiometric titration.

Comparative Analysis

The choice of method depends entirely on the analytical objective. A direct comparison highlights the distinct advantages and limitations of each technique.

ParameterHPLC with RI DetectorGC-MSNonaqueous Titration
Specificity Good to Excellent. Can separate the analyte from structurally similar impurities.Excellent. Mass spectral data provides definitive identification.Poor. Measures total basicity; cannot distinguish between different bases.[18]
Sensitivity (LOQ) Moderate (~10-100 µg/mL)Very High (~1-10 ng/mL)Low (Only for major component assay)
Precision (RSD%) Excellent (< 1.0% for assay)Excellent (< 2.0% for trace)Excellent (< 0.5% for assay)
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%, dependent on extraction)Excellent (99.5-100.5%)
Throughput High (automated)Moderate (sample prep is manual)Low (manual)
Cost & Complexity Moderate cost, moderate complexity.High cost, high complexity.Low cost, low complexity.
Primary Application Routine QC, purity testing, stability sample analysis.Impurity identification, trace analysis, genotoxic impurity studies.Purity assay of bulk substance, reference standard characterization.

Conclusion and Recommendations

There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the specific analytical need.

  • For routine quality control, purity determination, and stability testing , HPLC with universal detection (RI or ELSD) is the recommended workhorse method. It provides a robust balance of specificity, precision, and throughput necessary for a regulated environment.

  • For identifying and quantifying unknown impurities or for trace-level analysis (e.g., genotoxic impurities) , GC-MS is the superior choice. Its unparalleled specificity and sensitivity are essential for characterization and ensuring the safety profile of the material.

  • For the definitive purity assay of the bulk substance or for the characterization of a primary reference standard , nonaqueous potentiometric titration is the gold standard. It is an absolute method that, when performed correctly, provides unmatched accuracy and precision for the main component.

By understanding the fundamental principles and practical applications of these distinct analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their materials.

References

  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Ciência e Agrotecnologia, 46. Retrieved from [Link]

  • Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences, 11(3), 3247-3254. Retrieved from [Link]

  • Chemsrc. (2025, August 20). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Amine Titration. Retrieved from [Link]

  • AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. Retrieved from [Link]

  • ResearchGate. (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Retrieved from [Link]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 119-128. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 141, 115-126. Retrieved from [Link]

  • Seventh Sense Research Group. (n.d.). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Brereton, P., et al. (2000). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 83(2), 355-362. Retrieved from [Link]

  • Kelly, J., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(1), 41-53. Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity requires robust, reliable, and validated analytical methods. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, alongside a comparative analysis with alternative techniques. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their analytical strategy.

The principles of analytical method validation are universally guided by the International Council for Harmonisation (ICH), with specific guidance detailed in the ICH Q2(R1) and the more recent Q2(R2) documents.[1][2][3][4][5][6][7] These guidelines provide a framework to demonstrate that an analytical procedure is suitable for its intended purpose.[5][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these guidelines, emphasizing their global significance.[8][9][10][11][12]

The Premier Choice: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) stands as a dominant technique in pharmaceutical analysis due to its high sensitivity, reproducibility, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[13] For a polar compound like this compound, a well-developed HPLC method offers the specificity and quantitative power necessary for accurate purity assessment.

Proposed HPLC Method Parameters

Given the chemical nature of 3-Chloro-2,2-dimethylpropan-1-amine (a primary amine), direct analysis on a standard reversed-phase column can be challenging due to poor retention and peak shape. To address this, two primary HPLC approaches are viable: derivatization or the use of specialized stationary phases. For simplicity and to avoid the complexities of derivatization, this guide proposes a method utilizing a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining polar analytes.

Table 1: Proposed HPLC Method Parameters

ParameterSpecificationRationale
Column HILIC, 5 µm, 4.6 x 150 mmEnables retention of the polar amine hydrochloride.
Mobile Phase A 0.1% Formic Acid in WaterProvides a suitable aqueous component for HILIC and protonates the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for elution in HILIC mode.
Gradient 95% B to 50% B over 10 minA gradient elution ensures that impurities with different polarities are effectively separated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)The analyte lacks a strong chromophore, so low UV is an option. ELSD is a universal detector suitable for non-chromophoric compounds.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Sample Diluent Acetonitrile/Water (90:10 v/v)Ensures compatibility with the initial mobile phase conditions.
A Deep Dive into HPLC Method Validation

The validation of this HPLC method is a systematic process that provides documented evidence of its reliability.[13] The following sections detail the experimental protocols for each validation parameter, grounded in ICH Q2(R1) principles.[1][5][14]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

Experimental Protocol:

  • Analyte Solution: Prepare a solution of this compound reference standard.

  • Impurity-Spiked Solution: Prepare a solution of the reference standard spiked with known potential impurities and degradation products.

  • Placebo Solution: If in a drug product, prepare a solution of the placebo (all excipients without the active ingredient).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Inject all solutions into the HPLC system.

  • Assessment: The method is specific if the peak for this compound is well-resolved from all other peaks (impurities, degradants, and placebo components), demonstrating peak purity.

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Assessment: Plot the average peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is established from this linearity data.[14]

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Experimental Protocol:

  • Sample Preparation: Prepare samples of a known matrix (placebo) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Assessment: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0% recovery.

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally acceptable.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies. Again, an RSD of ≤ 2% is typically required.

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Prepare a series of diluted solutions of the analyte. The LOD is typically determined as the concentration where the signal-to-noise ratio is 3:1, and the LOQ is where the signal-to-noise ratio is 10:1.

  • Precision at LOQ: The precision at the LOQ concentration should be demonstrated by analyzing a minimum of six replicates and obtaining an acceptable RSD (typically ≤ 10%).

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic content)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each varied condition.

  • Assessment: The method is robust if the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) remain within acceptable limits and the results are not significantly affected.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity determination of amine hydrochlorides. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a viable alternative, particularly for volatile amines.[16] Since 3-Chloro-2,2-dimethylpropan-1-amine is a relatively small molecule, it can be amenable to GC analysis. However, the hydrochloride salt form is non-volatile. Therefore, the analysis would require either conversion of the salt to the free base prior to injection or the use of a derivatization agent to increase volatility and improve peak shape.[17]

Principle of GC Analysis: The sample is volatilized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides excellent sensitivity.

Acid-Base Titration

Titrimetry is a classic and often straightforward method for determining the purity of an amine hydrochloride salt.[18][19] It is a quantitative chemical analysis method that determines the concentration of an identified analyte.

Principle of Titrimetric Analysis: A solution of the amine hydrochloride (a weak acid) is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The endpoint, where all the amine hydrochloride has been neutralized, can be determined potentiometrically or with a colorimetric indicator. The purity is calculated based on the volume of titrant consumed.

Head-to-Head Comparison

The following table provides a comparative summary of HPLC, GC, and Titrimetry for the purity analysis of this compound.

Table 2: Comparison of Analytical Techniques

FeatureHPLC (HILIC)Gas Chromatography (GC)Acid-Base Titration
Specificity High; can separate and quantify individual impurities.High; can separate volatile impurities.Low; provides a measure of total acidic/basic content, not specific impurities.
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate to Low (mg level).
Sample Preparation Simple dissolution.Can be complex (conversion to free base or derivatization).Simple dissolution.
Throughput Moderate.Moderate.High.
Instrumentation Cost High.High.Low.
Information Provided Purity and impurity profile.Purity and volatile impurity profile.Overall purity (assay).
Best Suited For Comprehensive purity and stability studies.Analysis of volatile impurities.Routine QC testing where impurity profile is already known.

Method_Selection_Decision_Tree Start Need to determine purity of 3-Chloro-2,2-dimethylpropan-1-amine HCl? ImpurityProfile Is the impurity profile unknown or needs to be quantified? Start->ImpurityProfile VolatileImpurities Are volatile impurities a primary concern? ImpurityProfile->VolatileImpurities Yes RoutineQC Is this for routine QC with a known impurity profile? ImpurityProfile->RoutineQC No HPLC Use HPLC VolatileImpurities->HPLC No HPLC_and_GC Use HPLC and GC VolatileImpurities->HPLC_and_GC Yes RoutineQC->HPLC No Titration Use Titration RoutineQC->Titration Yes GC Use GC

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The purity of this compound is a critical quality attribute that necessitates the use of a well-validated analytical method. A thoughtfully developed and rigorously validated HPLC method offers unparalleled specificity and sensitivity for a comprehensive purity assessment, including the quantification of individual impurities. While Gas Chromatography and Acid-Base Titration present viable alternatives for specific applications, HPLC remains the gold standard for in-depth analysis in a drug development and regulatory setting.

The choice of analytical methodology should be guided by a scientific, risk-based approach, as outlined in the ICH guidelines.[8][10] By understanding the strengths and limitations of each technique, researchers and scientists can confidently select and validate the most appropriate method to ensure the quality and safety of their materials. This guide serves as a foundational resource for establishing a robust analytical control strategy for this compound.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

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  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Scribd. Aminetitrations. Available from: [Link]

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  • ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Available from: [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. Available from: [Link]

  • ResearchGate. (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Available from: [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]

  • PubMed. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Available from: [Link]

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  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. Available from: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link]

  • Greenbo biochem. 3-Chloro-N,N-dimethylpropan-1-amine 98% Colorless oil GB0341. Available from: [Link]

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A Spectroscopic Guide to Distinguishing 3-Chloro-2,2-dimethylpropan-1-amine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and complex organic synthesis, the precise characterization of molecules is paramount. Distinguishing between a free base and its salt form, such as 3-Chloro-2,2-dimethylpropan-1-amine and its hydrochloride, is a critical quality control step that has significant implications for a compound's solubility, stability, and bioavailability. This guide provides an in-depth spectroscopic comparison, leveraging fundamental principles and experimental data from analogous compounds to illuminate the key differentiating features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The Fundamental Distinction: The Effect of Protonation

The core difference between 3-Chloro-2,2-dimethylpropan-1-amine (the free base) and 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride (the salt) lies in the protonation of the primary amine. In the presence of hydrochloric acid, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺), forming an ammonium salt. This seemingly simple acid-base reaction induces significant changes in the molecule's electronic structure and bonding, which are readily detectable by various spectroscopic methods.

From a researcher's perspective, selecting the appropriate spectroscopic technique is crucial. While all three methods discussed here can provide confirmatory data, their strengths are complementary. IR spectroscopy offers a rapid and definitive indication of the protonation state of the amine. NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, revealing subtle electronic changes upon salt formation. Mass spectrometry, while not directly distinguishing between the salt and free base in the gas phase, provides essential information about the molecule's mass and fragmentation pattern.

Infrared (IR) Spectroscopy: A Clear View of the N-H Bond

Infrared spectroscopy is arguably the most direct method for distinguishing between a primary amine and its ammonium salt. The technique probes the vibrational frequencies of bonds within a molecule, and the formation of the N-H⁺ bond in the hydrochloride salt gives rise to a very distinct and easily identifiable absorption band.

Theoretical Underpinnings
  • Free Base (3-Chloro-2,2-dimethylpropan-1-amine): As a primary amine, the free base exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. Typically, primary amines show two bands: an asymmetric and a symmetric stretching mode. These bands are generally weaker and sharper than the O-H bands of alcohols.[1] Additionally, a characteristic N-H bending (scissoring) vibration is expected between 1550 and 1650 cm⁻¹.

  • Hydrochloride Salt (this compound): Upon protonation, the primary amine (R-NH₂) is converted to an alkylammonium ion (R-NH₃⁺). This newly formed N-H⁺ bond has a dramatically different vibrational signature. A very broad and strong absorption band appears in the 2200-3000 cm⁻¹ range.[2] This broadening is a result of extensive hydrogen bonding in the solid state. The distinct N-H stretching bands of the free amine disappear, and new N-H⁺ bending bands emerge.

Comparative IR Data (Predicted and Analogous)
Functional Group Vibrational Mode Free Base (Predicted, cm⁻¹) Hydrochloride Salt (Predicted, cm⁻¹) Key Differentiator
N-H (Amine)Stretch3300-3500 (two sharp bands)AbsentDisappearance of sharp N-H stretches.
N-H⁺ (Ammonium)StretchAbsent2200-3000 (very broad, strong)Appearance of a broad ammonium stretch.
N-H (Amine)Bend (Scissoring)1550-1650AbsentDisappearance of the amine scissor band.
C-H (Alkyl)Stretch2850-30002850-3000Generally unchanged, may be overlapped by the broad N-H⁺ stretch in the salt.
C-ClStretch600-800600-800Expected to be largely unaffected.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient technique for acquiring IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • For the Hydrochloride Salt (Solid): Place a small amount of the solid powder directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

    • For the Free Base (Liquid): Place a single drop of the neat liquid onto the center of the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe after each measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The protonation of the amine group causes a significant deshielding effect on nearby nuclei, resulting in downfield shifts in the NMR spectrum.

Theoretical Underpinnings

The nitrogen atom in the free amine is electron-donating. Upon protonation, the nitrogen becomes positively charged and, consequently, strongly electron-withdrawing. This change in electronegativity is the primary driver of the observed chemical shift differences.

  • ¹H NMR: Protons on the carbon atom adjacent to the amine group (the α-carbon) will be most affected. In the hydrochloride salt, the electron-withdrawing ammonium group will cause the signal for these protons to shift downfield (to a higher ppm value) compared to the free base. The N-H protons themselves will also appear as a signal in the spectrum, often broad, which will also shift significantly downfield upon protonation. This N-H signal will exchange with deuterium from D₂O, causing it to disappear from the spectrum, a useful diagnostic test.

  • ¹³C NMR: Similar to the protons, the α-carbon will experience a significant downfield shift in the spectrum of the hydrochloride salt due to the deshielding effect of the adjacent N-H⁺ group. The chemical shifts of the other carbon atoms in the molecule will be less affected, with the effect diminishing with distance from the nitrogen atom.

Comparative NMR Data (Based on Neopentylamine and Chemical Principles)

Let's consider the structure: Cl-CH₂-C(CH₃)₂-CH₂-NH₂ . We can predict the ¹H and ¹³C NMR spectra for both the free base and its hydrochloride salt. The following table uses data for the parent compound, neopentylamine, as a baseline to predict the shifts for the chloro-substituted analogue.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

Proton(s) Free Base (Predicted) Hydrochloride Salt (Predicted) Key Differentiator
-CH₂ -NH₂/NH₃⁺~2.8-3.0~3.2-3.5Significant downfield shift of the methylene protons alpha to nitrogen.
-NH₂ /NH₃Broad, ~1.5-2.5Broad, ~7.5-8.5Large downfield shift and broadening of the N-H proton signal. Disappears with D₂O shake.
-C(CH₃ )₂-~0.9-1.1~1.1-1.3Minor downfield shift.
Cl-CH₂ -~3.3-3.5~3.5-3.7Minor downfield shift.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Free Base (Predicted) Hydrochloride Salt (Predicted) Key Differentiator
-C H₂-NH₂/NH₃⁺~45-50~50-55Significant downfield shift of the carbon alpha to nitrogen.
-C (CH₃)₂-~30-35~32-37Minor downfield shift of the quaternary carbon.
-C(C H₃)₂-~25-30~26-31Minor downfield shift of the methyl carbons.
Cl-C H₂-~40-45~42-47Minor downfield shift.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for the hydrochloride salt, as the salt may have limited solubility in CDCl₃).

    • Filter the solution through a pipette plugged with glass wool into a clean, dry NMR tube to remove any particulate matter.[3]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard acquisition may take a few minutes.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Confirming the Molecular Mass

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. When analyzing a sample by techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt will typically dissociate, and the mass spectrum will show the molecular ion peak for the free base.

Theoretical Underpinnings
  • Free Base (3-Chloro-2,2-dimethylpropan-1-amine): The molecular weight is approximately 135.63 g/mol . In the mass spectrum, you would expect to see a molecular ion peak [M]⁺ at m/z 135. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Hydrochloride Salt: The salt itself is not typically observed in the gas phase under common MS conditions. The analysis will almost always show the spectrum of the protonated free base, [M+H]⁺, at m/z 136.64, or the molecular ion of the free base itself after in-source fragmentation or neutralization.

Therefore, while MS is excellent for confirming the molecular weight of the free base and its elemental composition (especially with high-resolution MS), it is not the primary technique for distinguishing the salt from the free base in a sample, as both will ultimately yield ions corresponding to the free base structure. The key information from MS is the confirmation of the molecular mass and the isotopic pattern of chlorine.

Expected Mass Spectrum Data
Ion Free Base (m/z) Hydrochloride Salt (m/z) Comments
[M]⁺135135Molecular ion of the free base. Will show a [M+2] peak at m/z 137 due to ³⁷Cl.
[M+H]⁺136136Protonated molecular ion of the free base. Will also show a [M+H+2] peak at m/z 138.
Experimental Protocol: GC-MS

GC-MS is suitable for the analysis of the volatile free base. Direct infusion ESI-MS would be more appropriate for the less volatile hydrochloride salt.

  • Sample Preparation (GC-MS):

    • Prepare a dilute solution of the free base in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

Workflow and Decision Making

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the free base and its hydrochloride salt.

G cluster_0 Spectroscopic Analysis Workflow start Sample Received ir_spec Acquire IR Spectrum start->ir_spec is_salt Broad peak at 2200-3000 cm⁻¹? ir_spec->is_salt hcl_salt Identified as Hydrochloride Salt is_salt->hcl_salt  Yes free_base Identified as Free Base is_salt->free_base  No nmr_spec Acquire ¹H and ¹³C NMR Spectra hcl_salt->nmr_spec free_base->nmr_spec ms_spec Acquire Mass Spectrum nmr_spec->ms_spec confirm_structure Confirm Structure (NMR & MS Data) ms_spec->confirm_structure final_report Final Report confirm_structure->final_report

Caption: Workflow for distinguishing the free base and hydrochloride salt.

Conclusion

The differentiation of 3-Chloro-2,2-dimethylpropan-1-amine from its hydrochloride salt is straightforward with the application of standard spectroscopic techniques. IR spectroscopy provides the most definitive and rapid initial assessment, with the presence or absence of the broad ammonium N-H⁺ stretch being the key diagnostic feature. NMR spectroscopy complements this by offering a detailed picture of the electronic changes occurring around the nitrogen atom upon protonation, observed as downfield shifts in the signals of adjacent protons and carbons. Finally, mass spectrometry serves to confirm the molecular weight of the underlying free base structure. By employing these techniques in a coordinated manner, researchers can confidently and accurately characterize these critical chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79882, Neopentylamine. Retrieved from [Link].

  • SpectraBase. Neopentylamine. Wiley-VCH GmbH. Retrieved from [Link].

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • NIST. Mass spectrum of Neopentylamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link].

  • PubChem. This compound. Retrieved from [Link].

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A Comparative Guide to Alkylating Agents: The Case of the Sterically Hindered Neopentyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Alkylating Agent Selection, Reactivity, and Application

In the vast landscape of organic synthesis and medicinal chemistry, alkylating agents are foundational tools, capable of forging new carbon-carbon and carbon-heteroatom bonds. Their utility, however, is not monolithic. The efficacy and selectivity of an alkylating agent are profoundly dictated by its structure. This guide delves into a comparative study of these reagents, centered on the unique case of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride .

A preliminary investigation reveals that this specific compound, featuring a neopentyl-like backbone, is not a common commercially available reagent. This scarcity is itself an important data point, pointing to inherent challenges in its synthesis or, more critically, its reactivity. The core of this guide will, therefore, address the profound impact of the neopentyl scaffold's steric hindrance on alkylation reactions. To provide a practical and functional comparison, we will analyze the closely related, unhindered, and widely utilized analogue, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride . Furthermore, we will benchmark its performance against canonical alkylating agents employed in drug development—Cyclophosphamide , Busulfan , and Melphalan —to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Decisive Role of Steric Hindrance: Why the Neopentyl Group Resists Alkylation

Alkylating agents function by providing an electrophilic carbon that a nucleophile can attack. In the case of primary alkyl halides, the dominant mechanism for this is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon from the side opposite to the leaving group (back-side attack).

The structure of 3-Chloro-2,2-dimethylpropan-1-amine (the free base of the requested hydrochloride) places a bulky tert-butyl group on the carbon adjacent (β-position) to the electrophilic carbon bearing the chlorine atom. This arrangement, known as a neopentyl group, creates a formidable steric barrier.[1] The three methyl groups of the tert-butyl moiety effectively act as a shield, physically obstructing the trajectory the nucleophile must take to execute a back-side attack.[1][2]

This steric congestion dramatically raises the activation energy of the SN2 transition state, slowing the reaction to a near standstill. Experimental data confirms this principle: neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in a typical SN2 reaction.[3] For all practical purposes in a standard organic synthesis workflow, primary neopentyl halides are considered inert to the SN2 mechanism.[2]

Figure 1: Steric hindrance in SN2 reactions.

A Versatile Linear Analogue: 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

In stark contrast to its neopentyl cousin, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) is a linear primary alkyl halide.[4][5] The absence of branching near the reactive center means there is minimal steric hindrance, allowing it to function as an effective alkylating agent in SN2 reactions.[6][7] It is a bifunctional compound, possessing both a reactive alkyl chloride for nucleophilic substitution and a tertiary amine. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[8][9] For instance, it is a key reagent in the synthesis of the selective serotonin reuptake inhibitor (SSRI) dapoxetine.

Benchmarking Against Clinical Alkylating Agents

To contextualize the reactivity of these simple alkyl halides, we compare them to three potent alkylating agents used in cancer chemotherapy. These agents operate through different mechanisms and highlight the diverse strategies employed to achieve cellular toxicity.

  • Cyclophosphamide: A nitrogen mustard prodrug, cyclophosphamide is metabolically activated in the liver by cytochrome P450 enzymes to form the active metabolites phosphoramide mustard and acrolein.[10][11] The phosphoramide mustard is a powerful bifunctional alkylating agent that forms inter- and intrastrand DNA cross-links, primarily at the N7 position of guanine, leading to apoptosis.[10][12]

  • Busulfan: This agent is a bifunctional alkyl alkane sulfonate. It acts by transferring its butyl groups to nucleophilic sites on DNA.[13] This process also results in the formation of DNA cross-links, disrupting DNA replication and function, ultimately triggering cell death.[13][14] Busulfan is particularly effective for bone marrow ablation prior to transplantation.[15][16]

  • Melphalan: As a derivative of nitrogen mustard conjugated to the amino acid L-phenylalanine, melphalan is transported into cells via amino acid transporters.[17] It functions as a bifunctional alkylating agent, causing DNA cross-linking between strands, which inhibits DNA and RNA synthesis and leads to cytotoxicity.[18][19][20]

Cyclophosphamide_Activation CP Cyclophosphamide (Inactive Prodrug) Liver Liver (CYP450 Enzymes) CP->Liver Metabolism HydroxyCP 4-Hydroxycyclophosphamide Liver->HydroxyCP Aldo Aldophosphamide HydroxyCP->Aldo Tautomerization Active Phosphoramide Mustard (Active Alkylating Agent) Aldo->Active Spontaneous Decomposition Acrolein Acrolein (Toxic Byproduct) Aldo->Acrolein Spontaneous Decomposition DNA DNA Active->DNA Alkylation Crosslink DNA Cross-linking & Apoptosis DNA->Crosslink

Figure 2: Bioactivation pathway of Cyclophosphamide.

Comparative Performance Data

The selection of an alkylating agent is a multifactorial decision based on reactivity, selectivity, and the desired outcome, whether in a reaction flask or a biological system.

Feature3-Chloro-2,2-dimethylpropan-1-amine HCl (Theoretical)3-Chloro-N,N-dimethylpropan-1-amine HClCyclophosphamideBusulfanMelphalan
Class Primary Alkyl Halide (Neopentyl)Primary Alkyl Halide (Linear)Nitrogen Mustard (Prodrug)Alkyl SulfonateNitrogen Mustard (Amino Acid Conjugate)
Mechanism SN2 (Extremely Slow)[3]SN2Metabolic activation, then DNA alkylation[10]DNA Alkylation[13]DNA Alkylation[17]
Reactivity Very LowModerateHigh (after activation)HighHigh
Steric Profile Severely Hindered[1][2]UnhinderedN/A (Prodrug)UnhinderedN/A (Active Transport)
Key Feature Steric blockade prevents reactionVersatile synthetic intermediateRequires metabolic activationMyeloablative propertiesUtilizes amino acid transporters
Primary Use Theoretical / Mechanistic StudiesOrganic Synthesis[8]Chemotherapy, Immunosuppression[10][21]Chemotherapy (esp. CML, BMT)[15][22]Chemotherapy (esp. Multiple Myeloma)[17][23]
Toxicity Profile N/AIrritantMyelosuppression, Hemorrhagic Cystitis[21][24]Myelosuppression, Pulmonary Fibrosis[15][16]Myelosuppression, Carcinogenesis[17][20]

Experimental Protocols

Methodologies differ significantly between synthetic chemistry and biological evaluation. Below are representative protocols illustrating the distinct experimental contexts for using these agents.

Protocol 1: N-Alkylation of Aniline with 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

This protocol details a standard SN2 reaction for forming a new carbon-nitrogen bond, a common step in pharmaceutical synthesis.

Materials:

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. The potassium carbonate acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, N-(3-(dimethylamino)propyl)aniline.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Alkylation_Workflow A 1. Combine Reactants (Aniline, Alkyl Halide, K₂CO₃) in Acetonitrile B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool & Filter Remove Inorganic Salts C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Extraction (DCM, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify (Column Chromatography) G->H

Figure 3: Experimental workflow for a synthetic N-alkylation reaction.

Protocol 2: Conceptual DNA Alkylation Assay (e.g., for Melphalan)

This protocol outlines a conceptual in vitro experiment to assess the DNA-damaging potential of a clinical alkylating agent.

Materials:

  • Calf thymus DNA

  • Melphalan

  • Tris-HCl buffer (pH 7.4)

  • Ethidium bromide solution

  • Fluorometer or microplate reader with fluorescence capability

Procedure:

  • DNA Preparation: Prepare a stock solution of calf thymus DNA in Tris-HCl buffer. Determine its concentration and purity via UV-spectrophotometry (A260/A280 ratio).

  • Drug Treatment: Prepare serial dilutions of Melphalan in the same buffer. In a series of microcentrifuge tubes, mix the DNA solution with the different concentrations of Melphalan. Include a DNA-only control (no drug).

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 2 hours) to allow the alkylation reaction to proceed.

  • Denaturation/Renaturation Analysis: Heat the samples to 95°C for 5 minutes to denature the DNA (separate the strands). Then, rapidly cool the samples on ice. DNA with interstrand cross-links will renature (re-anneal) more quickly and completely than non-cross-linked DNA.

  • Fluorescence Measurement: Add ethidium bromide solution to each sample. Ethidium bromide intercalates into double-stranded DNA (dsDNA) and fluoresces brightly. It has a much weaker fluorescence when bound to single-stranded DNA (ssDNA).

  • Data Analysis: Measure the fluorescence intensity of each sample. A higher fluorescence signal in the drug-treated samples compared to the control indicates a greater proportion of dsDNA, signifying the presence of interstrand cross-links. Plot fluorescence intensity versus Melphalan concentration to determine a dose-response relationship.

Conclusion

The choice of an alkylating agent is a critical decision guided by fundamental principles of chemical reactivity. The case of This compound serves as a powerful illustration of how steric hindrance can render a molecule, which on paper appears to be a standard primary alkyl halide, effectively unreactive in SN2 reactions. Its linear analogue, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride , provides the expected reactivity and serves as a useful synthetic tool. When compared to potent clinical agents like Cyclophosphamide , Busulfan , and Melphalan , we see a spectrum of complexity, from simple SN2 displacement to intricate mechanisms involving metabolic activation and active transport. For the researcher and drug developer, a deep understanding of these structural and mechanistic nuances is not merely academic—it is the cornerstone of rational design and successful application.

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A Researcher's Guide to the Definitive Structural Validation of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel pharmaceutical intermediates like 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a comprehensive understanding of its solid-state conformation is paramount for predicting its reactivity, stability, and ultimately, its role in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for structural validation, while objectively comparing its performance against alternative spectroscopic techniques.

The Imperative of Unambiguous Structure Determination

This compound is a bifunctional molecule featuring a reactive primary alkyl chloride and a protonated amine. This seemingly simple structure holds the potential for conformational complexities, such as specific torsion angles and intermolecular interactions in the solid state, which can significantly influence its bulk properties and performance in subsequent synthetic steps. Misinterpretation of its structure could lead to failed syntheses, unexpected side products, and costly delays in the development pipeline. Therefore, a robust and definitive method for its structural elucidation is not just an academic exercise but a critical step in quality control and process optimization.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, which in turn reveals the exact atomic positions, bond lengths, bond angles, and intermolecular interactions.[1]

Experimental Workflow: A Step-by-Step Protocol with Rationale

The successful crystallographic validation of this compound hinges on a meticulous experimental workflow. Each step is designed to ensure the collection of high-quality data and a robust structural refinement.

Step 1: Crystal Growth - The Foundation of a High-Quality Structure

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Protocol:

    • Dissolve this compound in a minimal amount of a suitable solvent. Given its hydrochloride salt nature, polar solvents such as methanol, ethanol, or a mixture of ethanol and water are good starting points.

    • Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature. The slow removal of the solvent encourages the formation of well-ordered crystals.

    • Alternatively, vapor diffusion can be used. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether). The gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Causality: The quality of the crystal directly impacts the resolution of the diffraction data.[2] Slow crystallization allows molecules to pack in a highly ordered, repeating lattice, which is essential for producing sharp diffraction spots.

Step 2: Data Collection - Capturing the Diffraction Pattern

  • Objective: To collect a complete and redundant set of X-ray diffraction data.

  • Protocol:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Causality: Low-temperature data collection is crucial for minimizing thermal motion and potential radiation damage to the crystal, leading to higher resolution data and a more precise structure determination.[3]

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Protocol:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined.

  • Causality: The refinement process is an iterative optimization that minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor.[4]

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_refinement Structure Solution & Refinement dissolution Dissolution in Solvent crystallization Slow Evaporation / Vapor Diffusion dissolution->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation

Figure 1: Experimental workflow for X-ray crystallographic validation.
Expected Crystallographic Data

For a successful structure determination of this compound, the following crystallographic data would be expected. The values presented are hypothetical but representative of a well-refined small molecule structure.

ParameterExpected ValueSignificance
Chemical FormulaC5H14Cl2NConfirms the elemental composition of the crystallized species.
Formula Weight158.08 g/mol Consistent with the molecular formula.
Crystal Systeme.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)The dimensions of the repeating unit of the crystal.
VolumeV (ų)The volume of the unit cell.
Ze.g., 4The number of molecules in the unit cell.
Density (calculated)ρ (g/cm³)The calculated density of the crystal.
Absorption Coefficientμ (mm⁻¹)A measure of how strongly the crystal absorbs X-rays.
F(000)-The total number of electrons in the unit cell.
Crystal Sizee.g., 0.2 x 0.1 x 0.1 mm³The dimensions of the crystal used for data collection.
Temperature100(2) KThe temperature at which data was collected.
Wavelengthe.g., 0.71073 Å (Mo Kα)The wavelength of the X-rays used.
Theta range for collection2° to 28°The angular range of the collected diffraction data.
Reflections collected> 10000The total number of diffraction spots measured.
Independent reflections> 2000The number of unique diffraction spots.
R(int)< 0.05A measure of the consistency of symmetry-related reflections.
Goodness-of-fit on F²~ 1.0An indicator of the quality of the refinement.
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10Measures of the agreement between the observed and calculated structure factors.
Largest diff. peak/hole< 0.5 e⁻/ųThe residual electron density, indicating the completeness of the model.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides an unparalleled level of detail for the solid state, other techniques offer complementary information and are often more suitable for routine analysis or for studying molecules in solution.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[6] For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms, while 2D NMR techniques like COSY and HSQC would provide further structural details.

  • Strengths:

    • Provides information about the molecule's structure in solution, which can be more relevant to its behavior in chemical reactions.[7]

    • Does not require crystallization, making it applicable to a wider range of samples, including non-crystalline solids and liquids.[5]

    • Can provide information on molecular dynamics and conformational flexibility in solution.

  • Weaknesses:

    • Does not provide precise bond lengths and angles.

    • Provides an average structure in solution, which may differ from the solid-state conformation.

    • Cannot definitively determine the three-dimensional packing of molecules in a crystal lattice.[8]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[9]

  • Strengths:

    • High sensitivity, requiring very small amounts of sample.

    • Provides an accurate molecular weight, confirming the elemental composition.

    • Fragmentation patterns can help to identify structural motifs.

  • Weaknesses:

    • Does not provide information about the three-dimensional arrangement of atoms.

    • Cannot distinguish between isomers that have the same mass and similar fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

  • Strengths:

    • Fast and non-destructive.

    • Provides a characteristic "fingerprint" for a compound, useful for identification and quality control.

    • Can confirm the presence of key functional groups, such as the N-H bonds of the ammonium salt and C-Cl bond.

  • Weaknesses:

    • Provides limited information about the overall molecular structure and connectivity.

    • The spectrum can be complex and difficult to interpret for larger molecules.

comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy xray_strengths Definitive 3D structure Precise bond lengths & angles Reveals intermolecular interactions xray_weaknesses Requires single crystals Provides solid-state structure only nmr_strengths Solution-state structure Information on dynamics No crystallization needed nmr_weaknesses No precise bond lengths Average structure in solution ms_strengths Accurate molecular weight High sensitivity ms_weaknesses No 3D information Cannot distinguish some isomers ir_strengths Functional group identification Fast and non-destructive ir_weaknesses Limited structural information

Figure 2: Comparison of analytical techniques for structural validation.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the definitive method, providing an unambiguous three-dimensional structure in the solid state. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy provides essential information about the molecule's structure and behavior in solution, while mass spectrometry and IR spectroscopy serve as rapid and valuable tools for confirming molecular weight and functional groups. By combining the insights from these complementary techniques, researchers and drug development professionals can build a complete and robust understanding of this critical pharmaceutical intermediate, ensuring its quality and paving the way for successful and efficient API synthesis.

References

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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For intermediates such as 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key building block in synthesis, rigorous quantification ensures the reliability of subsequent manufacturing steps and the quality of the final drug substance.[1]

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounding our protocols in the principles of metrological traceability and self-validating systems, as advocated by pharmacopeial bodies like the United States Pharmacopeia (USP).[2][3]

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques that rely on the detector's response to an analyte relative to a concentration-matched calibration curve, qNMR is a primary ratio method.[4][5] The fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6][7] This allows for the absolute quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing the integral ratios of their respective, non-overlapping signals.[8]

This inherent stoichiometry endows qNMR with significant advantages:

  • Universal Calibration: A single, well-characterized internal standard can be used to quantify a multitude of different analytes, eliminating the need to synthesize or purchase a specific, high-purity reference standard for every compound of interest.[5][8]

  • SI Traceability: When performed with a certified reference material (CRM) as the internal standard and a calibrated balance, qNMR provides results with metrological traceability to the International System of Units (SI).[2]

  • Structural Confirmation: The same experiment provides unequivocal structural confirmation of the analyte, simultaneously verifying identity and purity.[4]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable for scarce or expensive materials.[6]

Regulatory bodies are increasingly recognizing qNMR as a powerful tool, with ongoing revisions to USP General Chapters <761> and <1761> expanding on its applications in pharmaceutical analysis.[9][10]

Experimental Protocol: qNMR Purity Assay of 3-Chloro-2,2-dimethylpropan-1-amine HCl

This protocol details a robust method for determining the purity of this compound using ¹H-qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: this compound (MW: 158.07 g/mol ).

  • Internal Standard (IS): Maleic Acid (MW: 116.07 g/mol ), Certified Reference Material (CRM) with a purity of ≥99.5%.

    • Rationale: Maleic acid is selected for its high purity, stability, and excellent solubility in polar solvents like DMSO-d₆.[11] Its simple ¹H NMR spectrum features a sharp singlet in a region typically free from analyte signals, preventing overlap.[12][13]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9 atom % D.

    • Rationale: DMSO-d₆ is an excellent solvent for amine salts and many organic standards. Its residual proton signal does not interfere with the signals of interest for this analysis.[12]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Equipment: Calibrated analytical balance (readability ±0.01 mg), 5 mm NMR tubes, volumetric flasks, pipettes.

Sample Preparation: The Foundation of Accuracy

Accurate gravimetric preparation is the most critical step for a reliable qNMR result.[14][15]

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of maleic acid CRM into a clean, dry vial. Record the mass to the nearest 0.01 mg (mIS).

  • Weighing the Analyte: To the same vial, add approximately 10-20 mg of this compound. Record the mass to the nearest 0.01 mg (mAnalyte).

    • Rationale: A mass ratio that yields a near 1:1 intensity ratio between the analyte and standard integration peaks is ideal for maximizing integration accuracy.[14][16]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: Ensuring Quantitative Fidelity

To obtain truly quantitative data, specific acquisition parameters must be optimized to ensure uniform signal excitation and complete relaxation of all nuclei between scans.[15][17]

ParameterRecommended ValueRationale
Pulse Program Standard 1D Proton (e.g., 'zg30' or 'zg')Simple single-pulse experiment.
Pulse Angle 90°Ensures maximum excitation and signal intensity for all protons, maximizing the signal-to-noise ratio.[12][14]
Relaxation Delay (d1) ≥ 30 secondsThis is the most critical parameter for accuracy. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton signal being integrated (both analyte and standard).[13][16] A long delay ensures all protons fully return to thermal equilibrium before the next pulse, making the signal integral directly proportional to the number of protons.
Number of Scans (NS) 16 - 64Sufficient scans are required to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision <1%).[16]
Acquisition Time (aq) 2 - 4 secondsMust be long enough to allow the Free Induction Decay (FID) signal to decay completely into the noise, preventing truncation artifacts that distort peak shape and integration.[16]
Temperature 298 K (25 °C)A stable, regulated temperature is crucial for spectral consistency and to prevent shifts in resonance frequency.[12]
Data Processing and Purity Calculation
  • Processing: Apply Fourier transform to the FID. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply an automated baseline correction (e.g., polynomial function).

  • Signal Selection & Integration:

    • Analyte Signal: Integrate the singlet corresponding to the two protons of the -CH₂-N group (approx. 3.0-3.2 ppm). Let this integral be IAnalyte.

    • Internal Standard Signal: Integrate the singlet corresponding to the two olefinic protons of maleic acid (approx. 6.3 ppm). Let this integral be IIS.

  • Calculation: The purity of this compound, expressed as a mass fraction (PAnalyte), is calculated using the following equation[14][16]:

    
    
    

    Where:

    • IAnalyte = Integral of the selected analyte signal

    • IIS = Integral of the selected internal standard signal

    • NAnalyte = Number of protons for the integrated analyte signal (in this case, 2)

    • NIS = Number of protons for the integrated internal standard signal (in this case, 2)

    • MAnalyte = Molar mass of the analyte (158.07 g/mol )

    • MIS = Molar mass of the internal standard (116.07 g/mol )

    • mAnalyte = Mass of the analyte

    • mIS = Mass of the internal standard

    • PIS = Certified purity of the internal standard (e.g., 0.995)

Experimental Workflow Visualization

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh_analyte Weigh Analyte (m_Analyte) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Std (m_IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H Spectrum (d1 ≥ 30s, NS=32) transfer->nmr_acq processing FT, Phasing, Baseline Correction nmr_acq->processing integrate Integrate Analyte (I_Analyte) & Standard (I_IS) Signals processing->integrate purity_calc Calculate Purity using qNMR Equation integrate->purity_calc result Final Purity (%) purity_calc->result

Caption: Workflow for qNMR purity determination.

Performance Comparison with Alternative Techniques

While qNMR offers a powerful, direct approach to quantification, it is essential to understand its performance characteristics in the context of other widely used analytical methods. Relying on orthogonal methods, which utilize different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS Potentiometric Titration
Principle Signal intensity is proportional to the molar amount of nuclei.[6]Differential partitioning between mobile and stationary phases; UV absorbance.Partitioning between carrier gas and stationary phase; mass-to-charge ratio.Measurement of potential difference to determine the equivalence point of a neutralization reaction.
Quantification Absolute/Primary. No analyte-specific standard needed.[5]Relative. Requires a specific, pure reference standard and calibration curve.Relative. Requires a specific reference standard and calibration curve.Absolute. Based on stoichiometry and titrant concentration.
Selectivity Excellent for structurally different molecules. Can be challenging for isomers with similar spectra.High, based on chromatographic resolution. Can resolve closely related impurities.Very high, based on both chromatographic retention time and mass fragmentation pattern.Low. Titrates any acidic/basic species, not specific to the analyte.
Sensitivity (LOQ) Moderate (~0.1-0.3%).High (~0.01-0.05%).[18]Very High (<0.01%).[19]Low (typically >1%).
Precision (RSD) Excellent (<1% achievable under optimal conditions).[20][21]Excellent (<1-2%).Excellent (<2%).Excellent (<0.5%).
Structural Info Yes. Provides full structural elucidation.[4]No. Retention time only.Yes. Mass spectrum provides fragmentation data for identification.No.
Analysis Time Fast (~10-15 min per sample).[5]Moderate (~20-40 min per sample).Moderate (~20-40 min per sample).Fast (~5-10 min per sample).
Destructive? Non-destructive. [6]Destructive.Destructive.Destructive.
Key Advantages Absolute quantification, no specific standard needed, structural info, non-destructive.High sensitivity, excellent for resolving complex mixtures and isomers.[22][23]Gold standard for volatile impurities and trace analysis.Simple, inexpensive, highly precise for assay of salts.
Key Disadvantages Lower sensitivity than chromatography, high initial instrument cost, potential for signal overlap.Requires specific reference standards for each impurity, solvent consumption.[24]Limited to thermally stable and volatile compounds.Non-specific, insensitive to non-ionic impurities.

Conclusion: An Integrated Approach to Purity Assessment

For the quantitative analysis of this compound, qNMR emerges as a uniquely powerful technique. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard makes it an exceptionally efficient tool, particularly in research and early development phases where such standards may not be readily available.[25] The simultaneous confirmation of chemical identity and purity within a single, rapid, and non-destructive experiment underscores its value.[26]

However, no single method is a panacea. A comprehensive quality control strategy should leverage orthogonal techniques. High-sensitivity chromatographic methods like HPLC-UV and GC-MS are indispensable for detecting and quantifying trace-level impurities that may fall below the detection limit of qNMR. Potentiometric titration, while less specific, offers a simple and highly precise method for the primary assay of the salt content.

By integrating qNMR as a primary method for assay and identity, complemented by chromatographic techniques for impurity profiling, researchers and drug development professionals can build a robust, self-validating analytical framework. This multi-faceted approach ensures a complete and accurate understanding of the compound's purity, upholding the highest standards of scientific integrity and regulatory compliance.

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  • ResearchGate. (2025). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). ResearchGate.
  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.
  • MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Biochemical Reagent. MedChemExpress.
  • ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.
  • MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride-COA-48844. MedChemExpress.
  • ResearchGate. (2025). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate.
  • Biosynth. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine | 109-54-6 | FC140337. Biosynth.
  • Benchchem. (n.d.). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.

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A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful therapeutic agent production. 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the realms of antipsychotics and antidepressants.[1] Its molecular structure, featuring a reactive chlorine atom and a tertiary amine, makes it a versatile precursor for introducing the dimethylaminopropyl moiety into a variety of complex molecules.

This comprehensive guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings, practical considerations, and comparative efficiencies of each pathway. The objective is to equip the discerning scientist with the critical data and field-proven insights necessary to select the optimal synthetic strategy for their specific research and development needs.

Unveiling the Synthetic Pathways: A Comparative Overview

The synthesis of this compound is predominantly achieved through three well-established routes, each with its own set of advantages and challenges. The choice of a particular method is often a balance between yield, purity, cost of starting materials, and safety considerations.

Synthetic RouteStarting MaterialsKey ReagentsReported YieldPurityKey Considerations
Route 1: Chlorination of 3-Dimethylaminopropanol 3-DimethylaminopropanolThionyl chloride (SOCl₂) or other chlorinating agentsGood to ExcellentHighHighly exothermic reaction; requires careful handling of corrosive and toxic reagents.
Route 2: Amination of 1,3-Dichloropropane 1,3-DichloropropaneDimethylamineModerate to GoodVariablePotential for side-product formation (bis-amination); requires careful control of stoichiometry.
Route 3: Hydrochlorination and Chlorination of N,N-Dimethylallylamine N,N-DimethylallylamineHydrogen chloride, ChlorineHigh (up to 94.51%)High (up to 97.05%)Requires handling of gaseous reagents; anhydrous conditions are crucial to prevent side reactions.[2]

In-Depth Analysis of Synthetic Methodologies

Route 1: The Chlorination of 3-Dimethylaminopropanol

This is a classical and widely employed method that leverages the conversion of a hydroxyl group into a good leaving group (chloride) using a chlorinating agent, most commonly thionyl chloride.

Mechanism: The reaction proceeds through the formation of a chlorosulfite ester intermediate. The lone pair of electrons on the oxygen of the alcohol attacks the sulfur atom of thionyl chloride, with subsequent loss of a chloride ion. This is followed by an intramolecular nucleophilic attack by the chloride ion on the carbon bearing the chlorosulfite group, proceeding via an SN2 mechanism, to yield the desired product along with sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Insights: The reaction is typically carried out in an inert solvent such as chloroform or benzene. The highly exothermic nature of the reaction necessitates careful temperature control, often requiring cooling in an ice bath during the addition of the alcohol to the thionyl chloride solution. The evolution of toxic gases (SO₂ and HCl) mandates the use of a well-ventilated fume hood.

Workflow Diagram:

Caption: Workflow for the synthesis via chlorination of 3-Dimethylaminopropanol.

Route 2: The Amination of 1,3-Dichloropropane

This route represents a direct approach where one of the chlorine atoms of 1,3-dichloropropane is displaced by dimethylamine in a nucleophilic substitution reaction.

Mechanism: The reaction follows a typical S_N2 pathway where the nucleophilic dimethylamine attacks one of the primary carbons of 1,3-dichloropropane, leading to the displacement of a chloride ion. A base is often added to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Insights: A key challenge in this synthesis is controlling the stoichiometry to minimize the formation of the bis-aminated byproduct, N,N,N',N'-tetramethylpropane-1,3-diamine. Using a molar excess of 1,3-dichloropropane can favor the formation of the desired monosubstituted product. The reaction is typically performed in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

Workflow Diagram:

Caption: Workflow for the synthesis via amination of 1,3-Dichloropropane.

Route 3: From N,N-Dimethylallylamine

This method involves the initial formation of the hydrochloride salt of N,N-dimethylallylamine, followed by the addition of chlorine across the double bond.

Mechanism: The first step is a simple acid-base reaction where the amine is protonated by hydrogen chloride. The subsequent chlorination proceeds via an electrophilic addition mechanism. The double bond of the allylamine attacks a chlorine molecule, forming a cyclic chloronium ion intermediate. The chloride ion then attacks one of the carbons of the chloronium ion from the opposite side, leading to the formation of the dichlorinated product.

Experimental Insights: This method, as detailed in patent literature, can achieve high yields and purity.[2] A crucial aspect of this synthesis is the use of anhydrous conditions and a non-polar organic solvent, such as ethylene dichloride, to prevent the formation of undesired byproducts that can arise from the reaction of chlorine with water.[2] The reaction temperature is also a critical parameter that needs to be carefully controlled.

Workflow Diagram:

Caption: Workflow for the synthesis from N,N-Dimethylallylamine.

Detailed Experimental Protocols

Protocol for Route 1: Chlorination of 3-Dimethylaminopropanol

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • 3-Dimethylaminopropanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (or another suitable inert solvent)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Add thionyl chloride to the flask and cool the flask in an ice bath.

  • Slowly add 3-dimethylaminopropanol dropwise from the dropping funnel to the cooled thionyl chloride with continuous stirring. Maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Benchmarking Against Alternatives

In the synthesis of tricyclic antidepressants like amitriptyline and phenothiazine antipsychotics such as chlorpromazine, this compound serves as a key precursor for introducing the dimethylaminopropyl side chain. However, alternative building blocks can also be employed.

Alternative Side-Chain Precursors:

  • 3-Dimethylaminopropylmagnesium chloride: This Grignard reagent can be used to introduce the side chain directly onto a carbonyl group, as seen in some syntheses of amitriptyline.

  • Other 3-halopropylamines: Analogs with different halogen atoms (e.g., bromine) can be used, which may offer different reactivity profiles.

  • Precursors with modified side chains: For the synthesis of analogs with different side chains, corresponding precursors with varied alkyl or aryl groups on the nitrogen can be utilized.

The choice of the side-chain precursor often depends on the specific synthetic strategy for the final drug molecule and the desired efficiency of the coupling reaction. The reactivity of the precursor, its stability, and the ease of its synthesis are all critical factors in this decision-making process.

Conclusion

The synthesis of this compound offers multiple viable pathways, each with a distinct profile of efficiency, cost, and safety. The chlorination of 3-dimethylaminopropanol is a reliable and high-yielding method, though it requires stringent safety precautions. The amination of 1,3-dichloropropane presents a more direct route but necessitates careful control to avoid byproduct formation. The method starting from N,N-dimethylallylamine demonstrates excellent yields and purity under optimized conditions.

The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the project, including scale, purity specifications, cost constraints, and available equipment and expertise. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make an informed and strategic decision, thereby optimizing their synthetic endeavors.

References

  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Amitriptyline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chlorpromazine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Amitriptyline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1011308B - Process for preparing of 2,3-dichloro-N,N-dimethylpropylamine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core tenet of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 5407-04-5), ensuring the safety of personnel and adherence to the highest operational standards.

This compound, a vital intermediate in pharmaceutical synthesis, is classified as a halogenated organic amine.[1][2] Its specific chemical properties and associated hazards necessitate a disposal pathway distinct from non-halogenated waste streams. This protocol is designed to provide clear, actionable steps that mitigate risk and ensure compliance.

Hazard Profile and Essential Safety Data

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. This compound is a hazardous substance requiring careful management.[3] Its primary hazards include being harmful if swallowed (Acute Toxicity, Oral, Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2A).[3] Furthermore, it may cause respiratory irritation.[3]

The causality for these classifications lies in its chemical reactivity. The amine and chloro- functionalities can interact with biological tissues, leading to irritation and toxicity. These hazards dictate the need for stringent engineering controls and personal protective equipment (PPE) to prevent any direct contact, inhalation, or ingestion.

For quick reference, the key safety parameters are summarized below.

ParameterDescriptionSource(s)
CAS Number 5407-04-5[3]
GHS Hazard Class Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation[3]
Appearance White to off-white solid or crystalline powder[2][4]
Incompatible Materials Strong oxidizing agents, Strong bases, Alkaline materials
Hazardous Decomposition Upon combustion, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas[5]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before the first drop of waste is generated, a safe environment must be established. The principle here is to minimize exposure through a hierarchy of controls, prioritizing engineering solutions over procedural ones.

Engineering Controls: All handling of this compound, including the commingling of waste, must be conducted in a properly functioning chemical fume hood.[6] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or aerosols, which are known respiratory irritants.[3][7]

Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard is PPE. The selection of appropriate PPE is crucial for preventing skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield. Standard safety glasses are insufficient. This is mandated by the compound's classification as a serious eye irritant.[8][3][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and consult the glove manufacturer's specifications for chemical compatibility.[8][6]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8][5]

Step-by-Step Waste Collection & Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) in the United States provides a "cradle-to-grave" framework for hazardous waste management, which informs these best practices.[9]

Step 1: Waste Segregation

The most critical step in this protocol is correct waste segregation.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][10][11]

  • Causality: this compound is a chlorinated organic compound. Halogenated wastes require specific, high-temperature incineration for disposal to prevent the formation of highly toxic byproducts like dioxins. This treatment is different and significantly more costly than methods used for non-halogenated waste.[6] Mixing these streams leads to improper disposal, environmental risk, and regulatory violations. Do NOT mix with acids, bases, or non-halogenated solvents.[6][11]

Step 2: Container Selection and Labeling

Proper containment and identification prevent accidental misuse and ensure safe handling by waste management personnel.

  • Action: Select a chemically compatible container in good condition, typically a high-density polyethylene (HDPE) plastic container with a secure, threaded cap.[1][10][11]

  • Action: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1][6]

  • Action: Clearly write all required information on the tag, including:

    • The full chemical name: "Waste: this compound" (do not use abbreviations).[1]

    • The hazard characteristics: "Toxic," "Irritant."[6]

    • The accumulation start date.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).

  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[1][6][12] This is a primary tenet of hazardous waste management to prevent the release of vapors and to avoid spills.

  • Action: Store the container in a designated SAA, within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[6][10]

  • Action: Do not overfill the container. Leave at least 10% of headspace (or a 1-inch gap) at the top to allow for expansion and prevent spills during transport.[10][12]

Step 4: Arranging for Final Disposal

Once the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (e.g., 3 months), it must be prepared for pickup.[10]

  • Action: Ensure the cap is tightly secured and the exterior of the container is clean and free of contamination.

  • Action: Complete the online chemical waste collection request form or contact your institution's EHS or equivalent department to schedule a pickup.[6] Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8][5]

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical.

Small Spill Response (Contained within a Fume Hood):

  • Ensure your PPE is intact.

  • Contain the spill using absorbent pads or an inert material like diatomite or universal binders.[1][3][7]

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place all contaminated materials into a sealable bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it in the halogenated waste stream.[1][6]

  • Decontaminate the spill area.

Large Spill Response or Spill Outside of a Fume Hood:

  • Evacuate the immediate area.[1][7]

  • Alert colleagues and activate the fire alarm if necessary to facilitate a building evacuation.[1]

  • Call your institution's emergency number and/or 911.[1][6] Provide the chemical name and location of the spill.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[8][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[8][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Disposal cluster_emergency Emergency Deviation A Waste Generation (Solid or Solution) B Assess Hazards: - Halogenated Organic - Irritant, Toxic A->B M Spill or Exposure Occurs A->M Accident C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D G Segregate into 'HALOGENATED WASTE' Stream D->G D->M E Select Compatible Container (e.g., HDPE) F Affix 'Hazardous Waste' Label & Fill Out Completely E->F F->G H Add Waste to Container (Do Not Overfill) G->H I Keep Container Tightly Closed H->I H->M J Store in Designated SAA with Secondary Containment I->J K Request Pickup from EHS When Full or Timed Out J->K L Transfer to Authorized Waste Personnel K->L N Follow Emergency Procedures (Spill Cleanup / First Aid) M->N

Caption: Disposal workflow for this compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. [Link]

  • Kemicentrum, Lund University. (2022, January 13). 8.1 Organic solvent waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • EDQM. (2023, April 3). 3-chloro-N,N-dimethylpropan-1-amine hydrochloride Safety Data Sheet. [Link]

  • ChemSrc. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 1,3-Dimethyl-5-aminoadamantane hydrochloride. [Link]

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  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

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A Senior Application Scientist's Guide to Handling 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride are valuable intermediates in synthesis, but their safe handling is paramount. This guide moves beyond a simple checklist, providing a procedural and logical framework for managing this compound in a laboratory setting. Our objective is to ensure that safety is not just a protocol, but an integrated part of the scientific process, thereby protecting both the researcher and the integrity of the research.

Hazard Identification: The 'Why' Behind the Precautions

Before any container is opened, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific risks that dictate our handling strategy. A pre-work risk assessment is not just recommended; it is a mandatory first step.

According to safety data sheets, the primary hazards are:

  • Harmful if swallowed: This corresponds to Acute toxicity, oral (Category 4).[1][2]

  • Causes skin irritation: Classified as Skin corrosion/irritation (Category 2).[1][2]

  • Causes serious eye irritation: Classified as Serious eye damage/eye irritation (Category 2A).[1][2]

  • May cause respiratory irritation: This falls under Specific target organ toxicity, single exposure (Category 3).[1][2]

These classifications are not abstract labels. Inhalation of the dust can irritate the respiratory tract.[1] Skin contact can lead to irritation, and eye exposure can cause serious damage.[1] Ingestion is harmful.[1] Our entire safety protocol is built upon mitigating these specific, well-documented risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. It should be chosen based on a comprehensive risk assessment of the specific procedures you will be performing. The following table summarizes the essential PPE for handling this compound in solid form.

Protection Area Required PPE Specification & Rationale
Eye / Face Chemical Safety Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect from airborne dust particles.[3][4] Face Shield: Required when there is a significant risk of splashing, worn over goggles.[4][5]
Hand Chemical-Resistant GlovesMaterial: Nitrile or neoprene gloves are appropriate. Always check the manufacturer's compatibility chart. Protocol: Use two pairs of gloves (double-gloving) when handling the pure compound. Inspect for tears before use and change immediately if contaminated.[4][6]
Body Chemical-Resistant Lab CoatType: A fully buttoned, long-sleeved lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be used.[1][6]
Respiratory Use within a Chemical Fume HoodPrimary Control: All handling of the solid powder must be done inside a certified chemical fume hood to control dust and vapors at the source.[1][7] Respirator: If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator with the appropriate cartridges should be used.[3][8]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for handling the solid compound.

Step 1: Preparation & Pre-Handling
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical. This minimizes air turbulence.

  • Don PPE: Put on all required PPE as detailed in the table above before proceeding.

  • Prepare Waste Bag: Line a beaker or container with a hazardous waste bag inside the fume hood. This will be your receptacle for all contaminated disposable items.

Step 2: Weighing & Dispensing
  • Minimize Dust: Open the container slowly inside the fume hood.

  • Gentle Transfer: Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into your reaction vessel. Avoid any actions that could generate dust, such as dropping or tapping the spatula.

  • Immediate Sealing: Securely close the main container of this compound immediately after dispensing.

Step 3: Post-Handling & Decontamination
  • Clean Equipment: Carefully wipe down the spatula and any other reusable equipment with a solvent-dampened cloth (e.g., 70% ethanol). Place the cloth in the designated hazardous waste bag.

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove outer gloves, then face shield/goggles, lab coat, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[1]

Below is a diagram illustrating the logical flow of this safe handling protocol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Open Container in Hood prep3->handle1 handle2 Weigh & Dispense handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Tools handle3->clean1 clean2 Clean Work Surface clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Safe Handling Workflow for Solid Chemical Compounds.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is critical.

Small Spill (Solid Material)
  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.[9]

  • PPE: If not already wearing it, don your full PPE, including respiratory protection if necessary.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or cat litter to prevent it from becoming airborne.[10]

  • Collect: Carefully sweep the material and absorbent into a designated hazardous waste container using spark-proof tools.[11] Do not generate dust.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[9]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][12]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[13]

  • Containerization: Collect all waste in a clearly labeled, compatible, and sealed container. The label must read "HAZARDOUS WASTE" and list the chemical contents.[13]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed chemical waste management company.[13][14]

By integrating these safety and handling protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.